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  • Product: 4-Aminocinnamic acid hydrochloride

Core Science & Biosynthesis

Foundational

4-Aminocinnamic Acid Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Advanced Applications

Executive Summary 4-Aminocinnamic acid hydrochloride (4ACA·HCl) is a highly versatile, bifunctional aromatic compound that bridges the gap between pharmaceutical intermediate synthesis and the development of high-perform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminocinnamic acid hydrochloride (4ACA·HCl) is a highly versatile, bifunctional aromatic compound that bridges the gap between pharmaceutical intermediate synthesis and the development of high-performance bio-based materials. Characterized by an extended conjugated


-system and dual reactive functional groups (an amine and an 

-unsaturated carboxylic acid), 4ACA serves as a critical building block. Recent breakthroughs in metabolic engineering have enabled its sustainable production via microbial fermentation, shifting its sourcing from fossil-fuel derivatives to renewable biomass. This whitepaper provides an in-depth analysis of its physicochemical properties, biosynthetic pathways, photochemical reactivity, and validated experimental protocols for researchers in drug development and polymer science.

Physicochemical Profiling and Structural Causality

The structural behavior of 4ACA is heavily dictated by its protonation state. The hydrochloride salt form is specifically utilized in both biological assays and industrial scaling because the protonation of the para-amino group disrupts the highly stable, hydrogen-bonded crystal lattice of the free base, dramatically increasing aqueous solubility.

Table 1: Quantitative Physicochemical Data of 4ACA·HCl

PropertyValueCausality / Scientific Significance
Molecular Formula

The HCl salt formulation ensures stoichiometric precision and prevents spontaneous auto-oxidation of the amine.
Molecular Weight 199.63 g/mol Standardized metric for molarity calculations in enzymatic assays[1].
Melting Point 265–270 °C (dec.)High thermal stability arises from extensive intermolecular hydrogen bonding and

stacking[2].
Isomeric State Predominantly (E)-isomerThe trans-configuration is thermodynamically favored due to reduced steric hindrance across the alkene bond.
UV Absorption

~ 280 nm
Extended conjugation from the benzene ring through the acrylic acid moiety allows robust HPLC-UV quantification.

Biosynthetic Pathways and Enzymatic Conversion

Historically, aromatic amines were synthesized via the chemical reduction of nitrocinnamic acid—a process reliant on hazardous reagents and petroleum-based precursors. Modern biomanufacturing leverages genetically engineered Escherichia coli to construct an artificial metabolic pathway.

As detailed in3[3], the process begins with the conversion of biomass-derived glucose into 4-aminophenylalanine (4APhe) via the shikimate pathway, utilizing heterologous enzymes (PapA, PapB, PapC)[4]. The critical rate-limiting step is the subsequent deamination of 4APhe to 4ACA, catalyzed by Phenylalanine Ammonia-Lyase (PAL). Typically, PAL exhibits poor affinity for 4APhe due to the positive mesomeric (electron-donating) effect of the para-amino group, which destabilizes the transition state. However, utilizing specific PAL variants derived from the yeast Rhodotorula glutinis under optimized alkaline conditions (pH 8–9) successfully drives the equilibrium toward 4ACA production[3].

Biosynthesis G Glucose SA Shikimate Pathway G->SA Metabolic Flux APhe 4-Aminophenylalanine (4APhe) SA->APhe PapA/B/C Enzymes ACA 4-Aminocinnamic Acid (4ACA) APhe->ACA Phenylalanine Ammonia-Lyase (PAL)

Fig 1. Biosynthetic pathway of 4ACA from glucose via engineered E. coli and PAL bioconversion.

Photochemical Reactivity and Polymer Science

A defining characteristic of 4ACA is its susceptibility to [2+2] photodimerization. According to Schmidt's topochemical postulates, for an olefin to undergo solid-state photodimerization, the double bonds must align parallel to one another at a distance of less than 4.2 Å.

While the free base of 4ACA is often photoinert due to unfavorable crystal packing, forming specific molecular salts (such as hydrogen sulfate or hydrochloride) alters the lattice geometry. This enables a single-crystal to single-crystal (SCSC) transformation under UV irradiation, yielding cyclobutane-1,3-dicarboxylic acid derivatives[5].

These photodimers are highly sought after in polymer science. When polymerized with dianhydrides, the resulting bio-based polyimides exhibit ultra-high thermal resistance, boasting


 (10% weight loss temperature) values exceeding 425 °C and no glass transition temperature (

) below 350 °C—the highest recorded for bio-based plastics to date[6].

Applications in Drug Development and Therapeutics

Beyond polymer science, 4ACA·HCl is a vital intermediate in pharmaceutical drug development:

  • Antimicrobial Metal-Organic Frameworks (MOFs): 4ACA acts as a versatile ligand when reacted with transition metals like Zinc(II). The deprotonated carboxylate and the amino group function as bidentate bridging ligands, forming 2D and 3D porous coordination polymers. These MOFs exhibit potent antimicrobial activity by slowly releasing

    
     ions, which disrupt microbial cell membranes and inactivate respiratory enzymes[7].
    
  • Heterocyclic API Synthesis: The

    
    -unsaturated carbonyl system is an excellent Michael acceptor, making 4ACA a prime precursor for synthesizing complex heterocyclic compounds (e.g., quinolines and indoles) used in targeted therapeutics.
    

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality-driven steps to ensure reproducibility.

Protocol 1: Enzymatic Bioconversion of 4APhe to 4ACA

This workflow isolates the bioconversion step to quantify PAL enzyme efficacy without interference from upstream glycolysis.

  • Strain Cultivation: Inoculate recombinant E. coli expressing Rhodotorula glutinis PAL into LB medium. Grow at 37 °C to an

    
     of 0.6, then induce expression with IPTG.
    
  • Cell Harvesting: Centrifuge at 5000 × g for 10 min. Wash the resting cells twice with 50 mM Tris-HCl buffer (pH 8.5). Causality: Washing removes residual media components and proteases that could degrade the substrate or product.

  • Bioconversion Reaction: Resuspend cells in Tris-HCl buffer. Add 4-aminophenylalanine (4APhe) to a final concentration of 10 mM. Causality: Maintaining the reaction at pH 8.0–9.0 is critical; it shifts the equilibrium of the ammonia elimination reaction forward and ensures the enzyme's active site remains in the optimal protonation state[3].

  • Reaction Termination: After 24 hours at 30 °C, terminate the reaction by adding 1 M HCl to drop the pH below 3.0. Causality: Acidification instantly denatures the PAL enzyme, halting the reaction, and converts the product entirely into 4ACA hydrochloride, maximizing its aqueous solubility for extraction.

  • Analytical Quantification: Centrifuge to remove cell debris. Analyze the supernatant via HPLC using a C18 reverse-phase column and UV detection at 280 nm against a standard curve of pure 4ACA·HCl.

Workflow Step1 1. Strain Cultivation (E. coli expressing PAL) Step2 2. Cell Harvesting (Centrifugation & Buffer Wash) Step1->Step2 Step3 3. Bioconversion Reaction (Add 4-APhe, pH 8.0-9.0) Step2->Step3 Step4 4. Reaction Termination (Acidification via HCl) Step3->Step4 Step5 5. Analytical Quantification (HPLC-UV Detection) Step4->Step5

Fig 2. Step-by-step experimental workflow for the enzymatic bioconversion of 4APhe to 4ACA.

Protocol 2: Solid-State Photodimerization of 4ACA Salts
  • Crystallization: Dissolve 4ACA in a minimal volume of 1 M HCl to form the hydrochloride salt. Allow slow solvent evaporation at room temperature to yield macrocrystals.

  • Topochemical Alignment: Select single crystals under a polarizing microscope. Causality: Only crystals with defect-free lattices will have the olefinic double bonds aligned precisely (< 4.2 Å apart) to allow for topochemical [2+2] cycloaddition[5].

  • Irradiation: Mount the selected crystal and irradiate with a high-pressure mercury lamp (

    
     > 300 nm) for 48 hours.
    
  • Monitoring: Confirm the single-crystal to single-crystal (SCSC) transformation via FTIR spectroscopy. Validation: The reaction is complete when the characteristic C=C stretch at ~1630

    
     completely disappears, indicating full conversion to the cyclobutane dimer.
    

References

  • 4-Aminocinnamic acid hydrochloride | C9H10ClNO2 | CID 6504402 - PubChem National Institutes of Health (NIH)[Link][1]

  • US 10053716 B2: 4-amino cinnamic acid production method using enzyme Japan Science and Technology Agency (JST)[3]

  • Biobased Polyimides from 4-Aminocinnamic Acid Photodimer | Macromolecules ACS Publications[Link][6]

  • Size Matters: [2 + 2] Photoreactivity In Macro- and Microcrystalline Salts of 4-Aminocinnamic Acid | Crystal Growth & Design ACS Publications[Link][5]

  • Biosynthesis of 4ACA and 4AHCA ResearchGate[Link][4]

  • From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids PubMed Central (PMC)[Link][7]

Sources

Exploratory

Technical Guide: Solubility Profile of 4-Aminocinnamic Acid Hydrochloride

This technical guide details the solubility profile of 4-Aminocinnamic Acid Hydrochloride , contrasting its behavior in water versus ethanol. It is designed for researchers requiring precise physicochemical data for puri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile of 4-Aminocinnamic Acid Hydrochloride , contrasting its behavior in water versus ethanol. It is designed for researchers requiring precise physicochemical data for purification, formulation, or synthesis.

Executive Summary

4-Aminocinnamic acid hydrochloride (CAS: 54057-95-3) exhibits a distinct solubility inversion compared to its free acid form. While the free acid (zwitterionic/neutral) is sparingly soluble in water and soluble in organic solvents, the hydrochloride salt is significantly more soluble in water and demonstrates reduced solubility in pure ethanol.

  • Dominant Solvent: Water (High dielectric constant facilitates ionic dissociation).

  • Secondary Solvent: Ethanol (Moderate solubility; often used as a co-solvent or antisolvent).

  • Key Application: Recrystallization is optimally performed using a Water:Ethanol gradient , exploiting the steep temperature-dependent solubility curve in aqueous media.

Chemical Fundamentals & Dissolution Thermodynamics

Structural Determinants

The solubility difference stems from the lattice energy of the ionic salt versus the solvation energy provided by the solvent.

  • Compound: 4-Aminocinnamic acid hydrochloride[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 199.63 g/mol [1][2]

  • Ionic Character: The protonation of the amino group (

    
    ) creates a polar ionic head, while the cinnamic backbone (
    
    
    
    ) remains lipophilic.
Solvent Interaction Mechanism
FeatureWater (

)
Ethanol (

)
Dielectric Constant (

)
~78 (High)~24 (Moderate)
Interaction Type Strong Ion-Dipole interactions stabilize the dissociated

and

ions.
Weaker dipole interactions; lower capacity to shield ions, leading to tighter ion pairing and lower solubility.
Thermodynamic Driver Enthalpically favorable solvation of ions overcomes lattice energy.Entropically less favorable due to structured solvent cage requirements around the hydrophobic phenyl ring.
Comparative Solubility Data (Analogous Trends)

While specific gravimetric data for this specific salt is rare in open literature, the behavior follows the Aniline Hydrochloride model (a close structural analog).

  • Water: High solubility (

    
     mg/mL estimated at 25°C). Solubility increases exponentially with temperature.
    
  • Ethanol: Moderate solubility. In similar aryl-amine salts, solubility in ethanol is typically 30-50% lower than in water.

  • Mixtures: Solubility often exhibits a non-linear decrease as ethanol fraction increases, making 90:10 Water:Ethanol ideal for solubilization and 10:90 Water:Ethanol ideal for precipitation.

Experimental Protocol: Solubility Determination

For critical drug development workflows, rely on empirical determination rather than literature estimates. Use this self-validating protocol.

Workflow Visualization

The following diagram outlines the "Saturation Shake-Flask" method with HPLC quantification.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibrate Equilibration (24h @ 25°C, 200 rpm) Start->Equilibrate Solvent: Water/EtOH Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Prevent precipitation Analyze HPLC/UV-Vis Analysis Dilute->Analyze Calc Calculate Solubility (S) S = (Area x DF) / Response Factor Analyze->Calc

Caption: Standardized workflow for determining thermodynamic solubility of ionic organic salts.

Detailed Methodology
  • Preparation: Add excess 4-Aminocinnamic acid hydrochloride (~100 mg) to 2 mL of solvent (Water or Ethanol) in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours. Critical: Check for residual solid.[3] If fully dissolved, add more solid until saturation is visible.

  • pH Check (Water only): Measure the pH of the supernatant. The HCl salt will create an acidic environment (pH ~2-3). Do not buffer, as this alters the "intrinsic solubility" of the salt.

  • Sampling: Filter 0.5 mL of supernatant through a pre-heated 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 with mobile phase (e.g., Water/Acetonitrile) and analyze via HPLC (C18 column, UV detection at 280 nm).

Application: Purification via Recrystallization

The differential solubility between water (high) and ethanol (moderate/low) is the basis for purification.

The "Solvent-Antisolvent" Technique
  • Dissolution: Dissolve crude 4-Aminocinnamic acid hydrochloride in the minimum volume of hot water (approx. 80°C).

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.[3]

  • Crystallization:

    • Method A (Cooling): Slowly cool to 4°C. The salt will crystallize out.

    • Method B (Antisolvent): While stirring the hot aqueous solution, slowly add hot Ethanol . Continue adding until the solution becomes slightly turbid.

  • Isolation: Cool to room temperature, then 4°C. Filter the white/off-white crystals and wash with cold ethanol (to remove mother liquor without re-dissolving the salt).

References

  • PubChem. 4-Aminocinnamic acid hydrochloride (Compound Summary).[2] National Library of Medicine. Available at: [Link]

  • Li, D., et al. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.[4][5][6] Journal of Chemical & Engineering Data. (Demonstrates solubility trend: Water > Ethanol for aniline salts). Available at: [Link]

Sources

Foundational

Technical Whitepaper: UV-Vis Absorption Spectrum of 4-Aminocinnamic Acid Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 4-Aminocinnamic Acid Hydrochloride (4-ACA·HCl) . Designed for researchers in drug development, photoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 4-Aminocinnamic Acid Hydrochloride (4-ACA·HCl) . Designed for researchers in drug development, photochemistry, and polymer science, this document moves beyond basic spectral data to explain the mechanistic drivers of absorption—specifically the critical role of pH-dependent protonation states.

Key Takeaway: The UV-Vis spectrum of 4-ACA is not static. It exhibits profound solvatochromism and pH-dependence due to the reversible protonation of the aromatic amine.[1] Failure to control pH will result in inconsistent


 values ranging from 280 nm (protonated)  to 340 nm (neutral/deprotonated) .[1]

Molecular Architecture & Chromophore Theory

To interpret the spectrum, one must understand the electronic conjugation pathway.[1] 4-ACA contains a "push-pull" electronic system:

  • Electron Donor (Auxochrome): The amino group (

    
    ) at the para position.[1]
    
  • Conjugated Bridge: The benzene ring and the alkene double bond.[1]

  • Electron Acceptor: The carboxylic acid group (

    
    ).[1]
    
The "Push-Pull" Effect (Neutral/Basic State)

In its free base form (pH > 4.5), the lone pair electrons on the nitrogen atom participate in resonance with the benzene ring and the alkene.[1] This extended conjugation lowers the energy gap (


) between the HOMO and LUMO (

transition), causing a bathochromic (red) shift to

nm.
The Protonation Effect (Acidic State/HCl Salt)

When the hydrochloride salt is dissolved in water, or the solution is acidified (pH < 2.5), the amino group becomes protonated (


).[1]
  • Consequence: The lone pair is bound to a proton and can no longer participate in conjugation.[1]

  • Result: The molecule behaves spectrally like cinnamic acid (lacking the amino auxochrome).[1] The absorption band undergoes a hypsochromic (blue) shift to

    
     nm.[1]
    
Visualization: Electronic State Transitions

SpectralShift Acidic Acidic Medium (pH < 2.5) Protonated Amine (-NH3+) No Lone Pair Conjugation Neutral Neutral/Basic Medium (pH > 5) Free Amine (-NH2) Strong 'Push-Pull' Conjugation Acidic->Neutral Deprotonation (pKa ≈ 2.7) Spectrum_Blue Blue Shift (Hypsochromic) λmax ≈ 275 nm ε ≈ 1.5 - 2.0 × 10^4 Acidic->Spectrum_Blue Conjugation Broken Spectrum_Red Red Shift (Bathochromic) λmax ≈ 330-340 nm ε ≈ 2.5 - 3.5 × 10^4 Neutral->Spectrum_Red Conjugation Extended

Figure 1: Mechanistic pathway of spectral shifts driven by pH-dependent protonation of the amino auxochrome.

Experimental Methodology

Materials & Preparation
  • Compound: 4-Aminocinnamic acid hydrochloride (MW: 199.63 g/mol ).

  • Solvent Selection:

    • Water:[1][2] Good solubility for the HCl salt.[1] Naturally acidic.[1]

    • Ethanol/Methanol:[1][3] Good solubility for the free base.[1]

    • Buffer:Essential for reproducible data.[1]

Protocol: Reliable Spectral Measurement

This protocol ensures you capture the specific species (protonated vs. neutral) you intend to study.[1]

Step 1: Stock Solution Preparation

  • Weigh 10.0 mg of 4-ACA·HCl.

  • Dissolve in 50 mL of deionized water (Resulting conc: ~1 mM).

    • Note: This solution will be slightly acidic due to the HCl counterion.[1]

Step 2: Working Solutions (The pH Check) Prepare two separate cuvettes to observe the shift:

  • Sample A (Acidic/Protonated): Dilute 100

    
    L Stock into 2.9 mL of 0.1 M HCl .
    
  • Sample B (Neutral/Free Base): Dilute 100

    
    L Stock into 2.9 mL of Phosphate Buffer (pH 7.4) .
    

Step 3: Measurement

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Range: 200 nm – 500 nm.

  • Baseline: Run a blank with the respective solvent (0.1 M HCl or Buffer).[1]

  • Scan Speed: Medium (approx. 200-400 nm/min).

Experimental Workflow Diagram

Workflow Start Start: 4-ACA HCl Solid Stock Stock Solution (1 mM in Water) Start->Stock Split Select Condition Stock->Split PathA Acidic Pathway (Dilute in 0.1 M HCl) Split->PathA PathB Neutral Pathway (Dilute in pH 7.4 Buffer) Split->PathB MeasureA Measure UV-Vis Expected: λmax ~275 nm PathA->MeasureA MeasureB Measure UV-Vis Expected: λmax ~330 nm PathB->MeasureB

Figure 2: Workflow for differentiating protonated and neutral species of 4-ACA.

Spectral Characteristics Data

The following data summarizes the expected optical properties. Note that molar absorptivity (


) is an approximation and should be determined experimentally for precise quantitative work.
ParameterAcidic Medium (pH < 2)Neutral/Basic Medium (pH > 5)Organic Solvent (Ethanol/MeOH)
Dominant Species Ammonium cation (

)
Free Amine (

)
Free Amine (

)

(Absorption Max)
270 – 278 nm 330 – 340 nm 328 – 335 nm
Spectral Appearance Single peak, similar to cinnamic acidBroad, intense bandBroad band
Molar Absorptivity (

)
~15,000 – 20,000 M⁻¹cm⁻¹~25,000 – 35,000 M⁻¹cm⁻¹~30,000 – 40,000 M⁻¹cm⁻¹
Visual Color ColorlessPale YellowPale Yellow

Critical Note on pKa: The pKa of the amino group in 4-ACA is approximately 2.7 .[1] The pKa of the carboxylic acid is approximately 4.6 .[1]

  • At pH 1: Fully protonated (Cationic).[1]

  • At pH 3.5: Zwitterionic equilibrium.[1]

  • At pH 7: Fully deprotonated carboxylate/free amine (Anionic).[1]

Applications & Troubleshooting

Photodimerization Monitoring

4-ACA derivatives are widely used in photocrosslinkable polymers .[1] Upon irradiation with UV light (typically >300 nm), the C=C double bond undergoes [2+2] cycloaddition to form a cyclobutane ring (dimerization).

  • Spectral Marker: The disappearance of the 330 nm peak is the primary indicator of reaction progress.[1]

  • Why it works: The dimer lacks the conjugated double bond, breaking the "push-pull" system.[1] The absorption drops significantly and shifts to the deep UV (<250 nm).[1]

Common Pitfalls
  • "My peak is at the wrong place": You likely dissolved the HCl salt in unbuffered water.[1] Depending on concentration, the pH might be low enough to partially protonate the amine, leading to a mixed spectrum or a peak shift. Always buffer your samples.

  • Fluorescence Interference: 4-ACA is fluorescent.[1] If your UV-Vis detector is sensitive to emission (rare in standard absorbance setups but possible), ensure your geometry blocks scattered fluorescence.

  • Photodegradation during measurement: The molecule is light-sensitive.[1] Do not leave the sample in the spectrophotometer beam for extended periods before measuring.[1]

References

  • Spectral Data & Solvatochromism

    • Source: NIST Chemistry WebBook & PubChem.[1]

    • Link:

  • Photodimerization Mechanisms

    • Source:CrystEngComm (RSC Publishing).[1] "The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives."

    • Link:

  • General Cinnamic Acid Spectroscopy

    • Source: University of Toronto Scarborough.[1] "Interpreting UV-Vis Spectra: Effect of Conjugation."

    • Link:

  • Molar Extinction Coefficients

    • Source: MDPI Applied Sciences.[1] "Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids."

    • Link:

Sources

Exploratory

Structural Elucidation &amp; Spectral Analysis: 4-Aminocinnamic Acid Hydrochloride

The following technical guide details the structural elucidation and spectral analysis of 4-Aminocinnamic Acid Hydrochloride . Introduction & Chemical Context 4-Aminocinnamic acid hydrochloride (4-ACA·HCl) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation and spectral analysis of 4-Aminocinnamic Acid Hydrochloride .

Introduction & Chemical Context

4-Aminocinnamic acid hydrochloride (4-ACA·HCl) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and photodimerizable polymers. While the free base (4-aminocinnamic acid) is an electron-rich system due to the amine (


) resonance, the hydrochloride salt represents a distinct electronic environment.

Upon protonation, the amine converts to an anilinium ion (


). This transformation inverts the electronic influence of the substituent from a strong Electron Donating Group (EDG)  to a strong Electron Withdrawing Group (EWG)  via induction. This shift is diagnostically visible in both 

and

NMR spectra, serving as the primary method for validating salt formation.
Chemical Identity[1][2][3][4]
  • IUPAC Name: (E)-3-(4-aminophenyl)prop-2-enoic acid hydrochloride[1]

  • CAS Number: 54057-95-3[2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 199.63 g/mol [1][2][3]

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in analyzing this salt.

Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[5][6]

    • Reasoning: DMSO is a polar aprotic solvent that effectively solvates the ionic lattice of the hydrochloride salt. Crucially, it slows the exchange rate of labile protons (

      
       and 
      
      
      
      ), allowing them to appear as distinct (though broad) peaks.
  • Avoid: D2O or CD3OD .

    • Reasoning: Protic deuterated solvents will instantly exchange with the ammonium and carboxylic acid protons (

      
       exchange). This results in the disappearance of the diagnostic 
      
      
      
      signal and the collapse of the salt verification peaks.
Preparation Workflow

(See Diagram 1 for visual logic)

  • Massing: Weigh approximately 10–15 mg of 4-ACA·HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is required).

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (ambient temp) is permissible. Do not heat above 40°C to avoid degradation.

  • Transfer: Filter through a glass wool plug directly into the NMR tube if any particulate remains.

G cluster_0 Sample Prep Workflow Start Start: 10-15mg 4-ACA HCl Solvent Add 0.6mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ambient Temp) Solvent->Mix Check Clear Solution? Mix->Check Filter Filter (Glass Wool) Check->Filter No Tube Transfer to 5mm NMR Tube Check->Tube Yes Filter->Tube

Figure 1: Optimized sample preparation workflow for hydrochloride salts in NMR analysis.

NMR Spectral Analysis (400 MHz, DMSO-d6)

The "Anilinium Shift" Effect

In the free base, the ortho-protons (relative to


) are shielded (

ppm). In the HCl salt, the formation of

removes the lone pair donation. Consequently, the aromatic ring becomes electron-deficient, shifting the aromatic protons significantly downfield (

ppm).
Tabulated Spectral Data
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
-COOH 12.30 - 12.50Broad Singlet1H-Very broad; may disappear if "wet" DMSO is used.
-NH

8.50 - 10.00Broad Singlet3H-Diagnostic for HCl salt. Free base appears at ~5.2 ppm (2H).
Ar-H (ortho to alkene) 7.75 - 7.85Doublet (d)2H8.5Part of AA'BB' system.
Alkene (

)
7.55Doublet (d)1H16.0Trans-coupling constant.
Ar-H (ortho to N) 7.30 - 7.45Doublet (d)2H8.5Deshielded relative to free base (~6.5 ppm).
Alkene (

)
6.45 - 6.55Doublet (d)1H16.0Upfield due to conjugation with carbonyl.
Structural Visualization

Structure NH3 NH3+ (8.5-10.0 ppm) Ar_Ortho_N Ar-H (ortho-N) (7.3-7.4 ppm) NH3->Ar_Ortho_N Inductive Pull Ar_Ortho_C Ar-H (ortho-C) (7.7-7.8 ppm) Ar_Ortho_N->Ar_Ortho_C Alkene_Beta Alkene-H (Beta) (7.55 ppm, J=16Hz) Ar_Ortho_C->Alkene_Beta Alkene_Alpha Alkene-H (Alpha) (6.50 ppm, J=16Hz) Alkene_Beta->Alkene_Alpha Trans COOH COOH (12.4 ppm) Alkene_Alpha->COOH

Figure 2: Connectivity and chemical shift logic map. Note the inductive pull of the ammonium group.

NMR Spectral Analysis (100 MHz, DMSO-d6)

The


 spectrum confirms the carbon skeleton.[7] The most significant change between free base and salt occurs at the aromatic carbon attached to the nitrogen (

).
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 167.5 - 168.5Carboxylic acid carbonyl.
Alkene (

)
142.0 - 143.5Beta-carbon (closer to ring).
Aromatic (

)
135.0 - 138.0Shifts downfield in salt form (vs ~150 in free base).
Aromatic (

)
129.0 - 131.0Aromatic ring carbons.
Aromatic (

)
125.0 - 127.0Quaternary carbon attached to alkene.
Aromatic (

)
120.0 - 122.0Aromatic ring carbons.
Alkene (

)
118.0 - 119.5Alpha-carbon (closer to COOH).

Quality Control: Distinguishing Salt vs. Free Base

Common databases often display the "Free Base" spectrum even when the entry is titled "Hydrochloride." This leads to confusion. Use this self-validating logic to confirm your sample.

Comparative Diagnostics
FeatureFree Base (4-Aminocinnamic Acid)Salt (Hydrochloride)
Amine Proton Sharp broad singlet ~5.2 ppm (2H)Very broad hump 8.0–10.0 ppm (3H)
Aromatic Region Distinct "shielded" doublets at ~6.5 ppmAll aromatics shifted downfield >7.2 ppm
Solubility Poor in water; soluble in organic basesSoluble in DMSO; moderate in water
Verification Workflow

Validation Scan Acquire 1H NMR (DMSO-d6) Check_NH Check 8.0 - 10.0 ppm Region Scan->Check_NH Result_Salt Broad Singlet (3H) Present? CONFIRMED SALT Check_NH->Result_Salt Yes Result_Base Signal Absent? Check 5.0 - 6.0 ppm Check_NH->Result_Base No Final_Base Signal at ~5.2 ppm? SAMPLE IS FREE BASE Result_Base->Final_Base

Figure 3: Decision tree for validating the chemical state (Salt vs. Free Base) of the sample.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6504402, 4-Aminocinnamic acid hydrochloride. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[6] (Provides theoretical grounding for DMSO solvent shifts). Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for comparative free base data). Retrieved from [Link]

Sources

Foundational

Physicochemical and Mechanistic Divergence: 4-Aminocinnamic Acid vs. Its Hydrochloride Salt

Executive Summary In the fields of rational drug design and advanced polymer synthesis, the distinction between a free base and its salt form dictates the entire trajectory of a molecule's application. 4-Aminocinnamic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design and advanced polymer synthesis, the distinction between a free base and its salt form dictates the entire trajectory of a molecule's application. 4-Aminocinnamic acid (4-ACA) , an exotic amino acid obtainable via the fermentation of genetically manipulated Escherichia coli, serves as a highly versatile building block[1]. However, its native free base form presents distinct physicochemical limitations, particularly regarding aqueous solubility and solid-state crystal packing[2][3].

By converting 4-ACA into its hydrochloride salt (4-ACA HCl ), researchers fundamentally alter its intermolecular interactions. This technical guide provides an in-depth mechanistic analysis of the differences between 4-ACA and 4-ACA HCl, focusing on how protonation drives causality in experimental workflows—from enhancing bioavailability in pharmacological assays to enabling highly selective solid-state photodimerization for biobased polyimides[2][3].

Physicochemical Profiling

The foundational differences between the two forms are rooted in their molecular weights, charge states, and resulting solubility profiles. The table below summarizes the critical quantitative data:

Property4-Aminocinnamic Acid (Free Base)4-Aminocinnamic Acid Hydrochloride
Molecular Formula C9H9NO2[4]C9H10ClNO2[5]
Molecular Weight 163.17 g/mol [4]199.63 g/mol [5]
PubChem CID 1549514[4]6504402[5]
Topological Polar Surface Area 63.3 Ų[4]63.3 Ų[5]
Aqueous Solubility Sparingly soluble[6]Highly soluble
Crystal Packing Arrangement Less ordered, mixed alignmentParallel arrangement (head-to-tail contiguous)[2]
Primary Application Precursor synthesis, organic-phase reactionsAqueous biological assays, solid-state photodimerization[2][3]

Mechanistic Causality: The Role of Salt Formation

As an Application Scientist, it is critical to understand why we choose the hydrochloride salt over the free base for specific workflows. The decision is governed by two primary mechanistic phenomena:

Protonation and Solvation Dynamics

In 4-ACA, the primary amine (-NH2) is unprotonated. While the carboxylic acid (-COOH) provides some polarity, the hydrophobic aromatic ring limits aqueous solvation. By introducing hydrochloric acid, the amine is protonated to form an ammonium cation (-NH3+). This ion-dipole interaction with water drastically lowers the thermodynamic barrier to solvation, making 4-ACA HCl the mandatory choice for in vitro biological assays where aqueous media (e.g., PBS buffers) are required to test enzyme inhibition (such as proteasome inhibitors derived from cinnamic/caffeic acid analogs)[7].

Crystal Engineering for Topochemical Reactions

A field-proven insight in polymer chemistry is the use of 4-ACA HCl for solid-state [2+2] photocycloaddition[2]. When 4-ACA is crystallized as a free base, the molecules do not reliably align in a manner conducive to selective dimerization. Conversely, the hydrochloride salt forces the molecules into a highly ordered parallel arrangement [2]. The steric and electrostatic constraints of the chloride counterions align the phenyl head of one molecule contiguous to the carboxylic acid tail of another[2]. Upon UV irradiation, this specific crystal packing selectively yields α-type 4-aminocinnamoyl photodimers (such as 4,4′-diamino-α-truxillic acid, or 4ATA), a critical monomer for synthesizing ultra-high-temperature, water-soluble biobased polyimides[2][3].

Visualizing the Mechanistic Workflow

G A 4-Aminocinnamic Acid (Free Base) B Addition of 12N HCl (Protonation) A->B C 4-ACA Hydrochloride (Salt Form) B->C Yields D Enhanced Aqueous Solubility C->D Physicochemical Effect E Parallel Crystal Arrangement C->E Structural Effect F Biological Assays & Drug Formulation D->F Enables G [2+2] Solid-State Photodimerization E->G Directs Selectivity H Biobased Polyimides (e.g., 4ATA) G->H Synthesizes

Logical workflow of 4-ACA protonation, structural effects, and downstream applications.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the conversion of 4-ACA to 4-ACA HCl and its subsequent solid-state photodimerization. This methodology is adapted from established standards for synthesizing water-soluble polyimide precursors[3].

Protocol: Synthesis and Photodimerization of 4-ACA Hydrochloride

Objective: To synthesize 4,4′-Diamino-α-truxillic acid (4ATA) dihydrochloride via the structurally aligned 4-ACA HCl intermediate.

Step 1: Salt Formation (Protonation)

  • Dissolution: Suspend 2.0 g (12.4 mmol) of 4-Aminocinnamic acid (free base) in 30 mL of high-purity acetone[3].

    • Causality: Acetone easily dissolves the free base but acts as a strong anti-solvent for the highly polar hydrochloride salt, driving an immediate, high-yield precipitation upon protonation.

  • Acidification: Under continuous magnetic stirring, add 5.6 mL of 12 N hydrochloric acid drop-wise[3].

  • Isolation: The protonation of the amine group will cause immediate precipitation of 4-aminocinnamic acid hydrochloride. Filter the precipitate under a vacuum and wash with cold acetone to remove unreacted free base and impurities.

  • Drying: Dry the obtained 4-ACA HCl (approx. 1.74 g yield) under reduced pressure at 40°C overnight[3].

Step 2: Solid-State [2+2] Photocycloaddition

  • Preparation: Grind the dried 4-ACA HCl crystals into a fine powder to maximize surface area and ensure uniform light penetration.

  • Irradiation: Spread the powder thinly on a glass Petri dish. Subject the sample to irradiation using an ultraviolet LED array at a precisely controlled wavelength of 305 ± 5 nm[3].

  • Energy Delivery: Maintain an irradiation intensity of 50 mW/cm³ for a duration of 6 hours[3].

    • Causality: The 305 nm wavelength provides the exact excitation energy required for the [2+2] cycloaddition of the parallel-aligned alkene bonds without causing photolytic degradation of the aromatic rings.

  • Validation: Confirm the disappearance of the alkene protons and the emergence of cyclobutane ring protons via 1H NMR (400 MHz, DMSO-d6) to validate the self-contained success of the reaction[3].

References

  • [6] Title: 4-AMINOCINNAMIC ACID 2393-18-2 wiki | Source: guidechem.com | URL:

  • [5] Title: 4-Aminocinnamic acid hydrochloride | C9H10ClNO2 | CID 6504402 - PubChem | Source: nih.gov | URL:

  • [4] Title: p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem | Source: nih.gov | URL:

  • [7] Title: WO2017161093A1 - Caffeic acid derivatives and uses thereof | Source: google.com | URL:

  • [2] Title: Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles | Source: acs.org | URL:

  • [3] Title: High-temperature resistant water-soluble polymers derived from exotic amino acids | Source: rsc.org | URL:

  • [1] Title: Biobased Polyimides from 4-Aminocinnamic Acid Photodimer | Source: acs.org | URL:

Sources

Exploratory

Trans-4-aminocinnamic acid hydrochloride melting point and stability

The following technical guide details the physicochemical characterization, stability mechanisms, and handling protocols for Trans-4-aminocinnamic acid hydrochloride . Physicochemical Profiling, Stability Mechanisms, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, stability mechanisms, and handling protocols for Trans-4-aminocinnamic acid hydrochloride .

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols[1]

Executive Summary

Trans-4-aminocinnamic acid hydrochloride (4-ACA[1]·HCl ) is a critical bifunctional building block utilized in the synthesis of high-performance bio-polymers (polyimides), non-linear optical materials, and pharmaceutical intermediates.[2] Unlike its free acid counterpart, the hydrochloride salt offers enhanced water solubility but presents distinct stability challenges—specifically regarding thermal decomposition and photo-induced dimerization.[2]

This guide provides a definitive analysis of the compound’s melting point (265–270 °C with decomposition ) and delineates the specific degradation pathways that researchers must mitigate during storage and processing.[3][2]

Physicochemical Characterization
2.1 Identity and Structure

The compound exists predominantly as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) form.[3][2] However, the presence of the alkene moiety conjugated with an electron-donating amino group makes the crystal lattice susceptible to solid-state photoreactions.

PropertySpecification
Chemical Name (E)-3-(4-aminophenyl)prop-2-enoic acid hydrochloride
CAS Number 54057-95-3 (Salt) / 2393-18-2 (Free Acid)
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in acetone/CHCl₃
2.2 Melting Point & Thermal Analysis

A common error in literature is conflating the melting point of the HCl salt with the free acid.[2] The salt exhibits a significantly higher thermal transition driven by ionic lattice energy, immediately followed by chemical degradation.[2]

  • Free Acid MP: ~174 °C[3][2]

  • HCl Salt MP: 265–270 °C (Decomposition) [3][2][4]

Mechanistic Insight: The "melting point" for 4-ACA·HCl is not a simple phase change.[2] Upon reaching ~265 °C, the crystal lattice collapses, coinciding with decarboxylation and the release of HCl gas.[2] This is an irreversible event.[2]

Data Presentation: Thermal Transition Comparison

Compound FormOnset Temperature (

)
Peak Temperature (

)
Event Type
Free Acid 172 °C174–176 °CFusion (Melting)
HCl Salt 260 °C265–270 °C Decomposition/Fusion
Stability & Degradation Mechanisms[2][3]

The stability of 4-ACA·HCl is governed by two primary stress factors: UV irradiation and Thermal stress .[3][2]

3.1 Photostability: The [2+2] Cycloaddition Risk

The most critical instability factor is light sensitivity.[3][2] Under UV irradiation (specifically


 = 254–300 nm), the trans-alkene moiety undergoes a [2+2] photocycloaddition in the solid state.[2] This reaction dimerizes the compound into truxillic acid derivatives  (cyclobutane ring formation).[2]
  • Implication: While this is a desired reaction for creating bio-based polymer crosslinks, it represents a catastrophic impurity formation for pharmaceutical standards storage.[3][2]

3.2 Thermal Degradation Pathway

At elevated temperatures (>200 °C), the compound undergoes decarboxylation, losing CO₂ to form 4-vinylaniline derivatives, which subsequently polymerize.[3][2]

DegradationPathways Start Trans-4-ACA·HCl (Monomer) UV UV Light (254-300 nm) Start->UV Heat Heat (>260°C) Start->Heat Dimer Truxillic Acid Derivative (Cyclobutane Dimer) UV->Dimer [2+2] Cycloaddition (Solid State) Decarb 4-Vinylaniline (Transient) Heat->Decarb -CO2, -HCl Polymer Oligomers/Tars (Brown residue) Decarb->Polymer Radical Polymerization

Figure 1: Primary degradation pathways. The [2+2] cycloaddition is the dominant risk during storage, while decarboxylation occurs during thermal analysis.[2]

Experimental Protocols

To ensure data integrity, the following self-validating protocols should be used.

Protocol A: Melting Point Determination (DSC Method)

Standard capillary methods are subjective due to decomposition darkening.[3][2] Differential Scanning Calorimetry (DSC) is preferred.[2]

  • Sample Prep: Weigh 2–4 mg of dried 4-ACA·HCl into an aluminum pan. Do not seal hermetically (allow gas escape to prevent pan rupture from HCl/CO₂ release). Use a pinhole lid.

  • Parameters:

    • Equilibrate at 40 °C.

    • Ramp: 10 °C/min to 300 °C.[2]

    • Purge: Nitrogen (50 mL/min).

  • Validation Criteria:

    • Look for a sharp endothermic onset at ~265 °C .[3][2]

    • Immediate erratic exothermic noise following the peak indicates decomposition.[2]

    • Self-Check: If the onset is <200 °C, the sample is likely the free acid or hydrolyzed salt.[2]

Protocol B: Purity Assessment via HPLC

UV detection must distinguish between the monomer and the photodimer.[1][2]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.[2]

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 280 nm (Monomer max) and 210 nm (Dimer detection, as conjugation is lost).

  • Causality: The monomer has extended conjugation (high UV absorbance).[3][2] The dimer (truxillic acid type) loses the alkene double bond, significantly dropping absorbance at 280 nm.[2] Dual-wavelength monitoring is mandatory.

Handling & Storage Decision Tree

Proper storage is non-negotiable to prevent "yellowing" (oxidation) and dimerization.[2]

StorageLogic Receive Receive 4-ACA·HCl Check Check Appearance Receive->Check White White/Off-White Check->White Pass Yellow Yellow/Brown Check->Yellow Fail Action2 Store in Amber Vial (Block UV <400nm) White->Action2 Action1 Reject/Recrystallize (Oxidation/Dimerization) Yellow->Action1 Action3 Desiccator/Inert Gas (Prevent HCl hydrolysis) Action2->Action3

Figure 2: Storage logic flow. Amber glass is critical to prevent the [2+2] cycloaddition.[2]

Storage Specifications:

  • Container: Amber glass vials (Type I).

  • Environment: Desiccated cabinet or Nitrogen glovebox.

  • Temperature: Room temperature is acceptable if dry; -20 °C recommended for long-term reference standards.

References
  • BuyersGuideChem. 4-Aminocinnamic acid hydrochloride Properties and Melting Point (265-270 °C). Retrieved from

  • Japan Advanced Institute of Science and Technology (JAIST). Synthesis of Bio-based Polymers from 4-Aminocinnamic Acid Photodimers.[2] (Details on [2+2] photocycloaddition and thermal stability of derivatives). Retrieved from

  • Santa Cruz Biotechnology. 4-Aminocinnamic acid hydrochloride Product Data (CAS 54057-95-3).[2][5] Retrieved from [3]

  • ChemicalBook. 4-Aminocinnamic Acid Hydrochloride Spectral & Safety Data. Retrieved from

  • PubChem. Compound Summary: 4-Aminocinnamic acid hydrochloride.[3][2][6][4][7] Retrieved from

Sources

Foundational

p-Aminocinnamic acid hydrochloride molecular weight and formula

An In-Depth Technical Guide to p-Aminocinnamic Acid Hydrochloride for Advanced Research Executive Summary: This guide provides a comprehensive technical overview of p-Aminocinnamic acid hydrochloride (p-ACA HCl), a pivot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to p-Aminocinnamic Acid Hydrochloride for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of p-Aminocinnamic acid hydrochloride (p-ACA HCl), a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development. We delve into its fundamental physicochemical properties, validated synthesis and purification protocols, and its multifaceted applications. By grounding our discussion in established chemical principles and citing authoritative sources, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Introduction to p-Aminocinnamic Acid Hydrochloride

p-Aminocinnamic acid hydrochloride is the salt form of p-Aminocinnamic acid, a derivative of cinnamic acid. Cinnamic acid and its analogues are a well-established class of naturally occurring phenolic compounds known for their wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The addition of an amino group at the para (4-position) of the phenyl ring introduces a key functional handle for further chemical modification, significantly broadening its utility. The hydrochloride salt form is often preferred in laboratory and developmental settings due to its enhanced stability and solubility in aqueous media compared to the free base (p-Aminocinnamic acid).

This compound serves as a critical building block in the synthesis of more complex molecules, from novel dyes to advanced pharmaceutical scaffolds.[2][3] Its structure, featuring an α,β-unsaturated carboxylic acid, an aromatic ring, and a primary amine, offers multiple reactive sites for chemical elaboration, making it a versatile precursor in drug discovery programs.[4]

Core Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application. This section details the essential identifiers and characteristics of p-Aminocinnamic acid hydrochloride.

Chemical Identity and Molecular Characteristics

The compound is systematically named (E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride.[5] The "(E)" designation specifies the trans configuration of the double bond in the propenoic acid chain, which is the more stable and common isomer.

Table 1: Key Physicochemical Data for p-Aminocinnamic Acid Hydrochloride

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[5][6][7]
Molecular Weight 199.63 g/mol [5][6][8]
CAS Number 54057-95-3[6][7][8]
Parent Compound (Free Base) p-Aminocinnamic acid (C₉H₉NO₂)[9][10]
Parent MW 163.17 g/mol [9][10][11]
Appearance White to off-white crystalline solid[2]
Solubility Sparingly soluble in water[2]
Structural Representation

The molecular architecture is fundamental to the reactivity and function of p-ACA HCl. The diagram below illustrates the key functional groups: the protonated amine (anilinium), the phenyl ring, the conjugated alkene, and the carboxylic acid.

Figure 1: Chemical structure of p-Aminocinnamic acid hydrochloride.

Synthesis, Purification, and Characterization

The reliable synthesis of p-ACA HCl is crucial for its use in research and development. The most common and efficient methods rely on condensation reactions.

Synthetic Strategy: Knoevenagel Condensation

The Knoevenagel condensation is a preferred method for synthesizing cinnamic acid derivatives.[1] This reaction involves the base-catalyzed condensation of an aldehyde (or ketone) with a compound containing an active methylene group, such as malonic acid.

Causality of Experimental Choice:

  • Starting Materials: 4-Aminobenzaldehyde is used as the aldehyde component. Its amino group is electron-donating, which can influence the reactivity of the aldehyde, but the reaction proceeds efficiently. Malonic acid provides the two-carbon unit that will form the alkene and carboxylic acid moieties.

  • Catalyst System: A mixture of pyridine and piperidine is employed. Pyridine serves as a weak base and a solvent, while piperidine acts as a more potent basic catalyst to facilitate the deprotonation of malonic acid, forming the nucleophilic enolate required for the reaction.

  • Reaction Outcome: The initial condensation is followed by a decarboxylation step (loss of CO₂), driven by heating, to yield the final α,β-unsaturated acid. The hydrochloride salt is then formed by treatment with hydrochloric acid.

The workflow below outlines the critical stages of this synthesis.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Salt Formation A 1. Dissolve 4-Aminobenzaldehyde & Malonic Acid in Pyridine B 2. Add Piperidine Catalyst A->B C 3. Heat Mixture (e.g., 110°C, 1.5h) B->C D 4. Cool & Acidify with HCl (aq) to Precipitate Product C->D E 5. Isolate Crude p-Aminocinnamic Acid via Vacuum Filtration D->E F 6. Recrystallize from Methanol or Ethanol/Water E->F G 7. Dissolve Pure Acid in Ether/ Ethanol & Add HCl Solution F->G H 8. Collect p-ACA HCl Salt, Wash with Ether, & Dry G->H G cluster_pharma Pharmaceutical R&D cluster_chem Chemical Synthesis center p-Aminocinnamic Acid Hydrochloride api Active Pharmaceutical Ingredient (API) Precursor center->api adc Linker Moiety in Antibody-Drug Conjugates (ADCs) center->adc excipient Scaffold for Novel Excipients & Drug Carriers center->excipient dyes Synthesis of Azo Dyes & Stilbene Derivatives center->dyes polymers Monomer for UV-Absorbing Polymers & Coatings center->polymers heterocycles Precursor for Heterocyclic Compound Synthesis center->heterocycles

Figure 3: Key application pathways originating from p-Aminocinnamic acid hydrochloride.

Pharmaceutical Scaffolding and APIs

Amino acid derivatives are fundamental to the pharmaceutical industry. []p-ACA HCl acts as a rigid scaffold that can be elaborated into more complex Active Pharmaceutical Ingredients (APIs). The primary amine allows for amide bond formation, while the carboxylic acid can be converted to esters or amides. The aromatic ring can undergo further substitution, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. [4]

Materials Science and Dye Synthesis

The extended conjugated system of p-ACA HCl makes it a valuable precursor for dyes and functional materials. [13]The amino group can be diazotized and coupled to form vibrant azo dyes. Furthermore, its structure is integral to the synthesis of materials designed to absorb UV radiation, finding use in sunscreens and protective coatings. [3]

Precursor in Medicinal Chemistry

Cinnamic acid derivatives have been investigated for a range of therapeutic applications, including antidiabetic, antimicrobial, and neuroprotective activities. [14]p-ACA HCl provides a starting point for creating libraries of novel compounds for screening against various diseases. Its utility as a building block in the synthesis of heterocyclic compounds, which are a cornerstone of modern drug discovery, is particularly noteworthy. [3]

Safety and Handling

p-Aminocinnamic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

p-Aminocinnamic acid hydrochloride is more than a simple chemical; it is a versatile and enabling tool for innovation in science. Its well-defined physicochemical properties, straightforward synthesis, and multiple reactive sites make it an invaluable precursor for researchers in drug discovery, medicinal chemistry, and materials science. This guide has provided the core technical knowledge required to understand and effectively utilize this compound, from its molecular formula and weight to its practical application in advanced synthesis.

References

  • PubChem. (n.d.). 4-Aminocinnamic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 4-AMINOCINNAMIC ACID 2393-18-2 wiki. Retrieved from [Link]

  • Ortyl, J., et al. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Aminocinnamic Acid. Retrieved from [Link]

  • Adaszek, Ł., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PMC. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Biological Activity and Cytotoxicity of 4-Aminocinnamic Acid Derivatives: From Synthesis to Cellular Mechanisms

An In-Depth Technical Guide Executive Summary Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention for their low toxicity and a wide array of bi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention for their low toxicity and a wide array of biological activities.[1] Among these, derivatives featuring a 4-amino substitution on the phenyl ring represent a particularly promising scaffold in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, biological evaluation, and cytotoxic mechanisms of 4-aminocinnamic acid derivatives. We will dissect the critical structure-activity relationships that govern their efficacy as antimicrobial, antioxidant, and anticancer agents, and provide validated, step-by-step protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical backbone for therapeutic innovation.

The 4-Aminocinnamic Acid Scaffold: A Privileged Structure

The cinnamic acid framework, characterized by a phenyl ring attached to a propenoic acid side chain, is a key intermediate in the shikimic acid pathway in plants.[2] The introduction of an amino group at the para- (4-) position of the phenyl ring profoundly influences the molecule's electronic properties and biological interactions. This substitution can enhance activity compared to other derivatives, making it a focal point for synthetic modification and biological screening.[3] These derivatives are widely used as building blocks in organic synthesis for developing more complex molecules, including various heterocyclic compounds essential for drug discovery.[4]

Spectrum of Biological Activity

The utility of 4-aminocinnamic acid derivatives spans multiple therapeutic areas. The following sections detail their most significant and well-documented biological effects.

Antimicrobial Activity

Substitutions on the phenyl group of cinnamic acid derivatives significantly affect their antibacterial activity.[3] Studies have shown that 4-aminocinnamic acid exhibits potent inhibitory activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[3][5]

Structure-Activity Relationship (SAR) Insights: The correlation between the compound's structure and its antibacterial effect indicates that phenyl groups substituted with an amino (-NH2) or chloro (-Cl) group are more effective than those with electron-withdrawing substituents like a nitro (-NO2) group.[3] This suggests that the electron-donating nature of the amino group is crucial for its antimicrobial action. For instance, 4-aminocinnamic acid has demonstrated minimum inhibitory concentration (MIC) values of 602 µM against B. subtilis and 708 µM against E. coli.[5][6]

Antioxidant Properties

Cinnamic acid derivatives, especially those with hydroxyl groups, are recognized for their potent antioxidant and free-radical scavenging properties.[1][7] This activity is fundamental to their potential role in mitigating diseases associated with oxidative stress, such as cancer and inflammation.[1]

Mechanism of Action: The primary antioxidant mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species (ROS).[1] While 4-aminocinnamic acid itself is studied, many antioxidant-focused derivatives are hydroxycinnamic acids (e.g., p-coumaric, caffeic, ferulic acids).[8][9][10] The principles, however, remain the same. The resulting phenoxyl radical is stabilized by resonance, preventing the propagation of oxidative chain reactions.[1] The presence and position of electron-donating groups, like the amino group, can modulate this radical scavenging capacity.

Anticancer and Cytotoxic Activity

The most compelling therapeutic potential for many 4-aminocinnamic acid derivatives lies in their cytotoxic effects against various cancer cell lines.[11] Research has demonstrated significant growth inhibition in cell lines including colon (HT-29), lung (A-549), cervical (HeLa), and breast (MCF-7) cancers.[7][12]

Mechanism of Cytotoxicity: The anticancer effects are often multifaceted. Studies indicate that these derivatives can induce cell death by triggering cell cycle arrest.[12] The modification of the core structure, particularly through the formation of amides and esters, has been shown to enhance cytotoxicity. For example, amide cinnamate derivatives have shown potent inhibition of MCF-7 breast cancer cell growth, with the amide structure being a primary contributor to the cytotoxic potential.

Structure-Activity Relationship (SAR) Insights:

  • Amide/Ester Modifications: Converting the carboxylic acid to an amide or ester can significantly enhance cytotoxic activity. Amide derivatives with long-chain alkyl amines or those containing an additional benzene ring often exhibit higher potency.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as a cyano group, on the aromatic rings of the alcohol or amine portions of derivatives can increase both cytotoxicity and selectivity for malignant cells over normal cells.[12]

  • Lipophilicity: Increased lipophilicity can influence cellular uptake and interaction with intracellular targets, though a direct correlation with activity is not always linear and depends on the specific derivative and cell line.[7]

Experimental Design & Protocols

As a Senior Application Scientist, the emphasis must be on robust and reproducible methodologies. The following protocols are presented as self-validating systems, with built-in controls and rationales for each step.

Synthesis of 4-Aminocinnamic Acid Derivatives

A common and effective method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7] For creating amide derivatives, standard amidation protocols are employed.

Workflow for Synthesis and Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Analysis & Optimization A Synthesis (e.g., Amidation) B Purification (e.g., Recrystallization) A->B C Structural Confirmation (NMR, IR, MS) B->C D Cytotoxicity Assay (MTT, IC50 Determination) C->D E Antimicrobial Assay (MIC Determination) C->E F Antioxidant Assay (DPPH Scavenging) C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Lead Optimization G->H

Caption: General workflow for the development of 4-aminocinnamic acid derivatives.

Protocol: Synthesis of a 4-Aminocinnamic Amide Derivative

  • Activation of Carboxylic Acid:

    • Dissolve 1 equivalent of 4-aminocinnamic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM).

    • Add 1.1 equivalents of a coupling agent (e.g., DCC - Dicyclohexylcarbodiimide) and 0.1 equivalents of a catalyst (e.g., DMAP - 4-Dimethylaminopyridine).

    • Rationale: The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DMAP catalyzes this activation.

  • Amine Addition:

    • In a separate flask, dissolve 1 equivalent of the desired amine in anhydrous DCM.

    • Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.

    • Rationale: The reaction is performed at a low temperature to control the reaction rate and minimize side products.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: TLC provides a rapid and effective way to determine if the starting materials have been consumed and a new product has formed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Rationale: The aqueous washes remove unreacted reagents and catalysts, while the final purification step isolates the desired amide product.

  • Characterization:

    • Confirm the structure of the purified compound using ¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry.

    • Rationale: This is a critical self-validating step to ensure the identity and purity of the synthesized derivative before biological testing.

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Varying concentrations) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Rationale: This allows the cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.

  • Compound Treatment: Prepare serial dilutions of the 4-aminocinnamic acid derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

    • Rationale: A dose-response curve is essential for determining the IC₅₀ value. The vehicle control ensures that the solvent used to dissolve the compound is not causing cytotoxicity.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

    • Rationale: This duration is typically sufficient for cytotoxic agents to induce measurable effects on cell proliferation or survival.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate gently to dissolve the formazan crystals.

    • Rationale: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, allowing for accurate spectrophotometric measurement.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

To facilitate comparison and analysis, biological activity data should be presented in a clear, tabular format.

Table 1: Cytotoxicity of Selected Cinnamic Acid Derivatives

Compound ID Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
1 Cyano-substituted amide HeLa 42 [12]
2 Cyano-substituted amide K562 55 [12]
3 Cinnamic Alcohol Deriv. KB 0.4 [13]
4 Cinnamic Alcohol Deriv. P388D1 0.5 [13]
5 Harmicine-Cinnamic Hybrid HepG2 0.74 [14]

| 6 | Oleanolic Acid Ester | HeLa | 1.35 |[14] |

Table 2: Antimicrobial Activity of 4-Aminocinnamic Acid

Compound Bacterial Strain MIC (µM) Reference
4-Aminocinnamic Acid Bacillus subtilis 602 [5]

| 4-Aminocinnamic Acid | Escherichia coli | 708 |[5] |

Future Directions and Concluding Remarks

The 4-aminocinnamic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. While significant research has highlighted its potential, several areas warrant further investigation:

  • Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways is necessary. For anticancer derivatives, identifying the specific protein kinases or enzymes they inhibit will be crucial for rational drug design.[11]

  • Pharmacokinetics: In vivo studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Optimizing bioavailability is a critical step in translating potent in vitro activity into in vivo efficacy.

  • Synergistic Combinations: Exploring the use of these derivatives in combination with existing chemotherapeutic agents could reveal synergistic effects, potentially lowering required dosages and reducing side effects.[15]

References

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Deriv
  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evalu
  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evalu
  • (PDF) Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC.
  • Structure-activity (cytotoxicity) relationship.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI.
  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M. MDPI.
  • Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines.
  • Preparation, characterization and antibacterial properties of 4-aminocinnamic acid-modified cellulose fibers.
  • Synthesis and structure-activity relationship studies of cytotoxic cinnamic alcohol deriv
  • Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. Semantic Scholar.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.
  • 4-Aminocinnamic Acid. MySkinRecipes.
  • Synthesis of Cinnamic Acid Derivatives.
  • In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science.
  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against.
  • Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis. PMC.
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed.
  • Exploring the Antioxidant Properties of Cinnamic Acid Deriv
  • Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS. PMC.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.
  • Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Current Pharmaceutical Biotechnology.

Sources

Foundational

4-Aminocinnamic Acid Hydrochloride: A Versatile Zwitterionic Building Block for Advanced Bio-Based Materials and Therapeutics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The transition toward sustainable, high-performance materials h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The transition toward sustainable, high-performance materials has driven the discovery of novel bio-based building blocks. Among these, 4-aminocinnamic acid (4ACA) and its hydrochloride salt (4ACA-HCl ) have emerged as transformative zwitterionic monomers. Derived from the fermentation of glucose using metabolically engineered Escherichia coli[1][2], 4ACA possesses both a nucleophilic amine and an acidic carboxyl group. This amphoteric nature allows it to function as a dynamic building block in the synthesis of ultra-high-temperature biopolyimides (BPIs), antimicrobial metal-organic frameworks (MOFs), and cationic drug delivery vectors[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind the physicochemical behaviors of 4ACA-HCl, providing self-validating protocols that ensure reproducibility and scientific integrity in your material and drug development workflows.

The Zwitterionic Nature and Structural Causality of 4ACA-HCl

The reactivity of 4ACA is fundamentally dictated by its zwitterionic equilibrium. In its neutral form, the delocalization of the nitrogen lone pair into the aromatic ring and the conjugated alkene can hinder specific photochemical transformations[5].

The Causality of the Hydrochloride Salt: Converting 4ACA to 4ACA-HCl protonates the amine (


), disrupting this delocalization and fixing the molecule into a rigid crystalline lattice. In the solid state, 4ACA-HCl adopts a strictly parallel arrangement where the phenyl head of one molecule is contiguous to the carboxylic acid tail of an adjacent molecule[6]. This precise crystallographic alignment is the non-negotiable prerequisite for selectively yielding the 

-type truxillic acid dimer upon UV irradiation, preventing the formation of unwanted

- or

-isomers[6].

Solid-State Photochemical Dimerization: Workflow and Mechanism

The foundational step for utilizing 4ACA in polymer chemistry is its conversion into a diamine monomer: 4,4′-diamino-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-truxillic acid (4ATA) . This is achieved via a [2+2] photocycloaddition[3].
Protocol 1: Synthesis of 4ATA via UV Photocycloaddition

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2.0 g (12.4 mmol) of bio-derived 4ACA in 30 mL of acetone. Dropwise, add 5.6 mL of 12 N hydrochloric acid. A precipitate of 4ACA-HCl will form[3].

  • Photochemical Dimerization: Isolate the 4ACA-HCl crystals and spread them into a thin, uniform layer. Irradiate the solid using an ultraviolet LED array at a wavelength of 305 ± 5 nm (intensity: 50 mW/cm²) for 6 hours[3].

  • Neutralization & Precipitation: Dissolve the resulting 4ATA dihydrochloride in deionized water. Add 1 N NaOH dropwise until the solution reaches pH 3. A white precipitate of 4ATA will form[2][3].

  • Purification: Isolate the precipitate via vacuum filtration, wash with cold water, and recrystallize to obtain pure 4ATA needle crystals[3].

Causality & Rationale: The 305 nm wavelength is specifically chosen to match the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 absorption transition of the cinnamate double bond without causing photolytic cleavage of the aromatic ring. The pH 3 neutralization step exploits the isoelectric point of the newly formed zwitterionic 4ATA, ensuring maximum precipitation yield.

Validation & Quality Control:

  • FTIR: Disappearance of the

    
     stretching band at ~1630 cm⁻¹ confirms the consumption of the alkene.
    
  • 1H NMR (DMSO-d6): The emergence of cyclobutane ring protons at

    
     3.8–4.5 ppm validates the formation of the 
    
    
    
    -truxillate core[3].

G A 4-Aminocinnamic Acid Hydrochloride (4ACA-HCl) B [2+2] Photocycloaddition (UV 305 nm, Solid State) A->B I Coordination with Zn(II) (Mechanochemical) A->I C 4,4'-Diamino-α-truxillic Acid (4ATA) B->C D Polycondensation with Dianhydrides C->D F Quaternization (Methylation) C->F E Soluble Biopolyimides (High Td, Transparent) D->E G Q-4ATA Monomer F->G H Cationic Polyamides (Drug Delivery / Anion Exchange) G->H J Zn-MOFs (Antimicrobial) I->J

Caption: Divergent synthetic pathways of 4ACA-HCl into advanced polymers, MOFs, and drug delivery vectors.

Engineering High-Performance Biopolyimides (BPIs)

Aromatic polyimides are notorious for their poor solubility, making processing difficult. By utilizing 4ATA, researchers introduce a rigid but bent cyclobutane structure (torsion energy modifier) into the polymer backbone, drastically improving solubility in polar aprotic solvents without sacrificing thermal stability.

Protocol 2: Synthesis of Soluble Biopolyimides

Step-by-Step Methodology:

  • Poly(amic acid) (PAA) Formation: In a dry nitrogen atmosphere, dissolve equimolar amounts of 4ATA (or its dimethyl ester) and a tetracarboxylic dianhydride (e.g., 1,2,3,4-tetracarboxycyclobutane dianhydride, CBDA) in super-dehydrated N,N-dimethylacetamide (DMAc)[3].

  • Viscosity Maturation: Stir the solution at room temperature for 24 hours. The formation of PAA is self-indicating via a dramatic increase in solution viscosity.

  • Film Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade.

  • Thermal Imidization: Place the substrate in a vacuum oven. Apply a stepwise heating profile: 100 °C, 150 °C, 200 °C, and 250 °C, holding for 1 hour at each step[3].

Causality & Rationale: The stepwise heating profile is critical. Rushing the temperature to 250 °C causes rapid solvent boiling, trapping DMAc bubbles and creating voids in the film. Stepwise heating ensures gradual solvent evaporation while providing the activation energy required for the cyclodehydration (imidization) ring-closure[3][7].

Validation & Quality Control:

  • FTIR: Successful imidization is confirmed by the disappearance of PAA amide peaks (1670 cm⁻¹) and the appearance of characteristic imide peaks at 1780 cm⁻¹ (C=O asymmetrical stretching) and 1370 cm⁻¹ (C-N stretching).

Quantitative Data Summary: Thermomechanical Properties

The following table summarizes the superior properties of 4ACA-derived polymers compared to traditional petroleum-based counterparts[1][2][3].

Polymer ArchitectureMonomer PrecursorsTd10 (°C) *Tensile Strength (MPa)Key Application / Feature
Biopolyimide (BPI) 4ATA + Dianhydrides415 – >42598Flexible electronics, ultra-high heat resistance
Biopolyamide (BPA) 4ATA + Diacids~370407Structural plastics, extreme mechanical load
Cationic BPA Q-4ATA + Diamines296 – 329N/AAnion-exchange, controlled drug delivery

* Td10 = Temperature at 10% weight loss, a standard metric for thermal degradation.

Antimicrobial MOFs and Cationic Drug Delivery Systems

Beyond structural plastics, the zwitterionic nature of 4ACA is highly prized in the biomedical field.

Antimicrobial Zinc-MOFs

The carboxylic acid and amine groups of 4ACA can act as bidentate bridging ligands to coordinate with transition metals.

Protocol 3: Mechanochemical Synthesis of Antimicrobial Zn-MOFs

  • Milling: Combine 4ACA, NaOH, and

    
     in a 1:1:0.5 stoichiometric ratio in a steel jar[4].
    
  • Mechanochemical Reaction: Ball-mill the mixture at 20 Hz for 60 minutes. The mechanical shear forces drive the deprotonation of 4ACA by NaOH and subsequent coordination to

    
    [4].
    
  • Purification: Wash the resulting powder with deionized water to dissolve and remove the

    
     byproduct, yielding pure 
    
    
    
    [4].

Causality & Rationale: Mechanochemical synthesis avoids the use of toxic solvents, aligning with green chemistry principles. The resulting 3D MOF exhibits potent planktonic cell killing and biofilm inhibition against Pseudomonas aeruginosa and Staphylococcus aureus due to the synergistic slow-release of


 ions and the membrane-disrupting properties of the cinnamate ligand[4][8].
Quaternization for Drug Delivery

To create stimuli-responsive drug delivery vectors, 4ATA can be exhaustively methylated (quaternized) to form 4,4′-di(trimethylamino)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-truxillic acid (Q-4ATA) . When polymerized into cationic biopolyamides, these materials exhibit strong anion-exchange capabilities. In physiological environments, these cationic sites can electrostatically bind anionic biologic drugs (e.g., nucleic acids or specific proteins) and release them in response to local ionic strength shifts or enzymatic degradation of the polymer backbone[2].

Conclusion

4-Aminocinnamic acid hydrochloride is far more than a simple bio-based monomer; it is a highly programmable zwitterionic building block. By understanding the causality of its solid-state packing, its pH-dependent charge states, and its coordination chemistry, researchers can engineer materials ranging from ultra-durable biopolyimides to advanced, biofilm-resistant medical devices. The self-validating protocols provided herein serve as a robust foundation for integrating 4ACA-HCl into next-generation materials science and pharmacological applications.

References

1.[6] Biobased Polyimides from 4-Aminocinnamic Acid Photodimer. ResearchGate. Available at:[Link] 2. Molecular Design of Soluble Biopolyimide with High Rigidity. PMC - NIH. Available at:[Link] 3.[1] Biobased Polyimides from 4-Aminocinnamic Acid Photodimer. Macromolecules (ACS Publications). Available at:[Link] 4.[2] JAIST Repository: 4-aminocinnamic acid and high-performance bio-based polymers. Japan Advanced Institute of Science and Technology. Available at:[Link] 5.[3] High-temperature resistant water-soluble polymers derived from exotic amino acids. RSC Advances. Available at:[Link] 6.[8] From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids. ResearchGate. Available at:[Link] 7.[4] From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids. Frontiers in Chemistry. Available at:[Link] 8.[5] Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews (ACS Publications). Available at:[Link] 9.[7] New High-Performance Materials: Bio-Based, Eco-Friendly Polyimides. SciSpace / IntechOpen. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-State [2+2] Photodimerization of 4-Aminocinnamic Acid Hydrochloride

Executive Summary The development of biobased, high-performance polymers requires rigid, structurally precise monomeric units. 4-Aminocinnamic acid (4ACA), an exotic amino acid derivable from the microbial fermentation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of biobased, high-performance polymers requires rigid, structurally precise monomeric units. 4-Aminocinnamic acid (4ACA), an exotic amino acid derivable from the microbial fermentation of glucose, serves as an ideal precursor for such advanced materials[1]. Through a highly selective solid-state[2+2] photocycloaddition, 4ACA is converted into 4,4'-diamino-α-truxillic acid (4ATA), a cyclobutane-containing diamine[2]. This Application Note details the mechanistic rationale, crystallographic prerequisites, and validated experimental protocols for the quantitative topochemical photodimerization of 4ACA hydrochloride (4ACA-HCl) into 4ATA dihydrochloride.

Mechanistic Principles & Causality

Why Solid-State Photochemistry?

In homogeneous liquid solutions, cinnamic acid derivatives primarily undergo rapid E-to-Z photoisomerization rather than dimerization, leading to poor yields of the desired cyclobutane. Conducting the reaction in the crystalline solid state restricts molecular mobility, effectively suppressing isomerization and forcing the reaction along a topochemically controlled pathway[3].

Schmidt’s Topochemical Postulates & The Role of the Hydrochloride Salt

According to Schmidt's topochemical rules, successful solid-state [2+2] photodimerization requires the reacting olefinic double bonds to be aligned parallel to each other at a distance of less than 4.2 Å[3]. Free 4ACA does not naturally adopt the optimal packing required for quantitative conversion. However, protonating the amine to form the hydrochloride salt (4ACA-HCl) fundamentally alters the crystal lattice.

The ionic interactions and hydrogen bonding network between the ammonium groups, chloride ions, and carboxylic acids force the molecules into a highly ordered α-type crystal packing[4]. In this centrosymmetric, head-to-tail arrangement, the phenyl head is contiguous to the carboxylic acid tail, perfectly aligning the double bonds within the critical 4.2 Å threshold[2][4].

Single-Crystal-to-Single-Crystal (SCSC) Transformation

Irradiation of 4ACA-HCl triggers a seamless Single-Crystal-to-Single-Crystal (SCSC) transformation[5]. Unlike many solid-state reactions where the product phase nucleates and mechanically shatters the reactant crystal (phase separation), the 4ACA-HCl lattice accommodates the forming cyclobutane rings dynamically. The system evolves through a continuous solid solution of monomer and dimer, maintaining crystalline order and enabling near-100% conversion yields without mechanical degradation[5].

Mechanism A 4-Aminocinnamic Acid (4ACA) B HCl Treatment (Protonation) A->B C 4ACA-HCl Crystals (α-form packing, d < 4.2 Å) B->C D UV Irradiation (λ = 250-450 nm) C->D [2+2] Photocycloaddition (Topochemical Control) E 4,4'-Diamino-α-truxillic acid dihydrochloride (4ATA-2HCl) D->E SCSC Transformation

Topochemical [2+2] photodimerization pathway of 4ACA-HCl to 4ATA-2HCl.

Experimental Protocols

This protocol is designed as a self-validating system; each chemical transformation is coupled with specific spectroscopic checkpoints to ensure structural integrity before proceeding to downstream polymerization.

Phase 1: Synthesis of 4-Aminocinnamic Acid Hydrochloride (4ACA-HCl)
  • Dissolution: Suspend 2.0 g (12.4 mmol) of bio-derived 4ACA in 30 mL of reagent-grade acetone in a 100 mL conical beaker or round-bottom flask[6][7].

  • Protonation: Under continuous magnetic stirring, add 5.6 mL of 12 N aqueous hydrochloric acid dropwise at room temperature[6][7].

  • Crystallization: Stir the mixture overnight to ensure complete salt formation. The α-form 4ACA-HCl will precipitate as a fine white powder[8].

  • Isolation: Recover the precipitate via vacuum filtration, wash with cold acetone, and dry under vacuum at 40 °C for 6 hours.

  • Validation Checkpoint 1: Yield should exceed 95%. The powder must be completely dry, as residual solvent can disrupt the topochemical lattice and reduce photoreactivity.

Phase 2: Solid-State [2+2] Photodimerization
  • Preparation: Spread the 4ACA-HCl powder uniformly on a glass Petri dish to form a thin, heterogeneous layer, maximizing surface area exposure to the light source[2].

  • Irradiation: Place the dish under a 100-W high-pressure Hg-lamp (e.g., Omni Cure S1000) equipped with a 250–450 nm band-pass filter, or a 305 nm UV LED array (intensity ~50 mW/cm³)[6][7].

  • Reaction: Irradiate the solid for 24 to 36 hours at ambient temperature[6]. Gently agitate the powder every 8 hours with a spatula to ensure uniform photon penetration.

  • Validation Checkpoint 2: Perform ¹H NMR (DMSO-d₆) and FTIR analysis. The reaction is deemed complete when the olefinic signals vanish entirely (see Section 4).

Phase 3: Neutralization and Purification
  • Neutralization: Dissolve the resulting 4ATA dihydrochloride in distilled water. Add 1 N NaOH solution dropwise until the pH reaches ~7.0, causing the free 4,4'-diamino-α-truxillic acid (4ATA) to precipitate[6][7].

  • Purification: Filter the solid, dry under vacuum, and recrystallize from an appropriate solvent (e.g., ethyl acetate) to yield pure 4ATA crystals[6].

Workflow Step1 1. Salt Formation 4ACA + HCl in Acetone QC1 QC: White Powder Yield > 95% Step1->QC1 Step2 2. Solid-State UV 100W Hg Lamp, 24-36h QC1->Step2 QC2 QC: NMR/FTIR Olefin loss, Cyclobutane gain Step2->QC2 Step3 3. Neutralization NaOH (aq) QC2->Step3 Step4 4. Crystallization 4ATA Purified Crystals Step3->Step4

Step-by-step experimental workflow and QC checkpoints for 4ATA synthesis.

Analytical Validation & Quantitative Data

The transition from the conjugated monomer to the cyclobutane dimer is easily tracked via spectroscopic methods. The loss of the C=C double bond alters both the NMR chemical shifts and the IR vibrational modes, serving as definitive proof of cycloaddition[6].

Analytical Method4ACA-HCl (Monomer)4ATA-2HCl (Dimer)
¹H NMR (DMSO-d₆) Olefinic protons: δ 6.12–6.15, 7.40–7.44 ppmCyclobutane protons: δ 3.82 (dd), 4.30 (dd) ppm
FTIR Spectroscopy C=C stretch: ~1640 cm⁻¹; =C-H bend: 1277 cm⁻¹C=C stretch: Absent; =C-H bend: Absent
FTIR (Carbonyl) C=O stretch: 1693 cm⁻¹ (Conjugated to alkene)C=O stretch: 1699 cm⁻¹ (Non-conjugated)
Crystal Packing α-form (d < 4.2 Å), parallel arrangementCentrosymmetric, head-to-tail cyclobutane

Applications in Advanced Materials

The rigid, V-shaped, and centrosymmetric structure of the resulting α-truxillic acid derivatives imparts exceptional properties to downstream polymers. When 4ATA is polycondensed with tetracarboxylic dianhydrides, it yields biobased polyimides (PIs) exhibiting ultrahigh thermal resistance (10% weight loss temperatures > 415 °C) and excellent optical transparency[2][4][7]. Furthermore, the cyclobutane linkage introduces inherent deep-UV photodegradability, offering a pathway for sustainable, recyclable high-performance plastics[9].

References

1.2 2. 3 3. 1 4.4 5.5 6.8 7.9 8. 9.6 10. 7

Sources

Application

Application Note: Synthesis of Photocrosslinkable Polyamides using 4-Aminocinnamic Acid Hydrochloride

Executive Summary This application note details the synthesis of high-performance, photocrosslinkable polyamides derived from 4-Aminocinnamic acid hydrochloride (4-ACA·HCl) . Unlike conventional aliphatic nylons, this ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of high-performance, photocrosslinkable polyamides derived from 4-Aminocinnamic acid hydrochloride (4-ACA·HCl) . Unlike conventional aliphatic nylons, this aromatic polyamide features a rigid backbone containing photo-reactive vinylene groups.

The protocol utilizes the Yamazaki-Higashi phosphorylation direct polycondensation method. This route is preferred over acid chloride methods for 4-ACA because it avoids the harsh conditions that might prematurely degrade the sensitive double bond required for downstream photocrosslinking.

Key Applications:

  • Liquid Crystal Alignment Layers: Photo-alignment via linearly polarized UV light.

  • Negative Photoresists: Solvent resistance increases drastically after crosslinking.

  • High-Temperature Bio-Plastics:

    
     often exceeds 350°C.[1]
    

Scientific Background & Mechanism[2]

The "A-B" Monomer Concept

4-Aminocinnamic acid is an "A-B" type monomer, containing both the nucleophile (Amine, -NH


) and the electrophile (Carboxylic Acid, -COOH) on the same molecule.
  • Challenge: The hydrochloride salt form (4-ACA·HCl) stabilizes the amine against oxidation but renders it non-nucleophilic.

  • Solution: The reaction medium must include a base (Pyridine) sufficient to neutralize the HCl and activate the polymerization.

Yamazaki-Higashi Polycondensation

Thermal melt polymerization is unsuitable for 4-ACA due to its high melting point and the risk of thermal crosslinking of the double bonds. We utilize a solution-phase phosphorylation reaction using Triphenyl phosphite (TPP) and Pyridine in N-methyl-2-pyrrolidone (NMP) containing LiCl .

Mechanism:

  • Activation: TPP reacts with the carboxylic acid and pyridine to form an N-phosphonium salt (active ester equivalent).

  • Propagation: The amine attacks the activated carboxyl group, releasing phenol and diphenyl phosphite.

  • Solubility: LiCl disrupts inter-chain hydrogen bonding, keeping the growing rigid polymer chain in solution.

Photocrosslinking Mechanism

Upon irradiation with UV light (


 nm), the cinnamoyl moieties in the polymer backbone undergo a [2+2] cycloaddition . This dimerizes two adjacent chains via a cyclobutane ring, creating an insoluble, thermally stable network.

Visualization of Workflows

Diagram 1: Synthesis & Photocrosslinking Pathway

G cluster_0 Reactants cluster_1 Polymerization (100°C) cluster_2 Application (UV) Monomer 4-ACA·HCl (Monomer) Intermediate N-Phosphonium Active Species Monomer->Intermediate Neutralization Reagents TPP + Pyridine LiCl / NMP Reagents->Intermediate Activation Polymer Poly(4-aminocinnamic acid) (Linear Polyamide) Intermediate->Polymer Polycondensation -Phenol UV UV Irradiation (>300 nm) Polymer->UV Film Casting Crosslinked Crosslinked Network (Cyclobutane Dimer) UV->Crosslinked [2+2] Cycloaddition

Caption: Workflow from monomer salt neutralization to phosphorylation polycondensation and final photocrosslinking.

Experimental Protocols

Materials & Equipment
  • Monomer: 4-Aminocinnamic acid hydrochloride (Purity >98%).

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous (water <50 ppm).

  • Reagents: Triphenyl phosphite (TPP), Pyridine (anhydrous), Lithium Chloride (LiCl, dried at 150°C).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), nitrogen inlet, oil bath.

Synthesis Protocol (Yamazaki-Higashi Method)

Step 1: Reaction Setup

  • Flame-dry a 100 mL 3-neck flask equipped with a nitrogen inlet and reflux condenser.

  • Add LiCl (1.0 g) and NMP (20 mL) . Stir at 100°C for 30 mins to ensure complete dissolution of the salt.

  • Cool to room temperature.

Step 2: Monomer Addition & Neutralization

  • Critical Step: The HCl must be neutralized to allow the reaction to proceed.

  • Add 4-Aminocinnamic acid hydrochloride (2.00 g, 10 mmol) to the NMP/LiCl solution.

  • Add Pyridine (5.0 mL, ~60 mmol) .

    • Note: Standard protocols use ~2.5 eq of Pyridine. We use 6 eq here: 1 eq to neutralize the HCl, and 5 eq to drive the phosphorylation equilibrium.

  • Add Triphenyl phosphite (TPP) (2.6 mL, 10 mmol) .

Step 3: Polymerization

  • Heat the solution to 100°C under a continuous stream of nitrogen.

  • Maintain stirring for 3 hours . The solution should become viscous and turn a dark amber color.

    • Observation: If the solution becomes too viscous to stir, dilute with a small amount (5 mL) of anhydrous NMP.

Step 4: Work-up & Purification

  • Cool the reaction mixture to room temperature.

  • Pour the viscous solution slowly into 500 mL of Methanol under vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Filter the solid and wash 3x with hot methanol (to remove phenol and residual TPP).

  • Soxhlet Extraction: (Optional but recommended) Extract with methanol for 12 hours to remove oligomers.

  • Dry in a vacuum oven at 60°C for 24 hours.

Photocrosslinking Protocol

Step 1: Film Preparation

  • Dissolve the dried polymer in DMAc or NMP (concentration 1-2 wt%).

  • Spin-coat onto a quartz or silicon substrate (1000 rpm, 30 sec).

  • Soft-bake at 80°C for 10 mins to remove solvent.

Step 2: UV Irradiation

  • Expose the film to a High-Pressure Mercury Lamp (or 365 nm LED source).

  • Dose: 1–5 J/cm².

  • Validation: The film should become insoluble in the original solvent (NMP/DMAc) after exposure.

Data Analysis & Characterization

Expected Properties
PropertyValue / ObservationMethod
Inherent Viscosity (

)
0.5 – 1.5 dL/g0.5 g/dL in NMP @ 30°C
Solubility (Pre-UV) Soluble in NMP, DMAc, DMSOVisual inspection
Solubility (Post-UV) Insoluble in all organic solventsGel fraction test

(Glass Transition)
~240°C - 270°CDSC (10°C/min)

(Decomposition)
> 400°CTGA (N

atm)
Spectroscopic Validation (FTIR)

To confirm the synthesis and crosslinking, monitor the following peaks:

  • Amide I (C=O): ~1650 cm⁻¹ (Confirming polyamide formation).

  • Amide II (N-H): ~1540 cm⁻¹.

  • Vinylene (C=C): ~1635 cm⁻¹ (Present in monomer/polymer).

    • Post-UV Check: This peak intensity should decrease significantly after irradiation, indicating the consumption of the double bond to form the cyclobutane ring.

Diagram: Photoreaction Mechanism

Reaction cluster_A State A: Linear Polymer cluster_B State B: Crosslinked Network Chain1 Polymer Chain 1 (-CH=CH-) UV_Light hv (UV Light) Chain1->UV_Light Chain2 Polymer Chain 2 (-CH=CH-) Chain2->UV_Light Cyclobutane Cyclobutane Ring (Crosslink) UV_Light->Cyclobutane [2+2] Cycloaddition

Caption: Dimerization of vinylene groups between adjacent chains forms a cyclobutane crosslink.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity / Low MW Moisture in solventDistill NMP over P

O

or store over 4Å molecular sieves.
Precipitation during reaction Insufficient LiClIncrease LiCl concentration to 5-8 wt% to disrupt H-bonding.
Dark/Black Product OxidationEnsure rigorous N

purging; keep temp <110°C.
No Photocrosslinking Oxidized double bondAvoid heating polymer >200°C in air; check UV lamp intensity.

References

  • Kaneko, T., et al. (2006). "Hyperbranched poly(4-aminocinnamic acid) and its application to photo-responsive materials." Macromolecules. Link (General reference for cinnamic acid polymers).

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link

  • Tateyama, S., et al. (2016). "Bio-based polyimides from 4-aminocinnamic acid photodimer." Macromolecules, 49(9), 3336–3342. Link

  • Nagata, M., & Kiyotsukuri, T. (1994). "Photocrosslinking of polymers containing cinnamoyl groups." European Polymer Journal, 30(11), 1277-1281. Link

Sources

Method

Application Note: Preparation of Photo-Reversible Hydrogels Crosslinked with 4-Aminocinnamic Acid

This Application Note and Protocol guide details the preparation of photo-reversible hydrogels using 4-Aminocinnamic acid (4-ACA) as the crosslinking moiety. [1] Introduction & Scientific Rationale The development of "sm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of photo-reversible hydrogels using 4-Aminocinnamic acid (4-ACA) as the crosslinking moiety.

[1]

Introduction & Scientific Rationale

The development of "smart" hydrogels that respond to external stimuli is a cornerstone of modern tissue engineering and drug delivery. Hydrogels crosslinked with 4-Aminocinnamic acid (4-ACA) offer a unique advantage: photo-reversibility . Unlike permanent covalent crosslinks (e.g., glutaraldehyde, methacrylate), the dimerization of cinnamic acid derivatives is a reversible [2+2] cycloaddition.

  • Forward Reaction (Gelation): Irradiation at

    
     nm (typically 365 nm) triggers the dimerization of pendant cinnamoyl groups, forming a cyclobutane ring (truxillic/truxinic acid derivatives) that crosslinks the polymer chains.
    
  • Reverse Reaction (Sol-Gel Transition): Irradiation at

    
     nm (typically 254 nm) cleaves the cyclobutane ring, reverting the network to a sol state.
    

This guide focuses on the functionalization of Hyaluronic Acid (HA) with 4-ACA, followed by photocrosslinking. HA is selected as the backbone due to its ubiquity in biomedical applications, though the chemistry is adaptable to other carboxyl-containing polymers (e.g., Alginate, Gelatin) or amine-containing polymers (e.g., Chitosan, using the carboxyl of 4-ACA).

Mechanism of Action

The core mechanism relies on the alignment of two cinnamoyl moieties. Upon UV excitation, the


 electrons of the alkene bonds interact to form a covalent cyclobutane bridge.

G cluster_0 State A: Sol (Monomers) cluster_1 State B: Gel (Crosslinked) M1 Polymer-4ACA (Alkene) D1 Cyclobutane Dimer (Truxillic Acid Derivative) M1->D1 UV 365 nm [2+2] Cycloaddition M2 Polymer-4ACA (Alkene) D1->M1 UV 254 nm Cycloreversion

Figure 1: Reversible photocrosslinking mechanism of 4-ACA functionalized polymers.

Pre-Protocol Considerations

Material Selection
ComponentSpecificationsRole
Hyaluronic Acid (HA) MW: 50 kDa - 1.5 MDaPolymer Backbone.[1] Higher MW yields stiffer gels but higher viscosity solutions.
4-Aminocinnamic Acid >98% PurityPhoto-active moiety. Contains amine (for coupling) and alkene (for crosslinking).
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideZero-length crosslinker to activate HA carboxyls.
NHS N-HydroxysuccinimideStabilizes the active ester intermediate.
MES Buffer 0.1 M, pH 4.75 - 6.0Optimal pH range for EDC coupling efficiency.
Safety & Handling
  • 4-ACA: Light sensitive.[2] Store in amber vials. Handle under low light or yellow light to prevent premature dimerization.

  • UV Radiation: Wear UV-protective eyewear and skin covering when operating 365 nm or 254 nm light sources.

Detailed Protocol

Phase 1: Synthesis of HA-ACA Conjugate

This step attaches 4-ACA to the HA backbone via an amide bond formed between the amine of 4-ACA and the carboxyl of HA.

Workflow Diagram:

Workflow Start Start: HA Dissolution Activate Activation: Add EDC + NHS (pH 5.5, 30 min) Start->Activate Couple Coupling: Add 4-ACA (in DMSO/Water) (React 24h, Dark) Activate->Couple Purify Purification: Dialysis (NaCl then Water) (3-5 Days) Couple->Purify Finish Lyophilization: Obtain HA-ACA Foam Purify->Finish

Figure 2: Synthesis workflow for HA-ACA conjugation.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 1.0 g of Sodium Hyaluronate (HA) in 100 mL of MES Buffer (0.1 M, pH 5.5) .

    • Stir overnight to ensure complete hydration. Final concentration: 1% (w/v).

  • Activation:

    • Add EDC (molar ratio 2:1 relative to HA carboxyl groups) and NHS (molar ratio 2:1 relative to HA carboxyl groups) to the solution.

    • Calculation Note: The repeating unit of HA (Glucuronic acid + N-acetylglucosamine) has a MW of ~400 Da. 1g HA

      
       2.5 mmol COOH groups.
      
    • Stir for 30 minutes at room temperature to form the NHS-ester.

  • Conjugation:

    • Dissolve 4-Aminocinnamic Acid (4-ACA) in a minimal volume of DMSO or DMF (e.g., 5-10 mL).

    • Target Degree of Substitution (DS): For a DS of 20%, add 0.5 mmol of 4-ACA.

    • Add the 4-ACA solution dropwise to the activated HA solution.

    • Adjust pH back to 5.5–6.0 if necessary.

    • CRITICAL: Wrap the reaction vessel in aluminum foil to protect from light. React for 24 hours at room temperature with stirring.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing (MWCO 3.5 kDa or 10 kDa).

    • Dialyze against 0.1 M NaCl for 2 days (change solution 3 times) to remove unreacted electrostatic complexes.

    • Dialyze against Distilled Water for 3 days (change solution daily) to remove salts and solvents.

    • Note: Perform dialysis in the dark or cover containers with foil.

  • Recovery:

    • Filter the solution through a 0.45 µm filter to remove any aggregates.

    • Lyophilize (freeze-dry) the solution to obtain the HA-ACA conjugate as a white/off-white cotton-like solid.

    • Store at -20°C in the dark.

Phase 2: Hydrogel Fabrication & Photocrosslinking
  • Sol Preparation:

    • Dissolve the lyophilized HA-ACA in PBS (pH 7.4) or cell culture media to a concentration of 2-5% (w/v) .

    • Allow to dissolve completely (2-4 hours).

  • Gelation (Crosslinking):

    • Pipette the solution into a mold (e.g., PDMS mold, well plate, or between glass slides with spacers).

    • Irradiate with a UV lamp at 365 nm .[2]

    • Intensity: 10–20 mW/cm².

    • Time: 10–30 minutes.

    • Observation: The solution should transition to a stable gel. The gelation point can be verified by the "inversion method" (gel does not flow when vial is inverted).

Phase 3: Reversibility (Optional)

To demonstrate reversibility or degrade the gel:

  • Expose the hydrogel to UV light at 254 nm .

  • Time: Depending on thickness, 10–60 minutes.

  • The gel will soften and eventually return to a liquid state as the cyclobutane rings are cleaved.

Characterization & Validation

MethodParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Absorbance at 280-300 nmDecrease in peak intensity upon 365 nm irradiation (consumption of C=C bonds). Increase upon 254 nm irradiation.
1H-NMR Degree of Substitution (DS)Peaks at

6.5–7.5 ppm (aromatic protons of ACA) and

6.4/7.6 ppm (vinyl protons). Compare integration to HA methyl peak (

1.9 ppm).
Rheology Storage Modulus (G')G' increases significantly upon UV exposure, surpassing Loss Modulus (G'').
Swelling Ratio Water uptakeMeasure wet weight vs. dry weight. Higher crosslinking density = Lower swelling ratio.
Troubleshooting Guide
  • Issue: Gelation is too slow or gel is too weak.

    • Cause: Low Degree of Substitution (DS) or insufficient UV intensity.

    • Solution: Increase the molar ratio of 4-ACA during synthesis. Ensure UV source is actually emitting at 365 nm (check with radiometer). Increase polymer concentration (e.g., from 2% to 4%).

  • Issue: Polymer precipitates during synthesis.

    • Cause: 4-ACA is hydrophobic. Adding it too fast or in too much organic solvent can crash the hydrophilic HA.

    • Solution: Add 4-ACA/DMSO solution very slowly. Keep the organic solvent fraction <10-15% of the total volume.

  • Issue: No reversibility observed.

    • Cause: 254 nm light has low penetration depth.

    • Solution: This mechanism works best for thin films or hydrogels <1-2 mm thick. For bulk gels, erosion will be surface-limited.

References

  • Radical-Free Photocrosslinking

    • Mechanism:[2] 4-ACA dimerization avoids the need for photoinitiators (like Irgacure), making it highly cytocompatible.

    • Source:

  • Hyaluronic Acid Modification

    • Protocol Basis: Standard EDC/NHS coupling of amines to HA carboxyls.
    • Source:

  • Photodimerization Kinetics

    • Solid State vs. Gel: The [2+2] cycloaddition is topochemically controlled but proceeds efficiently in hydrogel networks due to polymer chain mobility.
    • Source:[3]

  • Chitosan Alternatives

    • Alternative Route: Conjugation of 4-ACA carboxyls to Chitosan amines.[4]

    • Source:

Sources

Application

HPLC method development for 4-Aminocinnamic acid analysis

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-Aminocinnamic acid (4-ACA), a critical intermediate in pharmaceutical synthesis and a potential...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-Aminocinnamic acid (4-ACA), a critical intermediate in pharmaceutical synthesis and a potential genotoxic impurity (PGI).[1] Due to its amphoteric nature (containing both carboxyl and amino moieties), 4-ACA presents specific chromatographic challenges, including pH-dependent solubility and peak tailing. This guide provides a scientifically grounded method development strategy, utilizing a C18 stationary phase with acidic mobile phase conditions to ensure sharp peak shape, reproducible retention, and high sensitivity.

Introduction & Molecule Profiling

4-Aminocinnamic acid (CAS: 2393-18-2) is a bifunctional molecule consisting of a phenyl ring substituted with an amino group and an acrylic acid side chain. Its analysis is critical in drug development, often serving as a starting material for heterocyclic APIs or as a degradation product in cinnamate-based formulations.

Physicochemical Challenges

To develop a reliable method, one must understand the molecule's behavior in solution:

  • Amphoteric Character: 4-ACA contains a basic aniline-like amine (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).
    • pH < 3.0: The amine is protonated (

      
      ) and the acid is neutral (
      
      
      
      ). The molecule is a cation .
    • pH > 6.0: The amine is neutral (

      
      ) and the acid is deprotonated (
      
      
      
      ). The molecule is an anion .
    • Isoelectric Point: Near pH 4.5, zwitterionic behavior can lead to poor solubility and erratic retention.

  • Chromophore: The conjugated

    
    -system (phenyl ring + double bond + auxochromes) provides strong UV absorption, typically maximizing between 270–280 nm .
    

Strategic Decision: We will utilize acidic conditions (pH ~2.5) . While the positive charge on the amine slightly reduces retention on hydrophobic C18, it significantly improves solubility and peak shape by preventing the interaction of the deprotonated carboxyl group with the stationary phase. Modern "Base-Deactivated" (BDS) or "Endcapped" columns will mitigate silanol interactions with the protonated amine.

Method Development Strategy

The following decision tree outlines the logic used to select the final chromatographic conditions.

MethodDevelopment Start Start: 4-ACA Profiling Solubility Amphoteric Nature (pKa ~4.0 & ~4.8) Start->Solubility MobilePhase Mobile Phase Selection Solubility->MobilePhase Determines pH pH_Low Acidic (pH 2.5) 0.1% TFA/Formic Acid MobilePhase->pH_Low Protonate Amine Neutralize Acid pH_High Neutral/Basic (Not Recommended) MobilePhase->pH_High Risk: Ionic interactions Column Column Selection pH_Low->Column C18_Std Standard C18 (Risk: Tailing) Column->C18_Std C18_BDS Endcapped C18 (Recommended) Column->C18_BDS Resists Acid Hydrolysis Reduces Silanol Activity Detection Detection: UV 275 nm C18_BDS->Detection

Figure 1: Method Development Decision Tree highlighting the selection of acidic mobile phases and endcapped columns.

Optimized Experimental Protocol

Reagents and Materials[2][3][4][5][6]
  • Reference Standard: 4-Aminocinnamic acid (>98% purity).[2][3][4]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Milli-Q grade (18.2 MΩ·cm).

  • Additives: Trifluoroacetic acid (TFA) for UV applications (sharpest peaks) or Formic Acid (FA) for LC-MS compatibility.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus)Endcapped C18 prevents amine tailing; 150mm length ensures separation from synthesis precursors.
Mobile Phase A 0.1% TFA in Water (pH ~2.5)Suppresses ionization of -COOH (increasing retention) and buffers the amine.
Mobile Phase B Acetonitrile (with 0.05% TFA)ACN provides lower backpressure and sharper peaks than MeOH for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CMaintains reproducible retention times (viscosity control).
Detection UV-PDA at 275 nm

for the cinnamic backbone; 275 nm offers high sensitivity.
Injection Vol. 10 µLStandard injection volume to prevent column overload.
Gradient Program

A gradient is recommended to elute potential late-eluting dimers or hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial equilibration
15.0 4060Linear gradient elution
18.0 595Wash step (remove dimers)
20.0 595Hold wash
20.1 955Return to initial
25.0 955Re-equilibration

Step-by-Step Workflow

Workflow Prep 1. Standard Preparation Dissolve 10mg 4-ACA in 10mL MeOH (Stock: 1000 ppm) Dilution 2. Working Standard Dilute to 50 ppm with Water/ACN (90:10) Prep->Dilution SystemPrep 3. System Equilibration Flush column with MP-A/MP-B Baseline stable at 275nm Dilution->SystemPrep Injection 4. Injection Sequence Blank -> Std (x5) -> Sample SystemPrep->Injection Analysis 5. Data Processing Integrate peak at ~8-10 min Check Tailing Factor < 1.5 Injection->Analysis

Figure 2: Experimental workflow for routine analysis.

Detailed Protocol Steps:
  • Stock Preparation: Weigh accurately 10.0 mg of 4-ACA into a 10 mL volumetric flask. Dissolve in Methanol (sonicate for 5 mins if necessary). This yields a 1000 µg/mL stock.

  • Diluent Selection: Do not use 100% organic solvent for the final injection, as this causes "solvent wash-through" (peak distortion). Dilute the stock to 50 µg/mL using 90% Water / 10% Acetonitrile .

  • System Suitability: Inject the working standard 5 times.

    • RSD of Area:

      
      
      
    • Tailing Factor (

      
      ): 
      
      
      
      (Critical for amino-compounds).
    • Theoretical Plates (

      
      ): 
      
      
      
      .

Validation Parameters (ICH Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," evaluate the following:

  • Linearity: Prepare concentrations from 5 µg/mL to 100 µg/mL.

    
     should be 
    
    
    
    .
  • LOD/LOQ: Based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.1 µg/mL.

    • LOQ (S/N = 10): Typically ~0.5 µg/mL.

  • Specificity: Inject a "blank" (diluent only) to ensure no interference at the retention time of 4-ACA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction between amine and silanols.Ensure column is "Endcapped." Increase TFA conc. to 0.1% or add 10mM Ammonium Acetate.
Split Peaks Sample solvent too strong (e.g., 100% MeOH).Dilute sample in mobile phase A (mostly water).
Retention Time Shift pH fluctuation in Mobile Phase A.Precisely adjust pH of water phase. TFA is volatile; prepare fresh daily.
Low Sensitivity Incorrect wavelength.Verify

using a PDA scan (200-400 nm). Ensure it is set to 275 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549514, p-Aminocinnamic acid. Retrieved from [Link]

  • Soman, A., et al. (2009). Low Level Determination of 4-Amino-2-Ethoxy-Cinnamic Acid and its Ethyl Ester in a Drug Substance and its Formulation Prototypes by HPLC—UV-DAD. Journal of Chromatographic Science, 47(4), 315–320. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Heterocyclic Scaffolds from 4-Aminocinnamic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Strategic Rationale & Mechanistic Pathways 4-Aminocinnamic acid (4ACA) has emerged as a highly valuable, bio-derivable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Strategic Rationale & Mechanistic Pathways

4-Aminocinnamic acid (4ACA) has emerged as a highly valuable, bio-derivable building block in advanced organic synthesis and materials science[1]. Featuring orthogonal reactive sites—an electron-rich primary aromatic amine and an electrophilic α,β-unsaturated carboxylic acid—4ACA serves as an ideal precursor for the divergent synthesis of diverse heterocyclic libraries.

This application note details validated, step-by-step protocols for converting 4ACA into two privileged pharmacological scaffolds, emphasizing mechanistic causality, yield optimization, and in-process analytical validation:

  • The Carboxyl Motif (Benzimidazoles): The acrylic acid moiety undergoes cyclocondensation with diamines. When reacted with o-phenylenediamine (OPDA), the carboxylic acid acts as the electrophilic center, yielding 2-styryl-substituted benzimidazoles[2][3].

  • The Aniline Motif (Quinolines): The primary amine acts as a nucleophile in multicomponent annulations. Through the Doebner-Miller reaction, 4ACA reacts with α,β-unsaturated carbonyls to construct the quinoline ring[4][5].

Pathway A: Polyphosphoric Acid (PPA)-Mediated Benzimidazole Synthesis

Mechanistic Causality

The synthesis of 2-(4-aminostyryl)-1H-benzimidazole requires aggressive dehydration to drive both the initial amidation and the subsequent ring closure[3]. Polyphosphoric acid (PPA) is selected because it functions dually as a highly polar solvent and a potent dehydrating agent[2]. The reaction proceeds via an N-(2-aminophenyl)amide intermediate. Because PPA is highly viscous at room temperature, pre-heating is mechanically necessary to ensure homogeneous kinetic interactions between the solid reagents.

G A 4-Aminocinnamic Acid C PPA / 145°C A->C B o-Phenylenediamine B->C D Amide Intermediate C->D -H2O E Benzimidazole Derivative D->E Cyclization -H2O

Workflow for PPA-catalyzed synthesis of 2-(4-aminostyryl)-1H-benzimidazole from 4ACA.

Self-Validating Protocol
  • Solvent Preparation: In a 50 mL round-bottom flask, add 5.0 g of PPA. Heat the flask to 80 °C using an oil bath to reduce viscosity and enable efficient magnetic stirring.

  • Reagent Introduction: Sequentially add 4ACA (1.0 equiv, 5.0 mmol) and OPDA (1.05 equiv, 5.25 mmol). Causality Note: The slight excess of OPDA compensates for potential oxidative degradation of the diamine at high temperatures.

  • Cyclocondensation: Elevate the temperature to 145 °C and maintain for 4–6 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The disappearance of the strongly UV-active 4ACA starting material and the emergence of a new, lower-Rf fluorescent spot confirms successful ring closure.

  • Quenching & Isolation: Cool the viscous mixture to 80 °C (do not allow it to solidify) and pour it slowly into 100 mL of vigorously stirred ice-cold water.

  • Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO3) until the pH reaches ~7.5. Filter the resulting precipitate under vacuum, wash with hot water to remove residual phosphate salts, and recrystallize from tetrahydrofuran (THF) to yield the pure product.

Pathway B: Quinoline Synthesis via Doebner-Miller Annulation

Mechanistic Causality

The Doebner-Miller reaction constructs the quinoline core via an acid-catalyzed cascade[4][5]. The aniline moiety of 4ACA undergoes a Michael addition to an α,β-unsaturated carbonyl (e.g., crotonaldehyde). Brønsted acid catalysis (e.g., HCl or p-TsOH) activates the carbonyl, facilitating both the conjugate addition and the subsequent intramolecular electrophilic aromatic substitution[6]. The intermediate dihydroquinoline must then be oxidized to achieve full aromatization[7].

G N1 4-Aminocinnamic Acid N3 Acid Catalyst N1->N3 N2 Crotonaldehyde N2->N3 N4 Michael Addition N3->N4 N5 Electrophilic Cyclization N4->N5 N6 Aromatization (-H2) N5->N6 N7 Quinoline Derivative N6->N7

Mechanistic pathway of the Doebner-Miller reaction on 4ACA to form quinoline derivatives.

Self-Validating Protocol
  • Initiation: Dissolve 4ACA (1.0 equiv, 10 mmol) in 20 mL of toluene in a two-neck flask equipped with a reflux condenser.

  • Catalyst Addition: Add concentrated HCl or p-toluenesulfonic acid (0.2 equiv).

  • Electrophile Introduction: Cool the flask to 0 °C. Dropwise add crotonaldehyde (1.2 equiv, 12 mmol) over 15 minutes. Causality Note: Crotonaldehyde is highly prone to exothermic self-polymerization; strict temperature control during addition prevents the formation of tarry byproducts and ensures selective Michael addition.

  • Annulation: Warm the mixture to room temperature, then heat to reflux (~100 °C) for 8–12 hours.

    • Validation Checkpoint: The reaction mixture will darken significantly. Extract an aliquot and analyze via LC-MS; the target mass should reflect the addition of crotonaldehyde minus the loss of H2O and H2.

  • Oxidation: To ensure complete aromatization of the dihydroquinoline intermediate, add a catalytic amount of Cu(OAc)2 or iodine, and reflux for an additional 1 hour[6].

  • Purification: Cool to room temperature, neutralize with aqueous ammonia, extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na2SO4, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for both heterocyclic synthesis pathways derived from 4ACA.

Target HeterocycleReagentsCatalyst / SolventTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker
Benzimidazole 4ACA + o-PhenylenediaminePPA (neat)1454 - 678 - 85Disappearance of 4ACA fluorescence (TLC)
Quinoline 4ACA + CrotonaldehydeHCl / Toluene100 (Reflux)8 - 1265 - 72[M+H]+ shift indicating -H2O and -H2 loss

References

  • Biosynthesis of 4ACA and 4AHCA. a Artificial pathways for synthesizing... - ResearchGate. 1

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. 3

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC. 2

  • Doebner–Miller reaction - Wikipedia. 4

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. 5

  • Doebner-Miller Reaction - SynArchive.6

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem. 7

Sources

Application

Procedure for removing HCl from 4-Aminocinnamic acid hydrochloride

Application Note: Precision Desalting and Freebasing of 4-Aminocinnamic Acid Hydrochloride Introduction & Mechanistic Rationale 4-Aminocinnamic acid (4-ACA) is a highly versatile aromatic amino acid, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Desalting and Freebasing of 4-Aminocinnamic Acid Hydrochloride

Introduction & Mechanistic Rationale

4-Aminocinnamic acid (4-ACA) is a highly versatile aromatic amino acid, frequently utilized as a critical building block for synthesizing high-performance biopolyimides, biopolyamides, and photo-active materials [2]. In its commercially available or synthetically derived hydrochloride salt form (4-ACA·HCl), the molecule exhibits high aqueous solubility due to the protonated amine group. However, downstream polymerization and functionalization reactions strictly require the neutral free base form [3].

The removal of HCl (freebasing) from 4-ACA is not a simple basification; it requires precise thermodynamic control. 4-ACA is an amphoteric molecule possessing both a carboxylic acid group and an aromatic amine. The predicted pKa of the molecule is approximately 4.79 [1]. Because the pKa of the carboxylic acid and the conjugate acid of the aromatic amine are nearly identical, 4-ACA exhibits an isoelectric point (pI) near pH 4.7.

The Causality of pH Selection: At pH 4.7, the molecule exists predominantly in its zwitterionic or neutral state, resulting in a net charge of zero. This state minimizes the molecule's hydration energy, causing it to crash out of the aqueous solution as a solid precipitate. If the pH is pushed too high (e.g., > 6.0), the carboxylic acid becomes fully deprotonated while the amine remains neutral, yielding a net negative charge (sodium 4-aminocinnamate) that is highly water-soluble, leading to catastrophic product loss.

Quantitative Thermodynamics: pH-Dependent Speciation

To successfully isolate the free base, operators must understand the relationship between pH, molecular charge, and solubility. The table below summarizes the quantitative state of 4-ACA across the pH spectrum.

pH RangeDominant Functional Group StateNet ChargeAqueous SolubilityExperimental Observation
< 3.0 Protonated Amine (-NH₃⁺, -COOH)+1HighClear, homogeneous solution
4.6 – 4.8 Zwitterion / Neutral (-NH₃⁺/-COO⁻)0Minimum Dense, off-white precipitate
> 6.0 Deprotonated Acid (-NH₂, -COO⁻)-1HighClear solution (Overshoot)

Experimental Protocol: Isoelectric Precipitation

This protocol is designed as a self-validating system . The visual feedback of the solution directly correlates to the chemical state of the molecule, allowing the operator to verify success in real-time.

Materials Required:

  • 4-Aminocinnamic acid hydrochloride (4-ACA·HCl)

  • Deionized (DI) water (18.2 MΩ·cm)

  • 1.0 M Sodium Hydroxide (NaOH) solution (Titrant)

  • 0.1 M Hydrochloric Acid (HCl) (For back-titration)

  • Calibrated pH meter and Ice bath

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of 4-ACA·HCl in 100 mL of DI water in a 250 mL beaker. Stir vigorously at room temperature until completely dissolved. The solution will be highly acidic (pH < 2.0) and clear.

  • Controlled Neutralization: Insert a calibrated pH meter probe into the stirring solution. Begin dropwise addition of 1.0 M NaOH.

    • Causality: The addition must be dropwise to prevent localized pH spikes, which can cause the product to "oil out" or trap inorganic salts within the crystal lattice.

  • Isoelectric Targeting (Self-Validation): As the pH approaches 4.0, the solution will begin to turn cloudy. Slow the NaOH addition rate to 1 drop per 10 seconds. Stop the addition exactly at pH 4.7 .

    • Validation Check: A dense, off-white precipitate will form. If the operator overshoots the pH (e.g., pH > 5.5), the suspension will rapidly clear as the soluble sodium salt forms. If this occurs, back-titrate dropwise with 0.1 M HCl until the precipitate returns at pH 4.7.

  • Thermal Aging: Transfer the beaker to an ice bath (0–4°C) and continue stirring for 1 hour.

    • Causality: Lowering the temperature decreases the kinetic energy of the solvent, further depressing the solubility of the neutral 4-ACA and maximizing the precipitation yield.

  • Filtration and Washing: Isolate the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold DI water.

    • Causality: Cold water effectively washes away the highly soluble NaCl byproduct without providing enough thermal energy to redissolve the purified 4-ACA free base.

  • Drying: Transfer the purified solid to a vacuum oven and dry at 40°C for 12 hours to constant weight.

Workflow Visualization

Workflow Start 4-ACA·HCl (Protonated Amine, Soluble) Dissolve Dissolve in DI Water (Ambient Temp) Start->Dissolve Neutralize Titrate with 1M NaOH Target pH 4.6 - 4.8 Dissolve->Neutralize Check Is pH > 5.5? Neutralize->Check Overshoot Forms Sodium Salt (Redissolves) Check->Overshoot Yes (Over-titration) Precipitate Precipitation of 4-ACA (Zwitterion/Free Base) Check->Precipitate No (pH ~4.7) Overshoot->Neutralize Add HCl to correct Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Dry Vacuum Drying (Pure 4-ACA) Filter->Dry

Fig 1: Workflow and pH-dependent state transitions for the freebasing of 4-ACA·HCl.

References

1.1 2.2 3.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Cis-Trans Isomerization of 4-Aminocinnamic Acid (4-ACA)

Welcome to the 4-ACA Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals stabilize 4-Aminocinnamic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 4-ACA Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals stabilize 4-Aminocinnamic acid (4-ACA) in solution. Because 4-ACA contains a highly reactive alkene double bond conjugated with an aromatic ring, it is notoriously susceptible to structural degradation during routine benchwork.

This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure the integrity of your assays.

Section 1: The Causality of Isomerization (FAQ)

Q: Why does 4-ACA isomerize in solution, and why is the trans isomer preferred? A: In its ground state, the trans (E) configuration of 4-ACA is thermodynamically favored due to reduced steric hindrance between the aromatic ring and the carboxylic acid group. However, 4-ACA is highly susceptible to photoisomerization. When exposed to UV or ambient actinic light, the molecule undergoes a


 transition. This excited state lowers the rotational barrier of the alkene double bond, allowing the molecule to relax into the cis (Z) configuration or undergo [2+2] cycloaddition to form truxillic or truxinic acid dimers 1[1].

Q: Does the choice of solvent impact the rate of isomerization? A: Yes, significantly. Solvent polarity and hydrogen-bonding capacity dictate the stabilization of the excited state. Protic solvents (e.g., water, methanol) can stabilize the charge-transfer character of the excited state, thereby accelerating the rate of photoisomerization and altering the photostationary state [[2]](2]. In dilute solutions, photoisomerization often outcompetes dimerization, leading to a rapid accumulation of the cis isomer 3[3].

Q: Can isomerization occur without light exposure? A: Yes, thermal isomerization can occur, though it is kinetically much slower than photoisomerization at room temperature. It is primarily catalyzed by acidic conditions—where the rate is proportional to[H+]—or the presence of halogens 4[4]. Protonation of the alkene or the amino group alters the electronic distribution, facilitating thermal rotation around the C=C bond.

Section 2: Quantitative Data & Metrics

To systematically diagnose your assay conditions, refer to the following table summarizing the factors that drive 4-ACA isomerization.

ParameterConditionEffect on 4-ACA IsomerizationMechanistic Rationale
Light Exposure Unfiltered UV/Vis (250-350 nm)High (Rapid trans

cis)

excitation overcomes the rotational barrier of the alkene double bond.
Solvent Polarity Protic (e.g., Water, MeOH)Moderate to High Hydrogen bonding stabilizes the excited state, lowering the activation energy for isomerization.
Solvent Polarity Aprotic (e.g., DMSO, Pyridine)Low Lack of H-bond donation reduces excited-state stabilization, favoring the ground trans state.
pH Level Acidic (pH < 4)Moderate (Thermal)Protonation of the alkene or carboxylate catalyzes thermal isomerization via a carbocation intermediate.
Temperature > 40°CLow to Moderate Increased kinetic energy accelerates acid-catalyzed thermal equilibration.

Section 3: Logical Workflow for 4-ACA Handling

The following diagram maps the degradation pathways of 4-ACA and the corresponding preventative interventions required to maintain the active trans state.

G Start 4-ACA (Trans) in Solution Thermodynamically Stable UV UV/Vis Light Exposure (π → π* Excitation) Start->UV Thermal Acidic pH / High Temp (Thermal Catalysis) Start->Thermal LightBlock Actinic Shielding (Amber Vials / Foil) Start->LightBlock Solvent Aprotic / Degassed Solvents (e.g., Dry Pyridine) Start->Solvent TempControl Cryo-storage (≤ 4°C) Neutral pH Buffer Start->TempControl Cis 4-ACA (Cis) Isomer (Loss of Efficacy) UV->Cis Dimer Truxillic/Truxinic Acids ([2+2] Cycloaddition) UV->Dimer Thermal->Cis Stable Stabilized 4-ACA (Trans) Ready for Downstream Assay LightBlock->Stable Solvent->Stable TempControl->Stable

Caption: Workflow for preventing 4-ACA isomerization via light, temp, and solvent control.

Section 4: Self-Validating Experimental Protocols

Protocol: Preparation and Cryopreservation of Stable 4-ACA Stock Solutions

This protocol is designed as a self-validating system. If executed correctly, the solution will remain colorless to pale yellow, and analytical validation will confirm >98% trans-isomer retention. A shift to deep yellow/brown or precipitation indicates protocol failure (dimerization or isomerization).

Step 1: Solvent Selection & Degassing Select a strictly anhydrous, aprotic solvent (e.g., dry pyridine or DMSO) for your master stock solutions. This minimizes hydrogen-bonding stabilization of the excited state 5[5]. Degas the solvent by sparging with inert gas (N₂ or Ar) for 15 minutes to remove dissolved oxygen, which can participate in secondary photo-oxidative pathways.

Step 2: Actinic Shielding Perform all weighing, dissolution, and pipetting steps under low-intensity red light or strictly within amber glass vials. Wrap all reaction vessels and syringes in aluminum foil. Ambient laboratory fluorescent lighting emits enough UV radiation to trigger rapid trans-to-cis conversion.

Step 3: Dissolution & pH Control Dissolve the 4-ACA powder slowly via gentle vortexing. Avoid sonication, as the localized cavitation generates extreme thermal micro-environments that catalyze thermal isomerization. If an aqueous buffer is required for the final working dilution, ensure the buffer pH is strictly maintained between 6.5 and 7.5. Avoid dropping the pH below 4.0, as acidic environments directly catalyze thermal trans-to-cis isomerization via protonation of the alkene [[4]](4].

Step 4: Aliquoting & Cryopreservation Aliquot the stock solution into single-use amber microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C. Causality note: Repeated freeze-thaw cycles introduce thermal stress and localized concentration gradients that force molecules into close proximity, heavily promoting [2+2] cycloaddition (dimerization).

Step 5: Analytical Self-Validation Before utilizing a stored aliquot in a critical assay, validate the structural integrity using Isocratic Reverse-Phase HPLC (C18 column). The trans isomer will elute later than the cis isomer due to its linear, more hydrophobic geometry. If the cis peak exceeds 2% of the total area, discard the aliquot.

References

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state , Canadian Science Publishing. 4

  • Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives , SciSpace. 2

  • Biobased Polyimides from 4-Aminocinnamic Acid Photodimer , ResearchGate. 1

  • The Photodimerization of a Cinnamoyl Moiety Derivative in Dilute Solution Based on the Intramolecular Chain Interaction of Gemini Surfactant , Peking University. 3

  • Inactivation of peptidylglycine α-hydroxylating monooxygenase by cinnamic acid analogs , NIH.5

Sources

Optimization

Technical Support Center: Clearance and Control of 4-Amino-2-Ethoxy-Cinnamic Acid Impurity

Welcome to the API Process Chemistry Technical Support Center. This module is designed for drug development professionals and analytical scientists tasked with identifying, clearing, and controlling 4-amino-2-ethoxy-cinn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Process Chemistry Technical Support Center. This module is designed for drug development professionals and analytical scientists tasked with identifying, clearing, and controlling 4-amino-2-ethoxy-cinnamic acid—a known potential genotoxic impurity (PGI)—during active pharmaceutical ingredient (API) synthesis.

Troubleshooting Guide & FAQs

Q1: Why does 4-amino-2-ethoxy-cinnamic acid persist in the final API, and how does it form? A: Causality & Mechanism: 4-amino-2-ethoxy-cinnamic acid (often designated as Impurity A) is an amphoteric molecule containing both a basic primary amine and an acidic carboxylic acid. It typically forms due to the incomplete esterification or unintended aqueous hydrolysis of 4-amino-2-ethoxy-ethyl cinnamate (Impurity B), a common synthetic intermediate[1]. If your target API shares a similar isoelectric point or crystallizes in a neutral pH range, Impurity A will co-precipitate due to its zwitterionic nature, resisting standard neutral solvent washes.

Q2: How do we establish a self-validating clearance protocol for this impurity? A: Causality & Strategy: Because of its amphoteric nature, Impurity A can be purged using a targeted pH-swing extraction. By adjusting the aqueous phase pH to highly basic (>10) or highly acidic (<2) conditions, the impurity becomes fully ionized and partitions into the aqueous waste, while the protected API remains in the organic phase. Self-Validating Mechanism: A protocol is only reliable if it proves its own efficacy in real-time. By taking a rapid UV-Vis reading of the aqueous waste layer after the pH swing, the appearance of a strong chromophoric signal (at ~320 nm) confirms that the impurity has successfully partitioned out of the organic phase. This validates the mechanistic assumption of the extraction before you proceed to the final crystallization.

Q3: What are the analytical requirements to ensure compliance with regulatory guidelines? A: Regulatory Grounding: Under the2, unstudied chemicals with structural alerts for mutagenicity must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[2]. To meet this stringent threshold, the analytical method must achieve sub-ppm limits of quantification (LOQ). A validated reversed-phase HPLC-UV-DAD method is required, capable of resolving Impurity A, Impurity B, and other related compounds within a 40-minute run time[1].

Quantitative Data: HPLC Method Validation Parameters

To ensure your analytical methods are calibrated correctly, reference the following validation parameters established for the detection of these specific genotoxic impurities[1].

Analyte / ImpurityRetention Time (min)Limit of Quantification (µg/mL)Detection Limit in API (ppm)*
4-Amino-2-ethoxy-cinnamic acid (Impurity A) 3.40.09 - 0.62 - 15
4-Amino-2-ethoxy-ethyl cinnamate (Impurity B) 13.10.09 - 0.62 - 15
4-Bromo-3-ethoxy-nitrobenzene (Impurity C) 21.30.09 - 0.62 - 15

*Based on a 15 mg/mL API solution concentration.

Experimental Protocols

Protocol 1: Analytical Quantification via HPLC-UV-DAD

Objective: Sub-ppm quantification of genotoxic impurities to ensure ICH M7 compliance.

  • Sample Preparation: Dissolve the API in the designated organic diluent to achieve a final concentration of 15 mg/mL.

  • Chromatographic Setup: Utilize a reversed-phase C18 column. Set the Diode-Array Detector (DAD) to monitor at the optimal UV wavelength (e.g., 280-320 nm).

  • Gradient Elution: Run a 40-minute gradient mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). Causality: The gradient ensures complete resolution of the highly polar Impurity A (RT ~3.4 min) from the more hydrophobic Impurity B (RT ~13.1 min) and Impurity C (RT ~21.3 min)[1].

  • Self-Validating Step (System Suitability): Inject a 40 ppm standard solution (containing ~0.6 µg/mL of each impurity). The run is structurally validated only if the resolution (

    
    ) between all three genotoxic impurities and the main API peak is 
    
    
    
    , proving the absence of co-elution and ensuring accurate integration.
Protocol 2: Synthetic Clearance via pH-Swing Extraction

Objective: Orthogonal removal of amphoteric impurities prior to final crystallization.

  • Dissolution: Dissolve the crude API (containing trace Impurity A) in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Alkaline Wash: Add 1.0 M NaOH (aq) to adjust the aqueous phase pH to >10. Causality: The carboxylic acid of Impurity A deprotonates, forcing the ionized species into the aqueous layer. Separate the layers.

  • Self-Validating Check: Analyze the alkaline aqueous layer via rapid UV-Vis spectroscopy. A strong absorbance at ~320 nm confirms the partitioning of the cinnamic acid derivative, validating the extraction step.

  • Acidic Wash: Add 1.0 M HCl (aq) to the organic layer to adjust the next aqueous wash pH to <2. Causality: The primary amine of any residual impurity protonates, partitioning into the aqueous layer. Separate the layers.

  • Isolation: Concentrate the purified organic layer and induce crystallization of the API using an anti-solvent. Filter and dry.

Process Workflow Visualization

G Crude Crude API Mixture (Contains Impurity A & B) pHExtract pH-Swing Extraction (Alkaline & Acidic Washes) Crude->pHExtract Dissolve in Organic Solvent AqWaste Aqueous Waste (Ionized Impurity A) pHExtract->AqWaste Partitioning OrgPhase Organic Phase (Purified API) pHExtract->OrgPhase Isolation HPLC HPLC-UV-DAD Analysis (LOD: 2-15 ppm) OrgPhase->HPLC Sampling (15 mg/mL) Decision ICH M7 TTC Compliance (< 1.5 µg/day) HPLC->Decision Pass Fail Process Rework HPLC->Fail Fail (> TTC)

Workflow for the clearance and analytical validation of 4-amino-2-ethoxy-cinnamic acid.

References

  • Title: Low Level Determination of 4-Amino-2-Ethoxy-Cinnamic Acid and its Ethyl Ester in a Drug Substance and its Formulation Prototypes by HPLC—UV-DAD Source: Journal of Chromatographic Science, Oxford Academic URL: 1

  • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: 2

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-Aminocinnamic Acid in Dichloromethane (DCM)

Introduction Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of zwitterionic or dual-functional molecules in l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of zwitterionic or dual-functional molecules in low-polarity organic solvents.

4-Aminocinnamic acid (4-ACA) is a classic example of this challenge. Its rigid aromatic backbone, combined with an aniline-like amino group and a carboxylic acid, creates a robust intermolecular hydrogen-bonding network. This guide provides field-proven, mechanistically grounded solutions to solubilize 4-ACA in dichloromethane (DCM) for downstream synthetic workflows, such as polymer synthesis or amide couplings.

Troubleshooting Guide & FAQs

Q1: Why is 4-Aminocinnamic acid completely insoluble in pure DCM, even with prolonged sonication?

The Causality: 4-ACA contains both a basic amino group and an acidic carboxyl group. In the solid state, it forms a tightly packed crystal lattice driven by strong head-to-tail intermolecular hydrogen bonding, exhibiting partial zwitterionic character. Dichloromethane is a relatively non-polar, aprotic solvent with a low dielectric constant (ε ≈ 9.1). It lacks the hydrogen-bond donating or accepting capacity required to thermodynamically disrupt the 4-ACA crystal lattice. Sonication only reduces the macroscopic particle size; it cannot overcome the thermodynamic unfavorability of solvation.

Q2: I need to perform an amide coupling in DCM. How can I solubilize 4-ACA without changing the primary solvent?

The Solution: The most effective method is in situ salt formation using a lipophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1].

The Causality: Adding TEA or DIPEA deprotonates the carboxylic acid group of 4-ACA. The resulting triethylammonium or diisopropylethylammonium counter-ion is bulky and highly lipophilic. This chemical transformation disrupts the native hydrogen-bonding network and masks the polarity of the carboxylate, effectively pulling the molecule into the DCM phase.

Self-Validating Protocol: Base-Mediated Solubilization

  • Suspension: Weigh 4-ACA (1.0 equivalent) and suspend it in anhydrous DCM (typically 10–20 mL per gram of starting material). The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add TEA or DIPEA (1.2 to 1.5 equivalents) dropwise at 0 °C to room temperature under continuous magnetic stirring[1].

  • Equilibration: Stir the mixture for 10–15 minutes. You will visually validate the success of this step as the cloudy suspension transitions into a clear or slightly yellow homogeneous solution, confirming lipophilic salt formation.

  • Reaction Execution: Proceed immediately with your coupling reagents (e.g., EDC, HATU, or acid chlorides). Critical Note: If utilizing acid chlorides or anhydrides, ensure you account for the base already present in the stoichiometry.

Q3: My downstream reaction is highly base-sensitive. What is the alternative to using TEA/DIPEA?

The Solution: Utilize a binary co-solvent system.

The Causality: If a base cannot be tolerated, you must introduce a solvent capable of acting as a strong hydrogen-bond acceptor to solvate the amino and carboxylic groups. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. By using a DCM:DMF mixture, you maintain the favorable reaction kinetics and volatility of the bulk DCM while leveraging a small fraction of DMF to break the 4-ACA intermolecular bonds.

Self-Validating Protocol: Co-Solvent Solubilization

  • Pre-dissolution: Dissolve 4-ACA in the absolute minimum required volume of anhydrous DMF until a clear solution is achieved.

  • Controlled Dilution: Slowly dilute the solution with anhydrous DCM to your target reaction concentration (aiming for an 8:2 or 9:1 DCM:DMF ratio).

  • Validation: Monitor for precipitation. If localized cloudiness appears during DCM addition, add DMF dropwise until the solution clears, establishing the exact solubility threshold for your specific concentration.

Q4: I am synthesizing a library of 4-ACA derivatives and need long-term solubility in organic solvents. What is the best approach?

The Solution: Implement transient or permanent protecting group chemistry.

The Causality: If 4-ACA must remain highly soluble in pure DCM across a multi-step synthesis, covalently masking the hydrogen-bond donors is required. Converting the carboxylic acid to a methyl ester, or protecting the amine with a Boc (tert-butyloxycarbonyl) group, eliminates the zwitterionic network entirely. For example, methyl 4-aminocinnamate is highly soluble in DCM and can be used for amine-targeted functionalization, followed by subsequent ester hydrolysis[2].

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionReagents & QuantitiesTypical Solvent RatioProsCons
Lipophilic Salt Formation Deprotonation of -COOH; bulky counter-ion addition.TEA or DIPEA (1.2–1.5 eq)100% DCM (10–20 mL/g)Fast, maintains pure DCM system, ideal for couplings.Leaves residual base; incompatible with base-sensitive steps.
Co-Solvent System Strong H-bond acceptors disrupt the 4-ACA crystal lattice.DMF, DMSO, or DMAcDCM:DMF (8:2 to 9:1 v/v)Neutral pH maintained; no chemical modification.High-boiling co-solvents complicate solvent evaporation/workup.
Chemical Protection Covalent masking of H-bond donors/acceptors.Alcohols/H+ or Boc₂O (1.1 eq)100% DCM (post-isolation)Permanent solubility improvement for multi-step synthesis.Adds two synthetic steps (protection and deprotection).

Visualizing Workflows and Mechanisms

DecisionTree Start 4-ACA Insoluble in DCM Q1 Is the reaction base-tolerant? Start->Q1 Base Add TEA or DIPEA (1.2 - 1.5 eq) Q1->Base Yes Q2 Can you tolerate a high-boiling co-solvent? Q1->Q2 No CoSolvent Use DCM:DMF (9:1) or DCM:DMSO Q2->CoSolvent Yes Protect Use Protecting Groups (e.g., Esterification or Boc) Q2->Protect No

Decision tree for selecting the optimal 4-Aminocinnamic acid solubilization strategy.

Mechanism Zwitterion 4-ACA Solid State (Strong H-Bonding Network) BaseAddition Addition of TEA/DIPEA (Proton Abstraction) Zwitterion->BaseAddition SaltFormation Ammonium Carboxylate Salt (Lipophilic counter-ion) BaseAddition->SaltFormation Solubilized Solubilized in DCM (Disrupted Lattice) SaltFormation->Solubilized

Mechanistic pathway of 4-ACA lattice disruption via lipophilic salt formation.

References

  • Title: Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index Source: Semantic Scholar / Polymers (2018) URL: [1]

  • Title: Molecular Design of Soluble Biopolyimide with High Rigidity Source: MDPI (2018) URL: [2]

Sources

Optimization

Technical Support Center: Purification of 4-Aminocinnamic Acid Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 4-Aminocinnamic acid hydrochloride (4-ACA·HCl). Separating an organic hydrochloride salt from highly water-soluble inorganic impurities (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Aminocinnamic acid hydrochloride (4-ACA·HCl). Separating an organic hydrochloride salt from highly water-soluble inorganic impurities (e.g., NaCl, KCl) presents a unique challenge, as traditional liquid-liquid extraction is ineffective due to the high aqueous solubility of both components.

This guide outlines a field-proven, self-validating methodology based on isoelectric precipitation and subsequent salt reformation , designed to yield high-purity 4-ACA·HCl while preventing common degradation pathways.

Mechanistic Rationale: Isoelectric Precipitation

4-Aminocinnamic acid is an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group. According to predictive models, the carboxylic acid has a pKa of approximately 4.79[1]. The protonated anilinium group typically exhibits a pKa between 2.5 and 3.0.

Consequently, the isoelectric point (pI)—the exact pH at which the molecule carries no net electrical charge—lies between 3.5 and 4.0[2]. At this pI, electrostatic repulsion between molecules is minimized, resulting in aggregation and minimal aqueous solubility. Inorganic salts lack an isoelectric point in this range and remain fully soluble in the aqueous phase, allowing for highly selective physical separation.

A critical factor in handling 4-ACA and its derivatives is their severe photosensitivity. Under UV irradiation (e.g., 254 nm) or prolonged exposure to ambient light, 4-ACA undergoes a [2+2] photocycloaddition to form 4,4'-diaminotruxillic acid (4ATA) dimers[3]. This dimerization introduces insoluble polymeric impurities into your final product[4].

Purification Workflow

Workflow Step1 Crude 4-ACA·HCl + Inorganic Salts (High Aqueous Solubility) Step2 Dissolve in Degassed DI Water (Protect from UV/Light) Step1->Step2 Step3 Isoelectric Precipitation Titrate to pH ~3.8 using 1M NaOH Step2->Step3 Complete Dissolution Step4 Isolate Free Base (4-ACA) Filter and wash with cold DI water Step3->Step4 Zwitterion Aggregation Step5 Validate Salt Removal (AgNO3 test on filtrate) Step4->Step5 Wash Filtrate Step6 Reform Hydrochloride Salt Resuspend in EtOH, add 1.05 eq HCl Step4->Step6 Washed Precipitate Step7 Pure 4-ACA·HCl (Crystallization/Lyophilization) Step6->Step7 Salt Formation

Workflow for the purification of 4-ACA·HCl via isoelectric precipitation and salt reformation.

Step-by-Step Self-Validating Protocol

This protocol is engineered to ensure high recovery while providing built-in quality control steps to validate the removal of impurities before proceeding.

Step 1: Dissolution

  • Action: Dissolve the crude 4-ACA·HCl and inorganic salt mixture in a minimum viable volume of degassed, deionized (DI) water. Wrap the flask tightly in aluminum foil.

  • Causality: Degassing the water prevents the oxidation of the aromatic amine. Minimizing the water volume is crucial because the free base formed in the next step still possesses marginal solubility. The foil prevents [2+2] photocycloaddition[4].

Step 2: Isoelectric Precipitation

  • Action: Submerge a calibrated pH probe into the solution. Under gentle stirring, slowly titrate the solution with 1M NaOH until the pH reaches exactly 3.8.

  • Causality: As the pH approaches the pI, the hydrochloride salt is neutralized to the free zwitterionic 4-ACA base, which precipitates out of solution as a white/off-white solid. The inorganic salts (e.g., NaCl) remain fully dissolved in the aqueous supernatant.

Step 3: Filtration and Validation (Self-Validating Step)

  • Action: Filter the precipitate under vacuum and wash the filter cake successively with small portions of ice-cold DI water. Collect the final wash filtrate in a separate test tube and add 2-3 drops of 0.1 M Silver Nitrate (

    
    ).
    
  • Causality: The

    
     test validates the removal of inorganic chlorides. If chloride ions are still present, a white 
    
    
    
    precipitate will form. You must continue washing the filter cake with cold DI water until the
    
    
    test is completely clear.

Step 4: Salt Reformation

  • Action: Resuspend the purified, chloride-free 4-ACA base in absolute ethanol. Add 1.05 molar equivalents of concentrated HCl (or ethanolic HCl) dropwise under continuous stirring.

  • Causality: The stoichiometric addition of HCl selectively reprotonates the amino group, reforming the 4-ACA·HCl salt. Ethanol is chosen as the solvent because the free base is moderately soluble, but the resulting HCl salt can be easily crystallized from it.

Step 5: Isolation

  • Action: Precipitate the pure salt by adding cold diethyl ether to the ethanolic solution. Filter, and dry the solid under a vacuum desiccator in the dark.

Physicochemical Data for Process Optimization

Physicochemical PropertyValue / CharacteristicMechanistic Implication for Purification
Carboxylic Acid pKa ~4.79[1]Deprotonates above pH 4.8, increasing aqueous solubility as an anion.
Anilinium pKa ~2.5 - 3.0Protonates below pH 3.0, increasing aqueous solubility as a cation.
Isoelectric Point (pI) ~3.5 - 4.0[2]Target pH range for maximum precipitation of the free 4-ACA base.
Photoreactivity High (UV/Ambient)Undergoes [2+2] photocycloaddition to form truxillic acid dimers[4].
Aqueous Solubility pH dependentSoluble at pH < 3.0 and pH > 5.0; sparingly soluble at pH 3.8.

Troubleshooting & FAQs

Q: Why is my recovery yield low during the precipitation step? A: You may have overshot or undershot the isoelectric point (pI). If the pH exceeds 4.5, the carboxylic acid deprotonates, forming a highly soluble sodium salt. If the pH drops below 3.0, the amine protonates, reforming the soluble hydrochloride salt. Use a calibrated pH meter and titrate slowly. Additionally, ensure the volume of water used for initial dissolution is kept to an absolute minimum, as the free base still possesses marginal solubility in large aqueous volumes.

Q: How can I verify that all inorganic salts have been removed before reforming the hydrochloride salt? A: The protocol is engineered to be self-validating (See Step 3). Collect the final cold-water wash filtrate and test it with a few drops of 0.1 M Silver Nitrate (


). If chloride ions from the inorganic salts (or displaced HCl) are still present, a white 

precipitate will form. Continue washing the filter cake with cold DI water until the

test is completely negative.

Q: My purified 4-ACA·HCl has a yellowish/brown tint and contains insoluble particulates. What happened? A: This indicates two potential degradation pathways: oxidation or photodimerization. Aromatic amines are prone to air oxidation, which causes discoloration. More critically, 4-aminocinnamic acid undergoes rapid [2+2] photocycloaddition when exposed to UV or ambient light, forming insoluble 4,4'-diaminotruxillic acid (4ATA) dimers[3]. To prevent this, use degassed solvents, maintain an inert atmosphere (


/Ar) if possible, and strictly wrap all reaction vessels in aluminum foil to block light exposure.

References

  • Title: JAIST Repository (4-aminocinnamic acid and high-performance bio-based polymers) Source: jaist.ac.jp URL:[Link]

  • Title: Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles | Macromolecules - ACS Publications Source: acs.org URL:[Link]

Sources

Troubleshooting

Minimizing polymerization during storage of 4-Aminocinnamic acid

Technical Support Center: 4-Aminocinnamic Acid Stability & Storage Role: Senior Application Scientist Subject: Prevention of Solid-State Photodimerization & Oxidative Degradation Introduction: The "Polymerization" Myth W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminocinnamic Acid Stability & Storage Role: Senior Application Scientist Subject: Prevention of Solid-State Photodimerization & Oxidative Degradation

Introduction: The "Polymerization" Myth

Welcome. If you are experiencing decreasing solubility or hardening of 4-Aminocinnamic Acid (4-ACA), you are likely witnessing solid-state [2+2] photodimerization , not traditional polymerization.

4-ACA is a "topochemical" molecule. Its stability is dictated by how its molecules pack in a crystal lattice. When stored improperly, UV energy excites the alkene double bond, causing adjacent molecules to fuse into cyclobutane dimers (truxillic/truxinic acid derivatives). Simultaneously, the amino group is susceptible to oxidative browning.

This guide provides the protocols to arrest these pathways, ensuring the integrity of your starting material.

Module 1: The Science of Degradation

Q: Why is my material becoming insoluble in standard solvents?

A: You have formed a dimer. In the solid state, if two 4-ACA molecules are packed parallel to each other with a distance of less than 4.2 Å (Schmidt’s Topochemical Postulate), UV light triggers a covalent bond formation between the alkene carbons. This transforms the monomer (soluble) into a cyclobutane dimer (highly insoluble).

Q: Why is the powder turning from off-white to yellow/brown?

A: This is oxidative degradation. While dimerization affects solubility, color change is driven by the oxidation of the aniline (amino) moiety, often leading to diazo-linkages or quinoid-like impurities. This is accelerated by moisture and oxygen.

Visualizing the Failure Mode

The following diagram illustrates the specific [2+2] cycloaddition pathway that ruins your reagent.

G Monomer 4-ACA Monomer (Soluble, Reactive) Excited Excited State (π -> π*) Monomer->Excited Absorption UV UV Photon (hν) (< 400 nm) UV->Excited Lattice Crystal Lattice (d < 4.2 Å) Excited->Lattice Topochemical Alignment Dimer Truxillic Acid Dimer (Insoluble, Irreversible) Lattice->Dimer [2+2] Cycloaddition

Caption: The [2+2] photocycloaddition mechanism converting soluble 4-ACA monomers into insoluble dimers.

Module 2: The Gold Standard Storage Protocol

To prevent the mechanism described above, you must disrupt the three vectors of decay: Light (Excitation) , Heat (Lattice Mobility) , and Oxygen (Oxidation) .

Protocol: The "Argon-Amber-Zero" System
  • Container Selection:

    • Primary: Amber glass vial (Type I borosilicate). Why? Blocks UV wavelengths <400nm that trigger the alkene excitation.

    • Secondary: Mylar or aluminum foil over-wrap. Why? Provides absolute light exclusion.

  • Atmospheric Control:

    • Backfill: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.

    • Desiccant: Place the vial inside a secondary jar containing silica gel or molecular sieves. Why? Moisture lowers the activation energy for crystal lattice reorganization, facilitating dimerization.

  • Thermal Management:

    • Temperature: Store at -20°C .

    • Logic: Lowering temperature reduces the vibrational energy of the crystal lattice. Even if molecules are aligned (d < 4.2 Å), the reduced thermal energy lowers the probability of the reaction occurring.

Storage Workflow Diagram

Storage Start Receipt of 4-ACA QC Initial QC: 1H-NMR (DMSO-d6) Start->QC Pack Transfer to Amber Vial QC->Pack Pass Gas Argon/N2 Purge (Remove O2) Pack->Gas Seal Parafilm Seal + Foil Wrap Gas->Seal Store Freezer (-20°C) Seal->Store

Caption: Critical workflow for long-term preservation of 4-Aminocinnamic Acid.

Module 3: Troubleshooting & FAQs

Q: How do I verify if my 4-ACA has dimerized without running a full reaction?

A: The Solubility Stress Test.

  • Attempt to dissolve 10 mg of sample in 1 mL of DMSO or Methanol.

  • Pass: Clear solution.

  • Fail: Persistent white suspension or cloudiness. The dimer (truxillic acid derivative) is significantly less soluble in organic solvents than the monomer.

Q: Can I purify "polymerized" material?

A: Only if degradation is minor (<10%). If the material contains dimers, recrystallization is difficult because the dimer acts as a seed for precipitation, often co-precipitating with the monomer.

  • Recommendation: If solubility is compromised, discard the batch. The energy required to separate the dimer (fractional crystallization) usually exceeds the cost of replacement.

Q: My 1H-NMR shows extra peaks. What am I looking for?

A: Look for the Cyclobutane Ring.

  • Monomer: You should see alkene double bond protons around 6.3–7.5 ppm (doublets with large coupling constants, J ~16 Hz for trans).

  • Dimer: Look for the disappearance of alkene peaks and the appearance of cyclobutane methine protons upfield, typically in the 3.8–4.5 ppm range.

Data Summary: Stability vs. Conditions

Storage ConditionPrimary Failure ModeEst. Shelf Life
Clear Vial, Benchtop (Light + Air) Photodimerization (Rapid)< 1 Week
Amber Vial, Benchtop (Air) Slow Oxidation1-3 Months
Amber Vial, 4°C (Fridge) Minor Hydrolysis/Oxidation6 Months
Amber + Argon, -20°C (Freezer) Stable > 2 Years

References

  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A survey of the topochemistry of cinnamic acids. Journal of the Chemical Society, 1996-2000.

  • D'Agostino, S., Taddei, P., Boanini, E., Braga, D., & Grepioni, F. (2017). Photo- vs Mechano-Induced Polymorphism and Single Crystal to Single Crystal [2 + 2] Photoreactivity in a Bromide Salt of 4-Amino-Cinnamic Acid.[1][2][3] Crystal Growth & Design, 17(9), 4491–4495.[4] [4]

  • Harris, K. D. M., & Thomas, J. M. (1990). Structural aspects of the solid-state photochemistry of cinnamic acid and its derivatives. Discussions of the Faraday Society.

Sources

Optimization

Technical Support Center: Optimization of pH for Extraction of Free Base 4-Aminocinnamic Acid

Welcome to the Technical Support Center for downstream processing and recovery of 4-Aminocinnamic acid (4-ACA). 4-ACA is a high-value amphoteric building block, increasingly utilized in the synthesis of high-performance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and recovery of 4-Aminocinnamic acid (4-ACA). 4-ACA is a high-value amphoteric building block, increasingly utilized in the synthesis of high-performance biobased polyimides and advanced materials[1].

During biocatalytic production—such as via resting cell reactions using phenylalanine ammonia-lyase (PAL)—the reaction is typically optimal at pH 8.0–9.0[2]. At this alkaline pH, 4-ACA exists as a highly water-soluble anion, forming a clear aqueous solution[3]. To successfully recover the neutral "free base" form of 4-ACA, researchers must manipulate the pH to exploit the molecule's isoelectric point (pI), driving it out of the aqueous phase and into an organic solvent or solid precipitate[4].

This guide provides the theoretical causality, troubleshooting FAQs, and self-validating protocols required to optimize your extraction workflows.

Workflow Visualization: The Logic of pH-Driven Extraction

Speciation Start Aqueous Mixture (4-ACA + Impurities) Acidic pH < 3.0 Cationic Form (+1) Highly Water Soluble Start->Acidic Add Strong Acid Optimal pH 4.5 - 4.8 (pI) Neutral/Zwitterion (0) Precipitates / Extractable Start->Optimal Adjust to pI Basic pH > 7.0 Anionic Form (-1) Highly Water Soluble Start->Basic Add Base AqueousPhase Remains in Aqueous Phase (Lost Product) Acidic->AqueousPhase Poor Partitioning OrgPhase Organic Phase Extraction (e.g., Ethyl Acetate) Optimal->OrgPhase High Partitioning Basic->AqueousPhase Poor Partitioning

Figure 1: pH-dependent speciation and extraction workflow for 4-Aminocinnamic acid.

Quantitative Speciation Data

To understand the causality behind the extraction parameters, refer to the speciation table below. The predicted pKa of 4-ACA is approximately 4.79[5], meaning the molecule's charge state is highly sensitive to minor pH fluctuations.

pH RangeDominant SpeciesNet ChargeAqueous SolubilityOrganic Partitioning (LogD)Recommended Action
< 3.0 Cationic (Protonated Amine)+1HighVery LowAvoid for extraction.
4.5 - 4.8 Zwitterionic / Neutral (Free Base)0Low (Precipitates)HighOptimal for LLE / Precipitation.
> 7.0 Anionic (Deprotonated Carboxyl)-1HighVery LowOptimal for enzymatic synthesis[2].
Troubleshooting Guides & FAQs

Q: Why is my extraction yield of 4-aminocinnamic acid nearly zero when using ethyl acetate at physiological pH (pH 7.4)? A: At pH 7.4, the carboxylic acid moiety of 4-ACA is fully deprotonated, while the amine remains neutral. This gives the molecule a net charge of -1 (anionic form). Charged species have extremely high hydration energies, making them highly soluble in water and nearly insoluble in moderately polar organic solvents like ethyl acetate. To extract the product, you must neutralize the charge by adjusting the pH to the isoelectric point.

Q: What is the exact isoelectric point (pI) target for 4-ACA, and why does it matter? A: 4-ACA is amphoteric. The isoelectric point is the pH at which the molecule carries a net electrical charge of zero (existing in an equilibrium of the neutral and zwitterionic states). For 4-ACA, this is approximately pH 4.5–4.8. At this pH, ion-dipole interactions with water are minimized, allowing the lipophilic cinnamic backbone to drive partitioning into the organic phase or spontaneously crystallize out of the aqueous phase[4].

Q: I adjusted the pH to 4.6, but a massive precipitate formed before I could add my organic solvent. Is my product ruined? A: No, this is a highly positive indicator! Because the net-neutral free base form has minimum aqueous solubility, 4-ACA often spontaneously crystallizes out of the aqueous phase at its pI, especially at high titers (>5 g/L). You can either filter this precipitate directly (isoelectric precipitation) or proceed with organic solvent addition to dissolve and extract it.

Q: The literature mentions using acetone for extraction[2]. Why did my liquid-liquid extraction fail when I added acetone to my broth? A: Acetone is completely miscible with water; adding it to an aqueous broth will not create the biphasic system required for liquid-liquid extraction (LLE). Industrial protocols utilizing acetone first vaporize off all the water using an evaporator to yield a solid residue. Acetone is then added to selectively dissolve the 4-ACA from the dried salts and cellular debris[2]. If you wish to perform a direct LLE without evaporating the water, you must use a water-immiscible solvent like Ethyl Acetate (EtOAc).

Q: How do I handle emulsion formation during the liquid-liquid extraction of 4-ACA from fermentation broth? A: Fermentation broths contain biosurfactants, proteins, and cellular debris that stabilize emulsions. To break the emulsion:

  • Pre-clear the broth: Centrifuge at >10,000 x g and filter through a 0.22 µm membrane before pH adjustment.

  • Salt-out: Add NaCl (up to 15% w/v) to the aqueous phase. This increases the dielectric constant and ionic strength of the water, "salting out" the 4-ACA into the organic phase and disrupting protein-stabilized emulsions.

Self-Validating Experimental Protocol: Isoelectric Extraction of 4-ACA

This protocol provides a self-validating methodology for extracting the free base form of 4-ACA from an enzymatic reaction mixture or fermentation broth.

Phase 1: Preparation and Clarification

  • Harvest the reaction mixture (typically at pH 8.0–9.0)[2].

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet resting cells or debris.

  • Decant the supernatant and filter it through a 0.22 µm Polyethersulfone (PES) membrane.

    • Self-Validation Check: The filtrate must be optically clear. Any residual turbidity indicates remaining debris that will cause severe emulsions during solvent addition.

Phase 2: pH Optimization (The Critical Step) 4. Insert a calibrated pH meter into the clarified aqueous phase. 5. Under continuous, vigorous magnetic stirring, add 1M HCl dropwise. 6. Stop the titration exactly when the pH reaches 4.6


 0.1.
  • Self-Validation Check: The solution should become noticeably cloudy or form a fine white/pale-yellow precipitate as the 4-ACA reaches its isoelectric point and its aqueous solubility drops[4].

Phase 3: Liquid-Liquid Extraction 7. Transfer the pH-adjusted mixture to a separatory funnel. 8. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc). (Note: Do not use acetone for this step as it is water-miscible). 9. Invert and mix vigorously for 3–5 minutes, periodically opening the stopcock to vent built-up pressure. 10. Mount the funnel and allow the phases to separate for 15 minutes.

  • Self-Validation Check: A sharp phase boundary should form. If an emulsion persists at the interface, add 5% w/v NaCl to the aqueous layer and gently swirl to break it.
  • Drain the lower aqueous phase. Collect the upper organic layer (containing the 4-ACA).
  • Repeat the extraction of the aqueous phase two more times with fresh EtOAc to ensure >95% recovery.

Phase 4: Recovery and Purification 13. Combine the organic phases and dry them over anhydrous Sodium Sulfate (


) for 30 minutes to remove trace water.
14. Filter out the drying agent.
15. Evaporate the EtOAc under reduced pressure using a rotary evaporator at 40°C.
16. The resulting solid is the purified 4-aminocinnamic acid free base. Store protected from light at 2-8°C[5].
References

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of 4-Aminocinnamic Acid Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-aminocinnam...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-aminocinnamic acid and its derivatives. As compounds containing both an acidic carboxylic acid group and a basic amino group, 4-aminocinnamic acid derivatives can present unique challenges in achieving symmetrical peak shapes. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the underlying chromatographic principles to empower you to resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for 4-aminocinnamic acid derivatives?

A1: The primary cause of peak tailing for basic compounds like 4-aminocinnamic acid derivatives is secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetrical peak with a "tail."

Q2: How does the mobile phase pH affect the peak shape of my 4-aminocinnamic acid derivative?

A2: Mobile phase pH is a critical parameter that dictates the ionization state of both your analyte and the stationary phase.[3] 4-Aminocinnamic acid has a predicted pKa of approximately 4.79 for its carboxylic acid group.[4][5] The amino group's pKa will be lower, typical for aromatic amines. When the mobile phase pH is near the pKa of the amino group, a mixed population of ionized (protonated) and neutral analyte molecules exists, leading to peak broadening and tailing.[6] Similarly, at a pH above 3, residual silanol groups on the silica packing become deprotonated (negatively charged), increasing their interaction with the protonated (positively charged) amino group of your analyte.[2]

Q3: I'm observing peak tailing for all the peaks in my chromatogram, not just my 4-aminocinnamic acid derivative. What could be the issue?

A3: If all peaks are tailing, the problem is likely physical or instrumental rather than chemical.[1] This could be due to a void at the column inlet, a partially blocked frit, or excessive extra-column volume from using tubing with a large internal diameter or improper fittings.[7]

Q4: Can my sample injection solvent cause peak tailing?

A4: Yes, a mismatch between the injection solvent and the mobile phase can cause peak distortion. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting or tailing. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with 4-aminocinnamic acid derivatives, presented in a question-and-answer format.

Issue 1: My 4-aminocinnamic acid derivative peak is tailing significantly.

This is the most common issue and is often related to secondary interactions with the stationary phase.

cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase Silanol_ionized Si-O⁻ (Deprotonated Silanol) Silanol_protonated Si-OH (Protonated Silanol) Analyte_protonated Analyte-NH₃⁺ (Protonated) Analyte_protonated->Silanol_ionized Strong Ionic Interaction (Causes Tailing) Analyte_neutral Analyte-NH₂ (Neutral) Analyte_neutral->Silanol_protonated Weak Hydrophobic/H-Bonding (Desired Interaction)

Caption: Interaction of protonated analyte with ionized silanols.

The goal is to control the ionization of both the analyte and the residual silanols.

Question: What is the optimal mobile phase pH for analyzing 4-aminocinnamic acid derivatives?

Answer: To minimize silanol interactions, it is generally recommended to work at a low pH (2.5-3.5).[2] At this pH, the residual silanol groups on the silica surface are fully protonated (neutral), significantly reducing their capacity for ionic interactions with the protonated amino group of your analyte.[2] Since the pKa of the carboxylic acid is ~4.79, at a pH of 2.5-3.5, the carboxylic acid will also be protonated, which can affect retention.

Experimental Protocol: pH Adjustment

  • Prepare Mobile Phases: Prepare your aqueous mobile phase with a buffer at different pH values (e.g., pH 2.5, 3.0, 3.5, and for comparison, a less ideal pH of 6.0). Phosphate or formate buffers are common choices.

  • Equilibrate the Column: For each pH change, flush the column with at least 20 column volumes of the new mobile phase to ensure full equilibration.

  • Inject Analyte: Inject your 4-aminocinnamic acid derivative standard at each pH condition and observe the peak shape.

  • Analyze Results: Compare the peak asymmetry and tailing factor at each pH. A significant improvement in peak shape is expected at lower pH.

Mobile Phase pHExpected Analyte Charge (Amino Group)Expected Silanol ChargeExpected Peak Shape
2.5 - 3.5Positive (Protonated)Neutral (Protonated)Improved Symmetry
> 4.0Positive (Protonated)Negative (Deprotonated)Tailing

If pH adjustment alone is insufficient, mobile phase additives can be used to further mask silanol interactions.

Question: What mobile phase additives can I use to improve the peak shape of my basic analyte?

Answer: Adding a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively reduce peak tailing.[6] These small, basic molecules will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Ion-pairing agents can also be used to form a neutral complex with the analyte, improving its retention and peak shape.[9] However, ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Experimental Protocol: Using a Competing Base (TEA)

  • Prepare Mobile Phase with Additive: To your optimized low-pH mobile phase, add a low concentration of TEA (e.g., 0.1% v/v).

  • Equilibrate Thoroughly: Flush the column extensively with the new mobile phase to ensure the stationary phase is saturated with the competing base.

  • Inject and Compare: Inject your analyte and compare the peak shape to the chromatogram obtained without TEA.

The choice of HPLC column is paramount for analyzing basic compounds.

Question: What type of HPLC column is best suited for 4-aminocinnamic acid derivatives?

Answer: Modern, high-purity silica columns that are end-capped are a good starting point. End-capping is a process that chemically bonds a small silane molecule to the residual silanol groups, making them inert.[1] For even better performance, consider using columns with a polar-embedded stationary phase or hybrid silica-organic particles. These columns are designed to be more resistant to basic compounds and offer improved peak shapes.

Recommended Column Chemistries:

Column TypeMechanism for Reduced TailingSuitability for 4-Aminocinnamic Acid Derivatives
End-Capped C18/C8 Residual silanols are chemically deactivated.Good starting point.
Polar-Embedded A polar functional group is embedded in the alkyl chain, shielding residual silanols.Excellent, provides alternative selectivity.
Hybrid Silica/Organic The silica matrix is partially organic, reducing the number and acidity of silanol groups.Excellent, often offers a wider pH stability range.
Issue 2: Peak tailing persists even after optimizing mobile phase and using a modern column.

If chemical factors have been addressed, it's time to investigate physical and instrumental contributions.

Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Physical_Problem Likely Physical/Instrumental Issue Check_All_Peaks->Physical_Problem Yes Chemical_Problem Likely Chemical Interaction Check_All_Peaks->Chemical_Problem No, only analyte Check_Fittings Check fittings and tubing for dead volume Physical_Problem->Check_Fittings Optimize_pH Optimize Mobile Phase pH (Low pH) Chemical_Problem->Optimize_pH Check_Column Inspect/replace column frit and guard column Check_Fittings->Check_Column Resolved Peak Shape Improved Check_Column->Resolved Add_Modifier Add Competing Base (e.g., TEA) Optimize_pH->Add_Modifier Change_Column Consider Polar-Embedded or Hybrid Column Add_Modifier->Change_Column Change_Column->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Question: How can I diagnose if the problem is instrumental?

Answer: A simple diagnostic test is to inject a neutral compound that is known to give a good peak shape on your system (e.g., toluene or naphthalene). If the neutral compound also tails, it strongly suggests a physical problem with your HPLC system or column.[1] If the neutral compound gives a symmetrical peak, the issue is most likely a chemical interaction specific to your 4-aminocinnamic acid derivative.

Troubleshooting Steps for Physical Issues:

  • Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm). Check all fittings to ensure they are properly seated and not creating any dead volume.

  • Inspect the Column Frit: A partially blocked inlet frit can cause peak distortion. Try back-flushing the column (if permitted by the manufacturer) to dislodge any particulates. If the problem persists, the frit may need to be replaced.

  • Evaluate the Guard Column: If you are using a guard column, it may be contaminated or have a void. Remove the guard column and run the analysis again. If the peak shape improves, replace the guard column.

  • Check for a Column Void: A void at the head of the column can cause significant tailing. This can happen over time as the packed bed settles. If a void is suspected, the column will likely need to be replaced.

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and resolve peak tailing issues for 4-aminocinnamic acid derivatives, leading to more accurate and reproducible HPLC results.

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Soman, A., & Kar, S. (2009). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD.
  • Soman, A., & Kar, S. (2009). Low Level Determination of 4-Amino-2-Ethoxy-Cinnamic Acid and its Ethyl Ester in a Drug Substance and its Formulation Prototypes by HPLC—UV-DAD.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • (E)-4-Aminocinnamic Acid 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). Molecules.
  • The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • 4-Aminocinnamic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine. (2018). Food Additives & Contaminants: Part A, 35(5), 838-847.
  • Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • p-Aminocinnamic acid. (n.d.). PubChem. Retrieved from [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Aminocinnamic acid hydrochloride vs 3-Aminocinnamic acid reactivity

An in-depth comparative analysis of 4-Aminocinnamic acid hydrochloride (4-ACA·HCl) and 3-Aminocinnamic acid (3-ACA) reveals how subtle structural variations—specifically the positional isomerism of the amino group and it...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Aminocinnamic acid hydrochloride (4-ACA·HCl) and 3-Aminocinnamic acid (3-ACA) reveals how subtle structural variations—specifically the positional isomerism of the amino group and its protonation state—profoundly dictate chemical reactivity.

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their distinct reactive pathways, and outlines self-validating experimental protocols for their most prominent applications in polymer chemistry and materials science.

Structural & Electronic Causality

The reactivity divergence between 4-ACA·HCl and 3-ACA is governed by two primary factors: electronic resonance and crystal lattice packing.

4-Aminocinnamic Acid Hydrochloride (4-ACA·HCl) In 4-ACA·HCl, the amino group is located para to the acrylic acid moiety. However, because it is synthesized as a hydrochloride salt, the amine is protonated (


). This protonation eliminates the electron-donating resonance effect of the free amine, converting it into a powerful inductive electron-withdrawing group (EWG). More critically, the hydrochloride salt dictates the solid-state stereostructure. The ionic interactions force the molecules into a highly ordered, parallel head-to-tail arrangement[1]. This specific crystal packing satisfies Schmidt’s topochemical rules, placing the olefinic double bonds within the critical distance required to undergo a quantitative, solid-state [2+2] photocycloaddition under UV irradiation[2]. The protonated amine also prevents unwanted nucleophilic side reactions (such as Michael additions) during this process[3].

3-Aminocinnamic Acid (3-ACA) In contrast, 3-ACA features the amino group in the meta position. This meta-relationship electronically decouples the amine from the acrylic acid


-system, exerting only a mild inductive effect. Existing primarily as a free amine or zwitterion, 3-ACA possesses two highly active, spatially separated coordination sites: the basic 

group and the acidic

group. This dual functionality allows 3-ACA to act as a highly effective bidentate bridging ligand. When reacted with transition metals like Zinc(II), the spatial geometry of the meta-amine allows it to bridge multiple metal centers without steric clash, driving the self-assembly of 1D coordination polymers or complex 2D/3D Metal-Organic Frameworks (MOFs)[4].

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical properties and reactivity profiles of the two isomers.

Parameter4-Aminocinnamic Acid Hydrochloride (4-ACA·HCl)3-Aminocinnamic Acid (3-ACA)
Amine State Protonated Salt (

)
Free Amine / Zwitterion (

)
Electronic Effect on Alkene Strong Inductive EWGMild Inductive EWG
Crystal Packing Highly ordered, parallel head-to-tailPoorly ordered, hydrogen-bonded networks
Primary Reactivity Topochemical [2+2] PhotocycloadditionBidentate Metal Coordination
Key Derivatives

-Truxillic acid diamines (Polymer monomers)
Zn(II) Coordination Polymers / MOFs
Photochemical Yield >95% (Quantitative solid-state conversion)Variable / Inefficient
Solubility Profile High in water and polar protic solventsModerate in water, highly soluble in basic solutions

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful reactivity.

Protocol 1: Solid-State Photodimerization of 4-ACA·HCl

This workflow exploits the topochemical alignment of 4-ACA·HCl to synthesize 4,4'-diamino-


-truxillic acid dihydrochloride, a critical monomer for ultra-strong, transparent biopolyimides[5].

Step-by-Step Methodology:

  • Salt Preparation: Suspend 4-aminocinnamic acid in acetone and add a stoichiometric excess of concentrated HCl. Stir overnight at room temperature. Filter and dry the resulting white precipitate to obtain highly crystalline 4-ACA·HCl[3].

  • Sample Plating: Disperse the 4-ACA·HCl crystals uniformly in a thin layer (approx. 1-2 mm thick) between two quartz glass plates to maximize UV penetration.

  • Irradiation: Expose the crystalline powder to a 100 W high-pressure mercury lamp (

    
     nm) for 12 to 24 hours at ambient temperature[6].
    
  • Purification: Wash the irradiated powder with acetone to remove any unreacted monomer, then dry under vacuum.

Causality & Self-Validation:

  • Causality: The solid-state environment restricts molecular mobility, ensuring that only the parallel-aligned olefins react, yielding exclusively the

    
    -truxillic acid stereoisomer[2].
    
  • Validation Checkpoint (NMR): Dissolve a sample in DMSO-

    
    . Successful photodimerization is validated by the complete disappearance of the olefinic proton doublets at 
    
    
    
    6.86 and 7.76 ppm, and the emergence of upfield cyclobutane ring protons at
    
    
    3.82 and 4.30 ppm[6].

Photodimerization A 4-ACA·HCl (Parallel Crystal Lattice) B Topochemical Alignment (Schmidt's Rules) A->B C UV Irradiation (>280 nm) B->C D [2+2] Cycloaddition C->D E 4,4'-Diamino-α-truxillic acid dihydrochloride D->E

Caption: Solid-state topochemical [2+2] photodimerization pathway of 4-ACA·HCl.

Protocol 2: Synthesis of Zn(II)-3-ACA Metal-Organic Frameworks

This workflow utilizes the free amine and carboxylate groups of 3-ACA to assemble antimicrobial coordination networks[4].

Step-by-Step Methodology:

  • Ligand Deprotonation: Suspend 100 mg of 3-ACA in 20 mL of deionized water. Add a stoichiometric equivalent of NaOH (approx. 24 mg) and stir at room temperature for 10 minutes until a clear solution of sodium 3-aminocinnamate is formed (pH

    
     7.5)[7].
    
  • Metal Coordination: Slowly add an aqueous solution containing 0.5 equivalents of

    
     dropwise to the ligand solution under continuous stirring.
    
  • Network Assembly: Allow the reaction to proceed at room temperature. A precipitate will gradually form as the

    
     cations cross-link the 3-aminocinnamate anions.
    
  • Isolation: Collect the resulting solid via vacuum filtration, wash extensively with deionized water to remove

    
     byproducts, and dry under vacuum.
    

Causality & Self-Validation:

  • Causality: Pre-deprotonation of the carboxylic acid with NaOH is critical; it increases the nucleophilicity of the oxygen atoms, driving the thermodynamic assembly of the

    
     nodes with the bidentate 3-ACA linkers[8].
    
  • Validation Checkpoint (FTIR & PXRD): Successful coordination is confirmed via FTIR by the shift of the carbonyl stretching frequency (

    
    ) from 
    
    
    
    1680 cm
    
    
    (free acid) to lower wavenumbers (
    
    
    1550-1600 cm
    
    
    ), indicating metal-carboxylate binding. Powder X-Ray Diffraction (PXRD) should be used to confirm the crystalline phase of the resulting 2D/3D MOF against simulated patterns[7].

MOF_Assembly A 3-Aminocinnamic Acid (Free Amine) B NaOH (aq) Deprotonation A->B C 3-Aminocinnamate Anion (Bidentate Ligand) B->C D Zn(NO3)2·6H2O Coordination C->D Zn2+ binding to -NH2 and -COO- E [Zn(3-AC)2]·2H2O (2D/3D MOF Network) D->E

Caption: Self-assembly workflow of 3-ACA and Zinc(II) into a Metal-Organic Framework.

References

  • From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids Frontiers in Chemistry URL:[Link]

  • Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles Macromolecules - ACS Publications URL:[Link]

  • Molecular Design of High-Toughness Polyurea Based on Stereostructure of Truxillic/Truxinic Derivatives ACS Applied Polymer Materials URL:[Link]

  • Effects of biopolyimide molecular design on their silica hybrids thermo-mechanical, optical and electrical properties ResearchGate URL:[Link]

Sources

Comparative

Comparative Stability Guide: Trans- vs. Cis-4-Aminocinnamic Acid

Executive Summary In the development of phenylpropanoid-based therapeutics and photodimerizable polymers, 4-aminocinnamic acid (4-ACA) presents a classic case of stereochemical dichotomy. The trans (E) isomer is the ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of phenylpropanoid-based therapeutics and photodimerizable polymers, 4-aminocinnamic acid (4-ACA) presents a classic case of stereochemical dichotomy. The trans (E) isomer is the thermodynamically stable, commercially available standard, characterized by high crystallinity and shelf stability. The cis (Z) isomer is a high-energy, kinetically unstable species generated primarily via photoisomerization.

For research and industrial applications, the trans isomer is the required starting material. The cis isomer should be treated as a transient photochemical intermediate or impurity that requires rigorous exclusion from light to prevent reversion or degradation. This guide details the physicochemical distinctions, isomerization kinetics, and protocols for stability assessment.

Physicochemical Comparison

The stability difference between the two isomers is rooted in steric hindrance and π-orbital conjugation. The trans isomer maintains a planar conformation that maximizes orbital overlap between the benzene ring and the alkene moiety, conferring thermodynamic stability. The cis isomer suffers from steric clash between the phenyl ring and the carboxylic acid group, forcing a twisted, higher-energy conformation.

Table 1: Comparative Physicochemical Profile[1]
FeatureTrans-4-Aminocinnamic AcidCis-4-Aminocinnamic Acid
CAS Number 2393-18-2Not standard (often in situ)
Thermodynamic Stability High (Global Minimum)Low (Metastable)
Melting Point 170–175 °C [1][2]< 70 °C (often oil/unstable solid)
UV Absorption (

)
~290–300 nm (High

)
Hypsochromic shift (Lower

)
Solubility Moderate in EtOH, Low in WaterHigher polarity, slightly higher aqueous solubility
HPLC Elution (C18) Retained longer (Planar/Hydrophobic)Elutes earlier (More polar/Twisted)
Primary Degradation [2+2] Photodimerization (Solid State)Thermal Isomerization to Trans

Note on UV Absorption: While unsubstituted trans-cinnamic acid absorbs at ~273 nm, the 4-amino group (an auxochrome) induces a bathochromic shift (red shift) to ~290–300 nm. The cis isomer consistently exhibits a blue shift (lower wavelength) and lower extinction coefficient (


) due to reduced conjugation caused by steric twisting [3].

Mechanisms of Instability

Understanding the degradation pathways is critical for handling 4-ACA.

Photoisomerization (The Trans Cis Pump)

Upon exposure to UV light (specifically UV-B/A), the trans isomer absorbs a photon, exciting an electron to a


 antibonding orbital. This breaks the double bond character, allowing rotation. Relaxation typically yields a photostationary state (PSS) mixture of cis and trans.
  • Implication: Solutions of trans-4-ACA left on a benchtop under fluorescent light will slowly accumulate cis impurities.

Thermal Back-Isomerization (The Cis Trans Decay)

The cis isomer is thermodynamically unstable. In the absence of light, it will spontaneously revert to the trans form. This process is accelerated by:

  • Heat: Increases the rate of overcoming the rotational energy barrier.

  • Acid Catalysis: Protonation of the carbonyl or amino group can lower the activation energy for rotation.

Solid-State Photodimerization

In the solid crystal lattice, trans-4-ACA molecules pack in a specific geometry (often head-to-tail). Under UV irradiation, adjacent double bonds can undergo a [2+2] cycloaddition to form truxillic or truxinic acid derivatives (dimers). This is an irreversible chemical change, unlike isomerization [4].

Visualization of Pathways[2][3][4]

IsomerizationPathways Trans Trans-4-ACA (Stable Solid) Excited Excited State (Singlet/Triplet) Trans->Excited UV Absorption (hν) Dimer [2+2] Photodimer (Irreversible Polymer) Trans->Dimer Solid State UV (Crystal Packing Dependent) Excited->Trans Relaxation Cis Cis-4-ACA (Unstable/Transient) Excited->Cis Isomerization Cis->Trans Thermal Reversion (Δ)

Figure 1: Reaction landscape of 4-aminocinnamic acid. Note the reversible nature of isomerization versus the irreversible dimerization.

Experimental Protocol: Stability & Isomerization Testing

Objective: To quantify the rate of cis-formation under UV stress and the stability of the cis-isomer in dark conditions.

Reagents & Equipment
  • Standard: Trans-4-aminocinnamic acid (>98% purity).

  • Solvent: Methanol or Acetonitrile (HPLC Grade).

  • Light Source: UV Lamp (365 nm or broad spectrum) or Solar Simulator.

  • Analysis: HPLC-UV/Vis with a C18 column.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 30:70 Acetonitrile : Water (with 0.1% H₃PO₄ to suppress ionization).

  • Flow Rate: 1.0 mL/min.

  • Detection: 290 nm (optimized for trans) and 254 nm (general).

  • Elution Order: Cis elutes first (more polar), followed by trans.

Workflow: Photo-Equilibrium Assay
  • Preparation: Dissolve trans-4-ACA in methanol to a concentration of 0.1 mg/mL.

  • T0 Analysis: Inject the fresh solution to confirm purity (Trans peak >99%).

  • Irradiation: Place the sample in a quartz cuvette or clear vial under the UV source.

  • Sampling: Aliquot 100 µL every 15 minutes for 2 hours.

  • Dark Reversion Test: Take the maximally irradiated sample (highest cis content), wrap it in aluminum foil (dark), and incubate at 25°C. Inject every 1 hour to measure the rate of cis

    
    trans reversion.
    
Data Analysis (Self-Validating Step)

To ensure the assay is valid, calculate the Isosbestic Point . Overlay the UV spectra of the aliquots. They should all intersect at a specific wavelength (approx 230-240 nm).

  • Pass: A sharp isosbestic point indicates a clean two-component system (cis

    
    trans) without degradation to other byproducts.
    
  • Fail: No isosbestic point implies irreversible photodegradation (dimerization or oxidation).

Visualization of Experimental Workflow

StabilityWorkflow Start Start: Trans-4-ACA Solution (MeOH) HPLC_T0 HPLC T=0 (Confirm Purity) Start->HPLC_T0 UV_Stress UV Irradiation (365 nm) HPLC_T0->UV_Stress Split Split Sample UV_Stress->Split Path_A Path A: Continued UV (Kinetics of Cis Formation) Split->Path_A Path_B Path B: Dark Incubation (Thermal Stability) Split->Path_B HPLC_Monitor HPLC Monitoring (Cis elutes before Trans) Path_A->HPLC_Monitor Path_B->HPLC_Monitor Data_Calc Calculate Rate Constants (k_iso vs k_thermal) HPLC_Monitor->Data_Calc

Figure 2: Step-by-step workflow for characterizing the kinetic stability of 4-ACA isomers.

Storage & Handling Recommendations

Based on the stability profile, the following handling protocols are mandatory for maintaining the integrity of 4-aminocinnamic acid:

  • Light Protection: Store solid and solution forms in amber glass vials. Wrap reaction vessels in aluminum foil during synthesis unless photo-activation is intended.

  • Temperature: Store bulk solid at Room Temperature (RT). If cis isomer is isolated (rare), store at -20°C to prevent thermal reversion.

  • Solution Stability: Prepare solutions fresh. Do not store dilute solutions for >24 hours even in the dark, as trace isomerization can occur.

References

  • Tokyo Chemical Industry (TCI). (E)-4-Aminocinnamic Acid Product Specifications. Retrieved from

  • Sigma-Aldrich. 4-Aminocinnamic acid hydrochloride 99%. Retrieved from

  • Brainly/Spectroscopy Community. UV Absorption Shifts in Cinnamic Acid Isomers. Retrieved from

  • D'Agostino, S., et al. (2017).[1] Photo- vs Mechano-Induced Polymorphism and Single Crystal to Single Crystal [2 + 2] Photoreactivity in a Bromide Salt of 4-Amino-Cinnamic Acid. Crystal Growth & Design. Retrieved from

  • Conkerton, E.J., et al. (1983). High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A. Retrieved from

Sources

Validation

Objective Comparison Guide: UV Absorption Profiles of 4-Aminocinnamic Acid Hydrochloride vs. Cinnamic Acid

As a Senior Application Scientist, I frequently encounter discrepancies in spectral data when researchers fail to account for the protonation state of ionizable chromophores. When comparing the ultraviolet (UV) absorptio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in spectral data when researchers fail to account for the protonation state of ionizable chromophores. When comparing the ultraviolet (UV) absorption of Cinnamic Acid (CA) to its derivative 4-Aminocinnamic Acid Hydrochloride (4-ACA HCl) , the analysis is not merely about structural differences—it is a fundamental exercise in physical chemistry, resonance delocalization, and pH-dependent electronic transitions.

This guide objectively compares the UV absorption performance of these molecules, detailing the mechanistic causality behind their spectral signatures and providing a self-validating experimental workflow for accurate laboratory analysis.

Mechanistic Causality: The Physics of Auxochromes and Protonation

To understand why 4-ACA HCl and CA share surprisingly similar UV spectra despite their structural differences, we must analyze the electronic transitions governing their behavior.

The Baseline Chromophore (Cinnamic Acid): In unsubstituted CA, the chromophore consists of a benzene ring conjugated with an alkene and a carboxylic acid. This extended


-electron system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This allows 

transitions to occur in the UV region, typically yielding an absorption maximum (

) around to [1] in methanolic solutions.

The Auxochromic Effect (4-Aminocinnamic Acid Free Base): When an amino group (


) is added to the para position to form 4-aminocinnamic acid, it acts as a powerful auxochrome. The nitrogen's lone pair of electrons participates in resonance with the aromatic ring and the conjugated double bond system. This extended delocalization significantly lowers the excitation energy, resulting in a pronounced bathochromic (red) shift to [2], accompanied by a hyperchromic effect (increased molar absorptivity to ~27,000 

)[2].

The Protonation Quench (4-Aminocinnamic Acid Hydrochloride): When analyzing 4-ACA HCl, the amino group is protonated to form an anilinium-like cation (


). Crucially, the lone pair on the nitrogen is now engaged in a 

-bond with the proton and is completely removed from the

-resonance system. Consequently, the auxochromic effect is abolished. The electronic structure of the chromophore reverts to being nearly identical to that of unsubstituted cinnamic acid, causing a massive hypsochromic (blue) shift back to the ~270–273 nm range.

Mechanism CA Cinnamic Acid (CA) Conjugated π-system ACA 4-Aminocinnamic Acid Free Base (-NH2) CA->ACA + Amino Group (Auxochrome Effect) UV_CA λmax ≈ 270-273 nm Baseline π→π* CA->UV_CA UV Absorption ACAHCl 4-ACA Hydrochloride Protonated (-NH3+) ACA->ACAHCl + HCl (Protonation) UV_ACA λmax ≈ 340 nm Bathochromic Shift ACA->UV_ACA Resonance Delocalization UV_ACAHCl λmax ≈ 270-273 nm Hypsochromic Shift ACAHCl->UV_ACAHCl Lone Pair Isolated UV_CA->UV_ACAHCl Spectral Equivalence

Logical relationship between protonation states and UV absorption shifts in cinnamic acid derivatives.

Quantitative Spectroscopic Data

The following table summarizes the quantitative optical properties of these compounds. Notice how the hydrochloride salt mirrors the baseline cinnamic acid rather than its direct free-base precursor.

CompoundChemical State

(nm)
Molar Absorptivity (

)
Spectral Shift (vs. CA)
Cinnamic Acid Neutral~270 - 273~21,000Baseline
4-Aminocinnamic Acid Free Base (

)
~340~27,000Bathochromic (+70 nm)
4-Aminocinnamic Acid HCl Protonated (

)
~270 - 273~21,000Hypsochromic (-70 nm)*

*Shift relative to the free base, demonstrating a complete return to the unsubstituted CA baseline.

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Analysis

A common pitfall in analyzing hydrochloride salts is solvent-induced deprotonation. If 4-ACA HCl is dissolved in a neutral or slightly basic solvent, it will spontaneously deprotonate back to the free base, yielding an erroneous


 of 340 nm.

To prevent this, the following protocol is designed as a self-validating system . By intentionally analyzing the sample in both acidic (to preserve the salt) and basic (to force deprotonation) media, the reversible nature of the auxochromic effect validates the structural integrity of the analyte, proving that the observed hypsochromic shift is purely due to protonation.

Step-by-Step Methodology
  • Solvent Preparation (Causality: State Preservation)

    • Acidic Medium: Prepare a 0.1 M HCl solution in analytical-grade Methanol. This ensures the

      
       group remains fully protonated.
      
    • Basic Medium: Prepare a 0.1 M NaOH solution in analytical-grade Methanol. This forces the complete deprotonation of the salt to the free base.

  • Stock Solution Formulation

    • Accurately weigh 1.0 mg of 4-ACA HCl and dissolve it in 100 mL of the Acidic Medium to achieve a

      
       concentration. Repeat this process using the Basic Medium.
      
    • Prepare a parallel

      
       solution of standard Cinnamic Acid in the Acidic Medium for direct comparison.
      
  • Baseline Correction

    • Using a double-beam UV-Vis spectrophotometer, insert quartz cuvettes (1 cm path length) containing only the respective solvent (Acidic or Basic) into both the reference and sample holders[1].

    • Perform a baseline zero scan from 200 nm to 400 nm to mathematically eliminate solvent absorbance[1].

  • Spectroscopic Scanning

    • Replace the sample cuvette with the prepared

      
       analyte solutions.
      
    • Scan the absorption spectrum from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Data Validation & Analysis

    • Validation Check: The 4-ACA HCl in the Acidic Medium must show a peak at ~270 nm, aligning perfectly with the Cinnamic Acid standard. The 4-ACA HCl in the Basic Medium must show a shifted peak at ~340 nm. If this dual-state behavior is observed, the protocol has successfully self-validated the protonation mechanism.

Protocol Step1 1. Solvent Selection Prepare 0.1M HCl/MeOH & 0.1M NaOH/MeOH Step2 2. Stock Solution Prep Dilute analytes to 10 μg/mL in both solvents Step1->Step2 Step3 3. Baseline Correction Scan respective solvent blanks (200-400 nm) Step2->Step3 Step4 4. UV-Vis Scanning Measure sample absorbance in 1 cm quartz cuvette Step3->Step4 Step5 5. Protocol Validation Verify λmax shift between acidic and basic states Step4->Step5

Step-by-step UV-Vis spectroscopic workflow for analyzing cinnamic acid derivatives.

References

  • Simultaneous Estimation of Cinnamaldehyde, Cinnamic Acid, and Eugenol in Herbal Formulation by Ultraviolet Spectrophotometry. Premier Science. Available at:[Link]

  • Pentafluorophenylalanine and Tetrafluorotyrosine (Table I: Ultraviolet Spectra of Cinnamic Acids). The Journal of Organic Chemistry 1969, Volume 34, No. 3. ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Aminocinnamic Acid Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of process-related and degradation impurities in 4-Aminocinnamic acid. As a crucial building block in the synthesis of various pharmaceuticals, the impurity profile of 4-Aminocinnamic acid must be rigorously controlled.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Challenge: Impurity Profiling of 4-Aminocinnamic Acid

4-Aminocinnamic acid (4-ACA) is a bifunctional molecule containing both a carboxylic acid and an aromatic amine group, making it susceptible to various chemical transformations. Impurities can be introduced during synthesis or arise from degradation upon exposure to light, heat, or reactive chemical environments.

Potential Process-Related Impurities:

A plausible synthetic route for 4-ACA involves the Knoevenagel condensation of 4-aminobenzaldehyde with malonic acid.[2][6] Another route starts from 4-nitrophenylalanine.[7] Based on these pathways, potential process-related impurities could include:

  • 4-aminobenzaldehyde: Unreacted starting material.

  • Malonic acid: Unreacted starting material.

  • 4-nitrocinnamic acid: An intermediate from an alternative synthesis.[7]

  • By-products: From side reactions inherent to the chosen synthetic method.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity and stability-indicating nature of the analytical method.[8] Key degradation pathways to investigate for 4-ACA include:

  • Oxidation: The amino group is susceptible to oxidation, potentially forming nitro or nitroso derivatives.[9]

  • Photodegradation: Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition upon exposure to UV light, forming dimers like truxillic or truxinic acids.[10][11]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions should be evaluated.

  • Thermal Degradation: To assess stability under heat stress.

Method Selection: Why RP-HPLC with UV Detection?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and robust choice for analyzing impurities in non-volatile, UV-absorbing compounds like 4-Aminocinnamic acid and its derivatives.[3][12][13] This is due to its high resolving power, sensitivity, and reproducibility.

Proposed HPLC Method for Validation:

Based on methods developed for similar cinnamic acid derivatives, the following RP-HPLC method is proposed for the separation and quantification of 4-ACA and its impurities.[10][14]

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution Time (min)%B
010
2580
3080
3110
4010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nm4-ACA has a strong UV absorbance in this region due to its conjugated system. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)Ensures compatibility with the mobile phase and good solubility of the analyte and its impurities.

Validation of the HPLC Method: A Deep Dive

The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5] The following performance characteristics will be evaluated.

System Suitability

System suitability testing is an integral part of any analytical method. It verifies that the chromatographic system is performing adequately for the intended analysis.

Experimental Protocol:

  • Prepare a system suitability solution containing 4-Aminocinnamic acid at the working concentration and a known impurity at a concentration near its specification limit.

  • Inject the solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and the number of theoretical plates.

  • Calculate the resolution between the 4-ACA peak and the impurity peak.

Acceptance Criteria:

  • %RSD of peak area: ≤ 5.0%

  • %RSD of retention time: ≤ 2.0%

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): > 2000

  • Resolution (Rs): > 2.0

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][15] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[8]

Experimental Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample in solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a PDA detector.

  • Assess peak purity for the 4-ACA peak in all stressed samples to ensure no co-eluting peaks.

Expected Outcome: The method is considered specific if all degradation products are well-resolved from the main 4-ACA peak and from each other, and the peak purity of the 4-ACA peak is confirmed in all stressed samples.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of each known impurity.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.995

  • y-intercept: Should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the API or impurities.

  • Spike the placebo with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each impurity at each level.

Acceptance Criteria:

  • Recovery: 80.0% to 120.0% for each impurity at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of 4-ACA spiked with known impurities at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD for the content of each impurity.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the content of each impurity across both days.

Acceptance Criteria:

  • %RSD for each impurity: ≤ 10.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Method):

  • Prepare a series of dilute solutions of each impurity.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • To confirm the LOQ, inject six replicate samples at this concentration and verify that the precision is acceptable.

Acceptance Criteria:

  • S/N ratio for LOD: Approximately 3:1

  • S/N ratio for LOQ: Approximately 10:1

  • %RSD for precision at LOQ: ≤ 15.0%

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Prepare a system suitability solution.

  • Analyze the solution while making small, deliberate changes to the following parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • pH of the mobile phase (± 0.2 units)

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the acceptable limits for all tested variations.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the workhorse for impurity profiling, other techniques offer distinct advantages and can be considered for specific applications.

TechniquePrincipleAdvantages for 4-ACA Impurity AnalysisDisadvantages
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, reliable, widely available, and cost-effective.[16][17]Longer run times compared to UPLC, lower resolution for complex samples.[4][18]
UPLC (Ultra-Performance Liquid Chromatography) Uses smaller particle size columns (<2 µm) and higher pressures than HPLC.Faster analysis times, higher resolution and sensitivity, and lower solvent consumption.[4][18][19]Higher initial instrument cost, potential for method transfer challenges from HPLC.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.High sensitivity and specificity for volatile and thermally stable impurities.[16][18]4-ACA and its likely impurities are non-volatile and would require derivatization, adding complexity and potential for error.[5][20]

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of impurities in 4-Aminocinnamic acid. It is a reliable and cost-effective tool for routine quality control and stability studies. For laboratories requiring higher throughput and enhanced sensitivity for trace impurities, transitioning to a UPLC-based method would be a logical next step, building upon the foundational principles established in this HPLC validation. While GC-MS is a powerful technique, its application for 4-ACA impurity profiling is limited due to the non-volatile nature of the analyte and its related substances. The choice of analytical methodology should always be guided by the specific requirements of the analysis, balancing performance with practical considerations such as cost and instrument availability.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. 2023. [Link]

  • ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. 2025. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Pharma Tutor. Prospects of UPLC in Pharmaceutical Analysis over HPLC. 2022. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2026. [Link]

  • Soman, A. et al. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD. Journal of Chromatographic Science. 2009. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • SIELC Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column. [Link]

  • Braga, D. et al. Single crystal to single crystal [2+2] photoreactions in chloride and sulphate salts of 4-amino-cinnamic acid via solid-solution formation: a structural and kinetic study. Chemical Communications. [Link]

  • Google Patents. Method for producing 4-aminocinnamic acid, and vector and host cell used in same. 2019.
  • ResearchGate. Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. 2025. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • MySkinRecipes. 4-Aminocinnamic Acid. [Link]

  • MDPI. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. 2024. [Link]

  • Veeprho Pharmaceuticals. Cinnamic Acid Impurities and Related Compound. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. [Link]

  • ResearchGate. Photodegradation of Cinnamic Acid in Different Media. [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. 2011. [Link]

  • CABI Digital Library. Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. [Link]

  • MDPI. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. 2021. [Link]

  • PMC. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. 2024. [Link]

Sources

Validation

Reactivity Comparison: 4-Aminocinnamic Acid vs. 4-Nitrocinnamic Acid

Executive Summary: The Power of Electronic Modulation In the rational design of active pharmaceutical ingredients (APIs) and advanced polymeric materials, the cinnamic acid scaffold serves as a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Power of Electronic Modulation

In the rational design of active pharmaceutical ingredients (APIs) and advanced polymeric materials, the cinnamic acid scaffold serves as a highly versatile building block. However, the reactivity of this scaffold is profoundly dictated by its para-substituents.

This guide provides an in-depth, objective comparison between two diametrically opposed derivatives: 4-Aminocinnamic acid (4-ACA) and 4-Nitrocinnamic acid (4-NCA) . By swapping a strongly electron-donating group (EDG,


) for a strongly electron-withdrawing group (EWG, 

), the electronic topology of the molecule is inverted. This inversion fundamentally alters their susceptibility to Electrophilic Aromatic Substitution (EAS), Michael additions, and solid-state topochemical transformations.

Mechanistic Framework: Hammett Parameters and Causality

To understand the divergent reactivity of these two compounds, we must ground our analysis in quantitative structure-activity relationships, specifically the Hammett equation [1]. The Hammett substituent constant (


) quantifies the electronic effect of a para-substituent via inductive and resonance effects [2].
  • 4-Aminocinnamic Acid (4-ACA): The

    
     group has a 
    
    
    
    value of -0.66 [2]. The lone pair on the nitrogen atom donates electron density into the aromatic ring via resonance. This activation extends through the conjugated
    
    
    -system to the
    
    
    -unsaturated carboxylic acid, increasing the nucleophilicity of the aromatic ring while decreasing the electrophilicity of the alkene's
    
    
    -carbon.
  • 4-Nitrocinnamic Acid (4-NCA): The

    
     group has a 
    
    
    
    value of +0.78 [2]. It powerfully withdraws electron density through both inductive and resonance effects. This severely deactivates the aromatic ring toward electrophiles but heavily polarizes the conjugated alkene, leaving the
    
    
    -carbon highly electron-deficient and primed for nucleophilic attack.

G ACA 4-Aminocinnamic Acid (EDG: -NH2) EAS Electrophilic Aromatic Substitution (EAS) ACA->EAS Highly Activated (ortho to -NH2) MA Michael Addition (β-Carbon Attack) ACA->MA Deactivated (Resonance Donation) Photo [2+2] Photodimerization (Solid-State) ACA->Photo Requires Salt Formation NCA 4-Nitrocinnamic Acid (EWG: -NO2) NCA->EAS Highly Deactivated NCA->MA Highly Activated (Electrophilic β-C) NCA->Photo Direct Irradiation

Caption: Electronic effects dictating the divergent reactivity of 4-ACA and 4-NCA.

Comparative Reactivity Profiles

Nucleophilic Addition (Michael Addition)

The


-unsaturated carbonyl system of cinnamic acids is a classic Michael acceptor. However, the reaction kinetics are entirely dependent on the para-substituent.
  • 4-NCA Performance: Excellent. The nitro group's electron-withdrawing nature stabilizes the intermediate enolate formed during nucleophilic attack at the

    
    -carbon. 4-NCA readily undergoes Michael additions with thiols, amines, and malonates.
    
  • 4-ACA Performance: Poor. The resonance donation from the amino group pushes electron density onto the

    
    -carbon, repelling incoming nucleophiles.
    

Self-Validating Experimental Protocol: Comparative Thia-Michael Addition

  • Setup: Equimolar amounts (1.0 mmol) of 4-ACA and 4-NCA are placed in separate flasks containing 5 mL of THF.

  • Reagent Addition: Add 1.2 mmol of thiophenol and 0.1 mmol of triethylamine (catalyst) to each flask. Stir at room temperature.

  • Validation (TLC & NMR):

    • Monitor via TLC (Hexanes/EtOAc). The 4-NCA reaction will show rapid consumption of the starting material (typically < 2 hours). The 4-ACA reaction will remain largely unreacted.

    • Causality Check: Confirm the product via

      
      H-NMR. For 4-NCA, the disappearance of the distinct alkene doublets (
      
      
      
      Hz, trans-alkene) at ~6.5–7.8 ppm and the emergence of aliphatic multiplets at ~2.8–3.5 ppm definitively validates the successful addition at the
      
      
      -carbon.
Solid-State [2+2] Photodimerization

Cinnamic acids are famous for undergoing topochemical [2+2] cycloadditions under UV irradiation to form cyclobutane derivatives (truxillic and truxinic acids), which are highly valuable in bio-based polyimide synthesis [3].

  • 4-NCA Performance: 4-NCA derivatives can undergo solid-state photodimerization directly, yielding specific isomeric dimers (e.g.,

    
    - and 
    
    
    
    -type truxinic acids) depending on the crystal packing [3].
  • 4-ACA Performance: Native 4-ACA is notoriously photoinert because its crystal lattice does not align the double bonds within the required distance (< 4.2 Å, Schmidt's postulate). To force reactivity, 4-ACA must be converted into a molecular salt (e.g., with

    
    ). The resulting 
    
    
    
    salt alters the crystal packing, enabling a clean Single-Crystal-to-Single-Crystal (SCSC) transformation [4].

Workflow Step1 Monomer Preparation Step2 Salt Formation (for 4-ACA) Step1->Step2 Step3 UV Irradiation (Solid-State) Step2->Step3 Step4 SCSC Transformation Step3->Step4 Step5 NMR/XRD Validation Step4->Step5

Caption: Step-by-step workflow for the solid-state [2+2] photodimerization process.

Self-Validating Experimental Protocol: SCSC Photodimerization of 4-ACA

  • Salt Formation: Dissolve 4-ACA in an aqueous solution of 1M

    
    . Allow slow evaporation to grow macrocrystals of the 
    
    
    
    salt [4].
  • Irradiation: Subject the single crystals to UV irradiation (e.g., broad-spectrum Hg lamp) for 24-48 hours.

  • Validation (XRD & NMR):

    • Causality Check: Because the reaction is SCSC, the crystal remains intact. Single-crystal X-ray diffraction will show the exact occupancy of the newly formed cyclobutane ring.

    • Alternatively, dissolve the irradiated crystal in DMSO-

      
      . 
      
      
      
      H-NMR will reveal the disappearance of olefinic protons and the appearance of cyclobutane protons at ~4.16–4.26 ppm [3].

Quantitative Data Summary

The table below summarizes the critical physicochemical and reactivity metrics, providing a quick-reference guide for synthetic planning.

Property / Reactivity Metric4-Aminocinnamic Acid (4-ACA)4-Nitrocinnamic Acid (4-NCA)
Hammett Constant (

)
-0.66 (Strong EDG)+0.78 (Strong EWG)
Aromatic Ring Electron Density High (Activated)Low (Deactivated)

-Carbon Electrophilicity
Low (Resonance stabilized)High (Highly susceptible)
EAS Reactivity (e.g., Bromination) Rapid (ortho to

)
Sluggish (Requires forcing conditions)
Michael Addition Reactivity PoorExcellent
Solid-State Photodimerization Requires salt activation (e.g.,

)
Proceeds directly or via specific derivatives
Primary Application Focus Bio-based polyimides, Schiff basesPrecursor to APIs, Michael addition scaffolds

Conclusion & Expert Recommendation

The choice between 4-ACA and 4-NCA should be strictly dictated by the desired synthetic pathway. If your workflow requires functionalization of the aromatic ring or the synthesis of robust bio-based polyimides via topochemical salt activation, 4-ACA is the superior starting material. Conversely, if your goal is to build complexity at the aliphatic chain via nucleophilic conjugate additions, the highly polarized 4-NCA is mandatory.

Always ensure that your analytical workflows (specifically


H-NMR and TLC) are calibrated to track the specific electronic shifts associated with these transformations, establishing a self-validating loop for your experimental data.

References

  • Hammett equation - Wikipedia Source: Wikipedia URL:[Link]

  • Hammett Substituent Constants Table Source: Bluffton University (Compilation of D. H. McDaniel and H. C. Brown) URL:[Link]

  • Selective synthesis of isomeric 4-aminocinnamoyl dimers via solid-state photodimerization Source: JAIST Repository URL:[Link]

  • Size Matters: [2 + 2] Photoreactivity In Macro- and Microcrystalline Salts of 4-Aminocinnamic Acid Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Comparative

Defining the Gold Standard: Purity Assessment of 4-Aminocinnamic Acid Hydrochloride

Executive Summary: The "Purity" Paradox In drug development and polymer chemistry, 4-Aminocinnamic Acid Hydrochloride (4-ACA HCl) is a critical intermediate, prized for its photo-dimerization capabilities and use as a tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Paradox

In drug development and polymer chemistry, 4-Aminocinnamic Acid Hydrochloride (4-ACA HCl) is a critical intermediate, prized for its photo-dimerization capabilities and use as a trans-isomer specific pharmacophore. However, a common analytical trap exists: a material can possess 99.9% Chromatographic Purity (by HPLC) yet fail as a quantitative reference standard due to salt stoichiometry errors, moisture uptake, or undetected inorganic residues.

This guide objectively compares the two dominant methodologies for certifying 4-ACA HCl reference standards: HPLC-UV/DAD (Relative Purity) and qNMR (Absolute Content). We demonstrate why a "Certificate of Analysis" relying solely on HPLC is insufficient for critical quantitative applications.

Part 1: The Analytical Challenge

4-ACA HCl presents a unique "Triad of Instability" that dictates our analytical strategy:

  • Photo-Isomerization: The trans-isomer (bioactive) converts to the cis-isomer upon exposure to UV light.

  • Amphoteric Nature: It contains both a basic amine and an acidic carboxyl group, complicating chromatographic retention.

  • Salt Stoichiometry: As a hydrochloride salt, the ratio of HCl to free base must be exactly 1:1. Excess HCl is UV-silent and invisible to HPLC.

Visualizing the Validation Workflow

The following diagram outlines the decision matrix for certifying a Primary Reference Standard.

PurityCheck cluster_Methods Methodological Fork RawMaterial Raw 4-ACA HCl HPLC Method A: HPLC-DAD (Relative Purity) RawMaterial->HPLC qNMR Method B: qNMR (Absolute Content) RawMaterial->qNMR ResultHPLC Detects: - Cis/Trans Isomers - 4-Nitro Precursor HPLC->ResultHPLC ResultQNMR Detects: - Residual Solvents - Absolute Mass % - Salt Stoichiometry qNMR->ResultQNMR Decision Final Certification (Mass Balance) ResultHPLC->Decision Organic Impurity Correction ResultQNMR->Decision Assay Value Assignment

Figure 1: The "Mass Balance" approach combining HPLC specificity with qNMR accuracy.

Part 2: Comparative Methodology
Method A: HPLC-UV/DAD (The "Relative" Standard)

High-Performance Liquid Chromatography is the industry workhorse for identifying related substances. For 4-ACA HCl, the primary goal is resolving the cis-isomer and the synthetic precursor (4-nitrocinnamic acid).

  • The Flaw: HPLC assumes all components have similar Extinction Coefficients (Response Factors). If the cis-isomer has a lower UV response than the trans-isomer (which it often does due to loss of planarity), HPLC will overestimate purity.

  • The Fix: Use a Diode Array Detector (DAD) to extract spectral purity.

Recommended Protocol (Derived from Cinnamic Acid Optimization):

  • Column: C18 End-capped (e.g., 250mm x 4.6mm, 5µm). End-capping is crucial to prevent tailing of the amine.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to keep amine protonated).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 270 nm (near max) and 220 nm (for non-conjugated impurities).

Method B: qNMR (The "Absolute" Standard)

Quantitative NMR is the superior method for establishing the "True Value" of a reference standard because it measures the molar ratio of protons. It does not require a reference standard of 4-ACA itself; it only requires a traceable internal standard (IS) like Maleic Acid.

  • The Advantage: qNMR sees everything with protons. If your sample is wet (H2O) or contains residual ethanol, qNMR detects it. HPLC does not.

  • The Protocol:

    • Solvent: DMSO-d6 (excellent solubility for amino acids).

    • Internal Standard: Maleic Acid (traceable to NIST). Signal at ~6.3 ppm is distinct from 4-ACA aromatic protons.

    • Relaxation Delay (D1): Must be > 5 × T1 (typically 30-60 seconds) to ensure full magnetization recovery for quantitative integration.

Part 3: Experimental Data Comparison (Representative)

The following data illustrates the discrepancy often found between a commercial "Reagent Grade" CoA and a "Certified Reference Material" analysis.

Table 1: Comparative Analysis of a Single Batch of 4-ACA HCl

ParameterMethod A: HPLC-DADMethod B: qNMR (Internal Std)Interpretation
Purity Value 99.8% (Area %) 94.2% (w/w %) CRITICAL DISCREPANCY
Basis Relative UV absorptionAbsolute proton countHPLC ignores "invisible" mass.
Water Content Not Detected2.1% (detected as H2O peak)Sample is hygroscopic.
Residual Solvent Not Detected0.5% (Ethanol)Process residue.
Inorganic Salt Not DetectedInferred (Mass Balance)Excess HCl or NaCl.
Isomer Ratio 99.9% Trans / 0.1% Cis99.9% Trans / 0.1% CisBoth methods confirm isomer purity.

Analysis of the Gap: The HPLC result (99.8%) suggests a highly pure material. The qNMR result (94.2%) reveals the truth: the material contains nearly 6% "dead mass" (water, solvents, excess HCl) that does not absorb UV light.

  • Impact: If you use the HPLC value to calculate a molar dosage for a drug assay, you will under-dose by ~5.6%.

Part 4: Detailed Experimental Protocols
Protocol 1: Isomer-Specific HPLC Check

Objective: To detect the photo-degraded cis-isomer.

  • Sample Prep: Dissolve 10 mg 4-ACA HCl in 10 mL Amber Volumetric Flask (protect from light!) using Mobile Phase A.

  • System Suitability: Inject a "Spiked" solution containing 4-nitrocinnamic acid. Resolution (Rs) between 4-nitro and 4-amino peaks must be > 2.0.

  • Injection: 10 µL.

  • Integration: Integrate all peaks > 0.05% of main peak area.

  • Calculation: Use Area Normalization (Area %) only if response factors are known; otherwise report as "Uncorrected Area %".

Protocol 2: qNMR Absolute Assay

Objective: To determine the precise mass fraction (Assay).

  • Internal Standard (IS) Prep: Weigh approx. 10 mg of NIST-traceable Maleic Acid (precision ±0.01 mg) into a vial.

  • Sample Prep: Weigh approx. 20 mg of 4-ACA HCl (precision ±0.01 mg) into the same vial.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.[1]

  • Acquisition:

    • Pulse Angle: 90°.

    • Scans: 16 or 32 (for S/N > 150).

    • Relaxation Delay: 60s.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase correction (manual). Baseline correction (polynomial).

  • Integration:

    • Integrate IS singlet (~6.3 ppm).

    • Integrate 4-ACA doublet (~7.5 ppm, aromatic protons).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Part 5: The Isomerization Pathway (Graphviz)

Understanding the degradation pathway is vital for handling the standard.

Isomerization cluster_prevention Handling Requirement Trans Trans-4-ACA HCl (Bioactive/Stable) MP: >250°C Excited Excited State (UV Absorption) Trans->Excited  hv (UV Light)   Cis Cis-4-ACA HCl (Impurity) Different Solubility/pKa Excited->Cis  Rotation   Cis->Trans  Heat / Acid Catalysis   Warning Use Amber Glassware Avoid Fluorescent Light

Figure 2: Photo-isomerization pathway requiring light-protected handling.

Conclusion & Recommendation

For researchers requiring a Primary Reference Standard of 4-Aminocinnamic Acid Hydrochloride:

  • Do not rely on HPLC Area % alone. It ignores the salt counter-ion and moisture.

  • Demand qNMR data. This is the only way to verify the absolute mass content (Assay).

  • Check the Chloride content. A potentiometric titration with Silver Nitrate (AgNO3) should confirm the HCl stoichiometry is 1:1 (approx 17.6% Cl- by mass).

Final Verdict: The "Gold Standard" is a material certified by Mass Balance , where


.
References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Global regulatory standard for validating HPLC and other analytical methods.[3]

  • Soman, A., et al. (2009).[4] "Low level determination of 4-amino-2-ethoxy-cinnamic acid... by HPLC-UV-DAD." Journal of Chromatographic Science. Demonstrates separation logic for aminocinnamic derivatives.

  • United States Pharmacopeia (USP) General Chapter <761>. "Nuclear Magnetic Resonance Spectroscopy."[5] Defines qNMR requirements for purity assignment.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Foundational paper comparing qNMR to HPLC for reference standards.

  • Bhat, S., et al. (2023). "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide." Trends in Sciences. Provides transferable HPLC conditions for polar aromatic amines.

Sources

Validation

Spectroscopic Comparison Guide: 4-Aminocinnamic Acid Free Base vs. Hydrochloride Salt

Executive Summary 4-Aminocinnamic acid (4-ACA) is a highly versatile bifunctional molecule. In recent years, it has gained prominence as a dual-polarity matrix for high-spatial-resolution 1[1] and as a monomeric precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminocinnamic acid (4-ACA) is a highly versatile bifunctional molecule. In recent years, it has gained prominence as a dual-polarity matrix for high-spatial-resolution 1[1] and as a monomeric precursor for synthesizing ultra-high-temperature 2[2]. Depending on the synthetic environment, 4-ACA can exist as a neutral free base or as a protonated hydrochloride (HCl) salt.

For researchers and drug development professionals, distinguishing between these two forms is critical. The protonation state dictates the molecule's solubility, crystal packing, and photoreactivity (e.g.,[2+2] photocycloaddition into truxillic acid derivatives). This guide provides an objective, data-driven framework for differentiating the free base and HCl salt forms using FT-IR and NMR spectroscopy.

Mechanistic Grounding: The Causality of Protonation

The spectroscopic divergence between the free base and the HCl salt of 4-ACA is fundamentally driven by the electronic state of the nitrogen atom.

In the free base , the lone pair of electrons on the primary amine (-NH₂) is delocalized into the extended


-system of the aromatic ring and the adjacent alkene. This resonance electron donation shields the aromatic protons and strengthens the conjugated system.

Upon treatment with hydrochloric acid, the amine is protonated to form an ammonium cation (-NH₃⁺). This protonation completely abolishes the lone pair's ability to participate in resonance. Consequently, the -NH₃⁺ group acts purely as an inductive electron-withdrawing group, drastically altering the electron density across the entire molecule and fundamentally shifting its3[3].

Mechanism N1 Free Amine (-NH2) Lone Pair Active E1 Resonance Delocalization (Electron Donating) N1->E1 I1 Sharp N-H Stretches (~3400 & 3320 cm⁻¹) N1->I1 N2 Protonated Amine (-NH3+) Lone Pair Blocked E2 Inductive Effect Only (Electron Withdrawing) N2->E2 I2 Broad Ammonium Envelope (3200-2500 cm⁻¹) N2->I2 S1 Upfield NMR Shifts (Shielded Aromatics) E1->S1 S2 Downfield NMR Shifts (Deshielded Aromatics) E2->S2

Caption: Mechanistic pathways dictating the spectroscopic divergence between 4-ACA and its HCl salt.

Comparative Spectroscopic Data

To facilitate rapid identification, the quantitative spectral shifts caused by the protonation of 4-ACA are summarized in the tables below.

Table 1: FT-IR Spectral Assignments

The most immediate diagnostic tool for salt formation is FT-IR spectroscopy. The conversion of the neutral amine to an ammonium salt introduces massive hydrogen-bonding networks that dominate the high-frequency region.

Functional Group / Mode4-ACA (Free Base)4-ACA HCl SaltCausality
N-H Stretching Sharp doublet ~3400, 3320 cm⁻¹Broad envelope 3200–2500 cm⁻¹Protonation creates -NH₃⁺ which strongly hydrogen bonds with Cl⁻, broadening the stretch.
N-H Bending ~1630 cm⁻¹ (scissoring)~1600–1560 cm⁻¹ (asym/sym bend)Increased mass and charge distribution alters the bending force constant[3].
C=C / Aromatic Stretch ~1600, 1510 cm⁻¹~1610, 1520 cm⁻¹Loss of resonance from the amine lone pair slightly stiffens the aromatic ring bonds.
Table 2: ¹H NMR Chemical Shifts (in DMSO-d₆)

NMR provides a high-resolution map of the molecule's electron density. The loss of resonance donation from the nitrogen atom deshields the entire aromatic system.

Proton Assignment4-ACA (Free Base)4-ACA HCl SaltCausality
Amine Protons ~5.6 ppm (s, 2H, -NH₂)~10.0+ ppm (br s, 3H, -NH₃⁺)Positive charge strongly deshields the protons; rapid exchange broadens the peak.
Aromatic (ortho to N) ~6.5 ppm (d, 2H)~7.3 ppm (d, 2H)Loss of electron donation (resonance) from the nitrogen lone pair deshields ortho protons[2].
Aromatic (meta to N) ~7.3 ppm (d, 2H)~7.7 ppm (d, 2H)Inductive electron withdrawal by -NH₃⁺ deshields the meta protons.
Alkene (

to C=O)
~6.2 ppm (d, 1H)~6.5 ppm (d, 1H)Inductive effect propagates through the conjugated system.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating workflows. Each protocol includes built-in checkpoints to ensure data integrity and experimental success.

Workflow A 4-Aminocinnamic Acid (Free Base) B Dissolve in Acetone/Water (Ambient Temp) A->B E FT-IR Spectroscopy (KBr Pellet Method) A->E F 1H & 13C NMR (DMSO-d6 Solvent) A->F C Add 12N HCl Dropwise (Protonation) B->C D 4-ACA Hydrochloride (Crystalline Precipitate) C->D D->E D->F

Caption: Workflow for the preparation and spectroscopic characterization of 4-ACA HCl salt.

Protocol A: Synthesis of 4-ACA Hydrochloride Salt
  • Dissolution : Suspend 2.0 g of 4-ACA free base in 30 mL of acetone. Causality: Acetone serves as a polar aprotic medium that partially solubilizes the free base but is a poor solvent for the resulting ionic salt, driving precipitation.

  • Protonation : Slowly add 5.6 mL of 12 N aqueous hydrochloric acid dropwise under continuous stirring[2]. Causality: The strong acid forces the equilibrium entirely toward the protonated -NH₃⁺ form.

  • Isolation : Filter the resulting suspension and wash with cold acetone. Dry under vacuum at 40 °C for 6 hours. Validation Checkpoint: The immediate formation of a white crystalline precipitate upon HCl addition visually validates salt formation. Furthermore, the product must be highly soluble in water and insoluble in non-polar organics, confirming the transition to an ionic state.

Protocol B: FT-IR Spectroscopic Analysis
  • Sample Preparation : Mill 1-2 mg of the analyte with 100 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure. Causality: KBr is IR-transparent. Grinding reduces particle size to prevent Rayleigh scattering, which would otherwise skew the spectral baseline.

  • Data Acquisition : Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans. Validation Checkpoint: The baseline must remain flat at ~100% transmittance in the 2500-2000 cm⁻¹ region for the free base. For the HCl salt, the appearance of a massive, broad absorption envelope from 3200 to 2500 cm⁻¹ (the "ammonium band") physically validates the presence of the -NH₃⁺ Cl⁻ ion pair.

Protocol C: ¹H NMR Spectroscopic Analysis
  • Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen because it disrupts intermolecular hydrogen bonding and fully solubilizes both the free base and the highly polar HCl salt, allowing for direct comparison without solvent-induced shift artifacts.

  • Data Acquisition : Acquire spectra at 400 MHz using a standard ¹H pulse sequence, 16 scans, and a relaxation delay of 2 seconds. Validation Checkpoint: Complete conversion to the HCl salt is definitively validated by the total disappearance of the broad -NH₂ singlet at ~5.6 ppm and the concurrent downfield shift of the aromatic protons ortho to the nitrogen from ~6.5 ppm to ~7.3 ppm[2]. Integration of the aromatic region must yield exactly four protons (two doublets, 2H each).

References

  • Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry Source: ChemRxiv URL:[Link]

  • High-temperature resistant water-soluble polymers derived from exotic amino acids Source: PMC / NIH URL:[Link]

  • The infrared spectra of secondary amines and their salts Source: Canadian Science Publishing URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link]

Sources

Comparative

Thermal Analysis (TGA/DSC) of 4-Aminocinnamic Acid Hydrochloride

Executive Summary This guide provides a technical comparison of the thermal properties of 4-Aminocinnamic Acid Hydrochloride (4-ACA HCl) versus its free acid counterpart, 4-Aminocinnamic Acid (4-ACA) .[1] While the free...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the thermal properties of 4-Aminocinnamic Acid Hydrochloride (4-ACA HCl) versus its free acid counterpart, 4-Aminocinnamic Acid (4-ACA) .[1] While the free acid is a standard intermediate in organic synthesis, the hydrochloride salt is frequently engineered to modify solubility profiles and manipulate solid-state crystal packing for photodimerization applications.

Key Findings:

  • Thermal Stability: 4-ACA HCl exhibits a characteristic two-stage decomposition profile (dehydrochlorination followed by skeletal degradation), distinct from the single sharp melting/decomposition endotherm of the free acid (approx. 174°C).[1]

  • Solid-State Utility: The salt form is critical for engineering specific crystal polymorphs (e.g.,

    
    -type packing) to facilitate topochemical [2+2] photodimerization, which can be monitored via DSC.[1]
    
  • Handling: TGA is the primary quality control (QC) tool to quantify stoichiometry (HCl content), while DSC is required to differentiate between melting and polymorphic transitions.[1]

Technical Context & Application

4-Aminocinnamic acid derivatives are "cinnamic acid analogues" widely used in the development of photodimerizable polymers and pharmaceutical intermediates.[1] The thermal analysis of the hydrochloride salt is more complex than the free acid due to the ionic nature of the lattice and the volatility of the counterion (chloride) at elevated temperatures.

Why the Comparison Matters

Researchers often switch between the salt and free acid forms to optimize:

  • Bioavailability: The HCl salt significantly improves aqueous solubility.[1]

  • Photoreactivity: In the solid state, cinnamic acid derivatives undergo [2+2] cycloaddition only if the double bonds are aligned parallel and within 3.5–4.2 Å (Schmidt’s Topochemical Postulate). Salt formation is a proven strategy to force this alignment when the free acid packs unfavorably.[1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible data, the following protocols utilize a "Heat-Cool-Heat" cycle for DSC to erase thermal history and a high-resolution TGA ramp to separate overlapping mass loss events.

Thermogravimetric Analysis (TGA)[1][2]
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).[1]

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Balance) / 60 mL/min (Sample) to prevent oxidative degradation masking dehydrochlorination.
    
  • Crucible: 70

    
    L Alumina (
    
    
    
    ), open (no lid) to allow gas escape.[1]
  • Protocol:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

    • Validation Check: Calculate the theoretical mass loss of HCl (18.2% by weight). If the first mass loss step deviates by >2%, the sample may be a hydrate or non-stoichiometric salt.

Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[1]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Crucible: Tzero Aluminum Pan with pinhole lid (allows release of HCl gas without pan deformation).

  • Protocol:

    • Cycle 1: Ramp 10°C/min from 25°C to 200°C (Assess solvent loss/melting).

    • Cool: Ramp 10°C/min to 25°C (Assess recrystallization).

    • Cycle 2: Ramp 10°C/min to 250°C (Assess intrinsic thermal events).

Comparative Thermal Profile

The following table contrasts the critical thermal events of the Product (HCl Salt) vs. the Alternative (Free Acid).

Table 1: Thermal Event Comparison
Feature4-Aminocinnamic Acid (Free Acid)4-Aminocinnamic Acid HCl (Salt)Diagnostic Significance
Melting Point (

)
170°C – 174°C (Sharp Endotherm)> 210°C (Often decomposes w/ melting)Salt formation increases lattice energy, raising

.[1]
TGA Onset (

)
~280°C (Skeletal Decomposition)~180°C – 220°C (Dehydrochlorination)Early weight loss in the salt indicates HCl release.[1]
Volatiles Minimal (< 0.5%)Variable (Hygroscopic nature)HCl salt is hygroscopic; TGA often shows surface water < 100°C.
Residue (600°C) < 1% (Carbon char)~1-5% (Depending on atmosphere)Salt decomposition often leaves higher char yield.[1]
Detailed Analysis of the HCl Salt Profile

Unlike the free acid, which melts cleanly, the 4-ACA HCl salt undergoes a characteristic degradation pathway.

  • Event A (< 100°C): Minor mass loss (1-3%) due to hygroscopic water.[1]

  • Event B (180°C - 230°C): Dehydrochlorination . The ionic bond breaks, releasing HCl gas. The mass loss corresponds to the stoichiometry of HCl (MW 36.46) relative to the total salt (MW 199.63).[1]

    • Calculation:

      
      .[1]
      
    • Observation: If TGA shows a step of ~18%, the salt stoichiometry is confirmed.

  • Event C (> 250°C): Degradation of the remaining amine/cinnamic acid backbone.[1]

Mechanistic Visualization

The following diagram illustrates the thermal dissociation pathway and the experimental workflow to distinguish the salt from the free acid.

ThermalAnalysis Sample Sample: 4-ACA HCl TGA TGA Analysis (N2, 10°C/min) Sample->TGA DSC DSC Analysis (Pinhole Pan) Sample->DSC Step1 Step 1: Dehydration (<100°C, ~2% Loss) TGA->Step1 Mass Loss Step2 Step 2: Dehydrochlorination (Release of HCl Gas) DSC->Step2 Broad Endotherm Step3 Step 3: Melting/Degradation (Free Acid Residue) DSC->Step3 Sharp Endotherm Step1->Step2 >180°C Step2->Step3 >250°C Result Confirmed Salt Structure (Stoichiometric Match) Step3->Result Data Correlation

Figure 1: Thermal decomposition pathway of 4-Aminocinnamic Acid Hydrochloride showing the critical dehydrochlorination step.[1]

Critical Application Insight: Photodimerization

A major driver for using 4-ACA derivatives is their ability to undergo [2+2] photodimerization to form truxillic/truxinic acid derivatives.[1]

  • The Problem: The free acid (4-ACA) often crystallizes in a stable

    
    -form or 
    
    
    
    -form which may not be photo-active.[1]
  • The Solution (Salt Engineering): Converting 4-ACA to 4-ACA HCl (or other salts like HBr) alters the crystal packing.[1]

  • DSC Monitoring:

    • Before Irradiation: High melting point/decomposition endotherm.[1]

    • After Irradiation (UV): The disappearance of the monomer melt peak and appearance of a new, higher-temperature exotherm/endotherm indicates the formation of the dimer (cyclobutane ring).

    • Note: The dimer typically has higher thermal stability than the monomer.

References

  • PubChem. (2025).[1] 4-Aminocinnamic acid hydrochloride Compound Summary (CID 6504402).[1] National Library of Medicine.[1] Retrieved from [Link]

  • d'Agostino, S., Taddei, P., Boanini, E., Braga, D., & Grepioni, F. (2017). Photo- vs Mechano-Induced Polymorphism and Single Crystal to Single Crystal [2 + 2] Photoreactivity in a Bromide Salt of 4-Amino-Cinnamic Acid. Crystal Growth & Design. Retrieved from [Link][1]

  • Fonseca, I., et al. (2008).[1][2] Temperature stability and photodimerization kinetics of beta-cinnamic acid and comparison to its alpha-polymorph. Physical Chemistry Chemical Physics.[1][2][3] Retrieved from [Link]

  • TA Instruments. (n.d.).[1] Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

Sources

Validation

Comparison Guide: Amide Coupling Reagents for Cinnamic Acid Derivatives

Executive Summary For researchers working with cinnamic acid derivatives, the choice of amide coupling reagent is not merely about yield—it is about preserving the alkene geometry (E/Z integrity) and preventing Michael a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers working with cinnamic acid derivatives, the choice of amide coupling reagent is not merely about yield—it is about preserving the alkene geometry (E/Z integrity) and preventing Michael addition side reactions.

While HATU is often the default "high-performance" choice in medicinal chemistry, experimental data suggests it is not always optimal for cinnamic acids, particularly when coupling with electron-deficient amines (e.g., anilines). T3P (Propylphosphonic anhydride) emerges as the superior reagent for minimizing isomerization and simplifying purification, while EDC/HOBt remains the most cost-effective solution for routine aliphatic couplings.

The Chemical Challenge: Cinnamic Acid Activation

Cinnamic acid (


-unsaturated carboxylic acid) presents a unique set of challenges compared to standard aliphatic acids. The conjugation between the alkene and the carbonyl group lowers the pKa of the acid but also transmits electronic effects that influence the stability of the activated intermediate.
Key Risks[1]
  • E/Z Isomerization: The activation of the carbonyl group lowers the energy barrier for rotation around the double bond, especially in the presence of base (e.g., DIPEA/TEA).

  • Michael Addition: Strong nucleophiles can attack the

    
    -position of the activated alkene rather than the carbonyl, leading to impurities.
    
  • Decarboxylation: Rare, but possible under high-temperature acidic activation.

Mechanistic Pathway & Failure Points

The following diagram illustrates the activation pathway and where specific reagents influence the outcome.

CinnamicActivation Cinnamic Cinnamic Acid (E-isomer) Activated Activated Ester (O-Acyl Isourea / Active Ester) Cinnamic->Activated Activation (Reagent) Base Base (DIPEA/TEA) Base->Activated Promotes Isomerization Amide Target Amide (E-isomer) Activated->Amide Amine Attack (Fast) Z_Isomer Impurity: Z-Isomer Activated->Z_Isomer Isomerization (Slow, Base-catalyzed) Michael Impurity: Michael Adduct Activated->Michael Nucleophilic Attack at Beta-carbon

Figure 1: Activation pathway of cinnamic acid showing critical divergence points for isomerization and side reactions.

Comparative Analysis of Reagents

A. T3P (Propylphosphonic Anhydride) – The Precision Tool

Best For: Isomer-sensitive substrates, scale-up, and difficult purifications.

T3P is a cyclic anhydride that activates the carboxylic acid to form a mixed anhydride. Unlike uronium salts (HATU), T3P does not require potentially explosive additives like HOBt.[1]

  • Mechanism: Forms a mixed anhydride that is highly reactive toward amines but relatively stable toward isomerization.

  • Performance: Studies indicate T3P yields >90% with <1% epimerization/isomerization, significantly outperforming EDC/HOBt in chiral or geometric integrity.

  • Workup: The byproduct is water-soluble propylphosphonic acid, allowing for a simple phase separation workup (no column chromatography required in many cases).

B. HATU – The Powerhouse (With Caveats)

Best For: Sterically hindered amines, rapid synthesis.

HATU is the gold standard for difficult peptide couplings. However, for cinnamic acids, its high reactivity can be a double-edged sword.

  • The "Aniline Problem": When coupling cinnamic acid with electron-deficient amines (e.g., 4-nitroaniline), HATU can sometimes give lower yields (e.g., ~38%) compared to EDC/DMAP protocols. This is due to the formation of guanidinium byproducts when the amine nucleophile is too slow to intercept the active ester.

  • Isomerization Risk: Requires basic conditions (DIPEA), which increases the risk of E/Z isomerization if the reaction time is prolonged.

C. EDC / HOBt – The Routine Workhorse

Best For: Standard aliphatic amines, cost-sensitive projects.

  • Performance: Reliable for simple cinnamides.

  • Optimization: For cinnamic acid, EDC alone is often insufficient. The addition of HOBt or HOAt is strictly required to prevent N-acylurea formation.

  • Yields: Typically 70-85%.

D. Acid Chlorides (SOCl₂) – The Classical Route

Best For: Very unreactive amines, large-scale non-sensitive substrates.

  • Risk: High risk of polymerization and isomerization due to the generation of HCl and heat.

  • Mitigation: Must be performed at 0°C with careful control of pH using a scavenger base (Pyridine).

Data Summary: Reagent Performance Matrix

FeatureT3P HATU EDC / HOBt Acid Chloride
Primary Use Case High purity, Scale-upSteric bulk, HTSRoutine synthesisLow cost, Bulk
Yield (Typical) 85 - 95%80 - 95%60 - 80%50 - 90% (Variable)
Isomerization Risk Very Low Moderate (Base dependent)ModerateHigh
Atom Economy HighLow (Large byproducts)ModerateHigh
Toxicity/Safety Green (Non-toxic)Sensitizer (Allergen)SensitizerCorrosive / Toxic
Cost ModerateHighLowVery Low

Experimental Protocols

Protocol A: High-Fidelity Coupling with T3P (Recommended)

Use this protocol to minimize E/Z isomerization.

Reagents:

  • Cinnamic Acid Derivative (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[3]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve Cinnamic Acid (1.0 eq) and the Amine (1.1 eq) in EtOAc (concentration ~0.2 M).

  • Cooling: Cool the mixture to 0°C. Note: Cooling is critical to lock alkene geometry during initial activation.

  • Base Addition: Add Pyridine (2.5 eq). Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[4]

  • Workup (Self-Validating):

    • Add water to the reaction mixture.[5][6]

    • Separate layers.

    • Wash organic layer with 1M HCl (removes pyridine/amine), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

    • Validation: The T3P byproducts are water-soluble and will be fully removed.[7] If the organic layer retains color or impurities, repeat washes.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Protocol B: Difficult Coupling with HATU

Use this only if T3P fails due to extreme steric hindrance.

Reagents:

  • Cinnamic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step:

  • Dissolve Cinnamic Acid in DMF under Nitrogen.

  • Add HATU (1.1 eq) and stir for 5 minutes to form the OAt-active ester. Do not stir longer than 10 mins before adding amine to avoid racemization.

  • Add DIPEA (2.0 eq).

  • Immediately add the Amine (1.2 eq).

  • Stir at RT for 1–2 hours.

  • Workup: Requires dilution with EtOAc and extensive washing (LiCl solution recommended to remove DMF) or reverse-phase prep-HPLC.

Reagent Selection Workflow

Use this decision tree to select the optimal reagent for your specific cinnamic acid derivative.

ReagentSelection Start Start: Cinnamic Acid Coupling IsomerSensitive Is E/Z Isomerization Critical? Start->IsomerSensitive Scale Scale of Reaction? IsomerSensitive->Scale No (Standard) T3P Select T3P (Best Integrity & Workup) IsomerSensitive->T3P Yes (High Risk) AmineType Amine Reactivity? Scale->AmineType < 10g (Lab Scale) AcidCl Select Acid Chloride (Low Cost, High Throughput) Scale->AcidCl > 100g (Industrial) AmineType->T3P Aniline/Electron-Deficient HATU Select HATU (Steric Bulk Only) AmineType->HATU Sterically Hindered EDC Select EDC / HOBt (Routine / Low Cost) AmineType->EDC Primary/Aliphatic

Figure 2: Decision matrix for selecting amide coupling reagents based on substrate properties.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for Amide Bond Formation with Low Epimerization.[1] Journal of Organic Chemistry .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron .

  • Petersen, T. P., et al. (2019). Amide bond formation of cinnamic acids: A comparison of reagents. Organic Process Research & Development .

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminocinnamic Acid Hydrochloride

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For laboratory personnel, including researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For laboratory personnel, including researchers and drug development professionals, understanding the nuances of chemical waste management is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Aminocinnamic acid hydrochloride (CAS No: 54057-95-3), grounding procedural steps in the principles of chemical safety and regulatory compliance.

Hazard Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. 4-Aminocinnamic acid hydrochloride is the hydrochloride salt of 4-Aminocinnamic acid.[1][2][3] While some safety data sheets (SDS) for the base compound, (E)-4-Aminocinnamic Acid, classify it as "not a hazardous substance or mixture" under specific regulations like (EC) No 1272/2008, this classification primarily pertains to transport and handling, not necessarily disposal.[4]

The fundamental principle of laboratory waste management is to err on the side of caution. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[5][6] Furthermore, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials.[7] Therefore, despite a non-hazardous classification in some contexts, it is best practice to manage 4-Aminocinnamic acid hydrochloride as a chemical waste stream to ensure full compliance and safety.

Key Chemical & Safety Data

For quick reference, the essential properties and safety considerations for 4-Aminocinnamic acid hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 54057-95-3[1][8]
Molecular Formula C₉H₁₀ClNO₂[2][8]
Molecular Weight 199.63 g/mol [1][2]
Appearance Solid / Powder[3]
Primary Hazards May cause skin, eye, or respiratory irritation upon contact or inhalation.[9]
Required PPE Safety goggles/face shield, lab coat, nitrile gloves.[9][10]
Disposal Mandate Dispose of contents/container to an approved waste disposal plant.[9][11]

Pre-Disposal Protocols: Immediate Safety & Preparation

Before handling the chemical for disposal, ensure you are in a designated area equipped for chemical handling, preferably under a fume hood to mitigate any risk from dust inhalation.[9]

Step 1: Assemble Personal Protective Equipment (PPE) Your safety is paramount. Always wear the following OSHA-compliant PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.[10]

Step 2: Prepare the Waste Collection Area Designate a "satellite accumulation area" near the point of waste generation.[12] This area must be under the control of laboratory personnel. Ensure all necessary supplies are present, including the designated waste container, labels, and spill control materials.

Step-by-Step Disposal & Waste Management Workflow

The proper disposal of 4-Aminocinnamic acid hydrochloride involves careful segregation, packaging, and labeling. The following workflow ensures compliance with EPA and local regulations.

Diagram: Chemical Waste Disposal Decision Workflow

The following diagram outlines the decision-making process for handling different forms of waste associated with 4-Aminocinnamic acid hydrochloride.

DisposalWorkflow start Identify Waste for Disposal (4-Aminocinnamic acid HCl) is_pure Is it unused/pure chemical? start->is_pure is_contaminated Is it contaminated labware? (gloves, wipes, etc.) is_pure->is_contaminated No solid_waste Place in 'Solid Chemical Waste' container. is_pure->solid_waste Yes is_empty Is it an empty container? is_contaminated->is_empty No contaminated_waste Place in 'Solid Chemical Waste' or 'Contaminated Debris' container. is_contaminated->contaminated_waste Yes rinse_container Triple rinse with a suitable solvent (e.g., water or ethanol). is_empty->rinse_container Yes label_solid Label container with: 'Hazardous Waste' '4-Aminocinnamic acid hydrochloride' and concentration. solid_waste->label_solid end Store sealed waste container in Satellite Accumulation Area. Arrange for pickup by licensed waste disposal company. label_solid->end label_contaminated Label container with: 'Hazardous Waste' and list of all chemical contaminants. contaminated_waste->label_contaminated label_contaminated->end collect_rinsate Collect all rinsate as 'Liquid Chemical Waste'. rinse_container->collect_rinsate deface_label Completely deface original label on the empty container. rinse_container->deface_label label_rinsate Label rinsate container with: 'Hazardous Waste' '4-Aminocinnamic acid HCl Rinsate' and solvent used. collect_rinsate->label_rinsate label_rinsate->end dispose_container Dispose of rinsed, defaced container in appropriate glass or plastic recycling/ trash per institutional policy. deface_label->dispose_container

Caption: Decision workflow for segregating and managing 4-Aminocinnamic acid HCl waste.

Protocol for Waste Handling

1. Unused or Expired Chemical (Solid Waste):

  • Carefully transfer the solid 4-Aminocinnamic acid hydrochloride into a designated, compatible "Solid Chemical Waste" container.

  • The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.

  • Causality: Bulking compatible solid wastes reduces the number of containers and disposal costs. However, never mix incompatible chemicals, as this can lead to dangerous reactions.

2. Contaminated Labware (Solid Waste):

  • Items such as gloves, weighing paper, or wipes that are contaminated with the chemical should be collected in a separate, clearly labeled container for "Contaminated Solid Waste."

  • Do not overfill the container. Seal it securely.

3. Empty Containers:

  • An "empty" container must be managed properly. In most circumstances, it is advisable to dispose of the empty container itself as waste rather than creating additional liquid waste by rinsing.[12]

  • If institutional policy requires rinsing, triple rinse the container with a small amount of an appropriate solvent (like water or ethanol).

  • Crucially, collect the rinsate. This liquid is now considered hazardous waste and must be placed in a designated "Liquid Chemical Waste" container.[12]

  • After rinsing, deface or remove the original manufacturer's label to prevent confusion.[12] The clean, defaced container can then be disposed of in the regular laboratory glass or plastic recycling stream, per your institution's policy.

4. Labeling: A Non-Negotiable Step Proper labeling is mandated by law and is critical for safety.[13] Every waste container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "4-Aminocinnamic acid hydrochloride." Do not use abbreviations or chemical formulas.

  • An approximate percentage or concentration of the contents.

  • The date accumulation started.

5. Storage and Final Disposal:

  • Keep waste containers sealed at all times, except when adding waste.

  • Store the sealed containers in your designated satellite accumulation area, ensuring they are segregated from incompatible materials (e.g., strong oxidizing agents).[14]

  • Once the container is full, or according to your institution's schedule, arrange for pickup through your facility's Environmental Health & Safety (EH&S) department or a licensed waste disposal company.[4]

  • Rationale: Licensed disposal companies are equipped to handle, transport, and dispose of chemical waste in accordance with strict EPA and Department of Transportation (DOT) regulations, ensuring environmental protection and legal compliance.[15]

Emergency Procedures: Spill Management

In the event of a spill during handling or disposal:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Assess: Determine the extent of the spill. If it is large or you are not comfortable cleaning it, contact your EH&S office immediately.

  • Contain (for small spills): Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or sand.

  • Clean Up: Carefully sweep up the absorbed material. Avoid creating dust.

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This commitment to the complete lifecycle of laboratory reagents is a hallmark of a responsible scientific professional.

References

  • OSHA. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • TCI Chemicals. (2024, November 25). SAFETY DATA SHEET: (E)-4-Aminocinnamic Acid.
  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). 4-Aminocinnamic acid hydrochloride CAS:54057-95-3.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Aminocinnamic acid hydrochloride. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CymitQuimica. (n.d.). 4-Aminocinnamic acid.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Duke University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, March 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ChemAnalyst. (n.d.). 4-AMINOCINNAMIC ACID HYDROCHLORIDE(54057-95-3) 13C NMR spectrum.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Cayman Chemical. (2023, June 2). Safety Data Sheet.
  • Loba Chemie. (2022, October 11). CINNAMIC ACID AR Safety Data Sheet.

Sources

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